molecular formula C5H5BrOS B1314068 (2-Bromothiophen-3-YL)methanol CAS No. 70260-16-1

(2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068
CAS No.: 70260-16-1
M. Wt: 193.06 g/mol
InChI Key: BOJYRNFSHPAZBL-UHFFFAOYSA-N
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Description

(2-Bromothiophen-3-YL)methanol is a useful research compound. Its molecular formula is C5H5BrOS and its molecular weight is 193.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJYRNFSHPAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499804
Record name (2-Bromothiophen-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-16-1
Record name (2-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromothiophen-3-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Bromothiophen-3-YL)methanol is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers multiple reactive sites for the construction of more complex molecules. This unique structural arrangement makes it a significant intermediate in the development of novel pharmaceutical agents and functional materials. Thiophene derivatives are of particular interest in medicinal chemistry as the thiophene ring is often considered a bioisostere of a benzene ring, potentially offering similar biological activity with modified physicochemical properties.[1]

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Understanding these properties is of paramount importance for researchers, scientists, and drug development professionals, as they directly influence key aspects of the development process, including reaction conditions, purification strategies, formulation design, and ultimately, the bioavailability and efficacy of a potential drug candidate.

Physicochemical Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for accurate record-keeping, safety assessments, and theoretical modeling.

PropertyValueSource(s)
Molecular Formula C₅H₅BrOS[2]
Molecular Weight 193.06 g/mol [2]
CAS Number 70260-16-1[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 142-145 °C at 18 TorrChemBK
Density (Predicted) 1.772 g/cm³ChemBK
Solubility Soluble in many organic solvents.[1]

Significance of Physical Properties in a Drug Development Context

The physical properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound are critical determinants of its suitability for therapeutic applications.

  • Solubility: The solubility of a compound in both aqueous and organic media is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's solubility dictates its bioavailability and the choice of formulation strategies. Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but insoluble in water.[3]

  • Boiling and Melting Points: These properties are indicators of the purity of a substance. For a liquid compound like this compound, the boiling point is a key parameter for purification by distillation.

  • Density: While not always a critical parameter for biological activity, density is an important physical constant for a compound and can be useful for process scale-up and manufacturing.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely available in the public domain, we can predict the expected spectroscopic features based on its chemical structure. This predictive analysis is a valuable tool for structural verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

  • Thiophene Ring Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the two protons on the thiophene ring. These would likely appear as doublets due to coupling with each other.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two protons of the methylene group attached to the hydroxyl function. This signal would likely appear in the region of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary depending on the concentration and solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Thiophene Ring Carbons: Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atom attached to the bromine (C2) and the carbon attached to the hydroxymethyl group (C3) would be significantly influenced by these substituents. The other two thiophene carbons (C4 and C5) would also have characteristic chemical shifts.

  • Methylene Carbon (-CH₂OH): A single signal is expected for the carbon of the methylene group, typically in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

  • C-H Stretch (aromatic): Absorption bands in the region of 3000-3100 cm⁻¹ are expected for the C-H stretching vibrations of the thiophene ring.

  • C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ is anticipated for the C-O stretching vibration of the primary alcohol.

  • C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹, would correspond to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom.

Experimental Protocols for Physical Property Determination

The following are standard, detailed methodologies for the experimental determination of key physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Materials:

  • Thiele tube or a small beaker with heating oil (e.g., mineral oil)

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamp and stand

Procedure:

  • Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

  • Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the assembly in the Thiele tube or beaker containing heating oil, making sure the sample is fully immersed.

  • Gently heat the side arm of the Thiele tube or the beaker.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

  • Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Add Sample to Test Tube B Insert Capillary Tube A->B C Attach to Thermometer B->C D Suspend in Heating Bath C->D E Gently Heat D->E Begin Heating F Observe Rapid Bubbling E->F G Remove Heat F->G H Record Temperature at Liquid Entry G->H I Final Result H->I Boiling Point Obtained

Diagram 1: Workflow for Boiling Point Determination.

Determination of Density

Principle: Density is the mass of a substance per unit volume (ρ = m/V).

Materials:

  • Pycnometer or a graduated cylinder (e.g., 10 mL)

  • Analytical balance

  • Thermometer

Procedure:

  • Carefully clean and dry the pycnometer or graduated cylinder.

  • Weigh the empty container on an analytical balance and record its mass (m₁).

  • Fill the container with this compound to a known volume (V). If using a pycnometer, fill it completely.

  • Weigh the container with the liquid and record the mass (m₂).

  • Measure the temperature of the liquid.

  • Calculate the mass of the liquid: m = m₂ - m₁.

  • Calculate the density: ρ = m / V.

DensityDetermination A Weigh Empty Container (m₁) B Add Known Volume of Liquid (V) A->B C Weigh Filled Container (m₂) B->C D Calculate Mass of Liquid (m = m₂ - m₁) C->D E Calculate Density (ρ = m / V) D->E

Diagram 2: Workflow for Density Determination.

Conclusion

This compound is a key synthetic intermediate with physical properties that are of significant interest to the scientific and drug development communities. This guide has provided a consolidated overview of its known physicochemical characteristics, alongside a predictive analysis of its spectroscopic profile. The detailed experimental protocols for determining its boiling point and density offer a practical framework for its characterization. A thorough understanding and experimental verification of these physical properties are essential for the successful application of this compound in the synthesis of novel compounds with potential therapeutic or material science applications.

References

(2-Bromothiophen-3-YL)methanol CAS number 70260-16-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol (CAS: 70260-16-1): Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS number 70260-16-1, is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 3-position, makes it a versatile and valuable building block in organic synthesis. The thiophene core is a well-recognized bioisostere for benzene and is present in numerous approved pharmaceuticals.[1][2] The strategic placement of the reactive bromine atom and the nucleophilic/modifiable hydroxymethyl group allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, spectroscopic characterization, key chemical transformations, and applications, with an emphasis on the underlying principles that guide experimental design and execution.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. This compound is typically a colorless to pale yellow liquid or solid, soluble in many common organic solvents.[3][4]

Table 1: Physicochemical Data
PropertyValueSource(s)
CAS Number 70260-16-1[5]
Molecular Formula C₅H₅BrOS[5]
Molecular Weight 193.06 g/mol [5]
Appearance Colorless to pale yellow liquid/solid[4][6]
Boiling Point 265.5 ± 25.0 °C at 760 mmHg (Predicted)[7]
Density 1.8 ± 0.1 g/cm³ (Predicted)[7]
Storage Keep in dark place, inert atmosphere, 2-8°C[8]
Synonyms (2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol[5]
Table 2: GHS Hazard and Safety Information

Safe handling is paramount. The compound is classified as harmful and an irritant. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[9][10]

Hazard ClassCodeStatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed[11]
Acute Toxicity, DermalH312Harmful in contact with skin[11]
Skin Corrosion/IrritationH315Causes skin irritation[11]
Serious Eye Damage/IrritationH319Causes serious eye irritation[11]
Acute Toxicity, InhalationH332Harmful if inhaled[11]
Specific Target Organ ToxicityH335May cause respiratory irritation[11]
Precautionary Statements P261, P280, P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Part 2: Synthesis and Characterization

The synthesis of this compound is not trivial due to the need for regioselectivity. A common and reliable laboratory-scale approach involves the selective reduction of the corresponding aldehyde, 2-bromo-3-thiophenecarboxaldehyde. This precursor is more readily accessible through established methods.

Primary Synthetic Route: Reduction of 2-bromo-3-thiophenecarboxaldehyde

The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this synthesis due to its selectivity for aldehydes and ketones, its tolerance of a wide range of functional groups, and its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves as a proton source for the workup.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-thiophenecarboxaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M solution) and cool the flask to 0 °C in an ice-water bath. The low temperature helps to control the exothermicity of the reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. The slight excess of NaBH₄ ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 1 M HCl to neutralize the solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude alcohol by column chromatography on silica gel to afford pure this compound.

Synthesis of this compound start 2-bromo-3-thiophenecarboxaldehyde reagents 1. NaBH₄, Methanol, 0°C to RT 2. H₂O, HCl workup product This compound reagents->product Reduction purification Column Chromatography product->purification Purification Reactivity of this compound start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki C-Br site oxidation Oxidation (PCC, DMP) start->oxidation -CH₂OH site esterification Esterification (R-COCl, base) start->esterification -CH₂OH site suzuki_prod 2-Aryl-3-(hydroxymethyl)thiophene suzuki->suzuki_prod oxidation_prod 2-Bromo-3-thiophenecarboxaldehyde oxidation->oxidation_prod esterification_prod 2-Bromo-3-thienylmethyl ester esterification->esterification_prod

References

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromothiophen-3-YL)methanol is a pivotal heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom and a versatile hydroxymethyl group on a thiophene scaffold, make it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role as an intermediate in the development of novel therapeutic agents, exploring the biological activities and associated signaling pathways of its derivatives. Detailed experimental protocols and workflow visualizations are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 193.06 g/mol .[1] Its key identifying and physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 193.06 g/mol [1]
Molecular Formula C5H5BrOS[1]
CAS Number 70260-16-1[1]
Appearance Solid[2]
Melting Point 53-53.5 °C[2]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[3]

Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The protons on the carbon adjacent to the oxygen are expected in the 3.4-4.5 ppm region. The hydroxyl proton signal is often a broad singlet and its position can vary.[4]
¹³C NMR Resonances for the four distinct carbon atoms of the thiophene ring and the carbon of the hydroxymethyl group.
IR Spectroscopy A strong and broad O-H stretching band in the region of 3300-3400 cm⁻¹ and a strong C-O stretching band around 1000-1200 cm⁻¹.[4]
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns, including alpha cleavage and dehydration.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of a suitable thiophene precursor followed by functional group manipulation. Below is a plausible and detailed experimental protocol for its synthesis.

Synthesis of this compound from 3-Thiophenemethanol

This protocol involves the direct bromination of 3-thiophenemethanol.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-thiophenemethanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (NBS) (1 equivalent) in THF. Add the NBS solution dropwise to the cooled solution of 3-thiophenemethanol over a period of 1-2 hours, while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G reagents 3-Thiophenemethanol, NBS, THF reaction_vessel Reaction at 0°C reagents->reaction_vessel 1. Dissolve and Cool monitoring TLC Monitoring reaction_vessel->monitoring 2. Bromination workup Quenching and Extraction monitoring->workup 3. Reaction Completion purification Column Chromatography workup->purification 4. Isolation of Crude Product product This compound purification->product 5. Purification

Fig. 1: Synthetic workflow for this compound.

Reactivity and Role in Organic Synthesis

This compound is a versatile intermediate due to its two reactive sites: the C-Br bond and the hydroxyl group.

  • Suzuki and Stille Cross-Coupling Reactions: The bromine atom at the 2-position of the thiophene ring is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

  • Etherification and Esterification: The primary alcohol functional group can readily undergo etherification or esterification reactions to introduce diverse side chains.

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further avenues for functionalization.

Example Reaction: Suzuki Cross-Coupling

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Applications in Drug Discovery and Development

While this compound itself is not typically an active pharmaceutical ingredient, it is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities.

Therapeutic AreaExample of Derivative ClassBiological Target/ActivityReference
Neurodegenerative Diseases Thiophene-based carboxamidesAcetylcholinesterase (AChE) inhibition[5]
Infectious Diseases Pyrazoline derivatives of thiopheneAntibacterial and antifungal activity[6]
Oncology Substituted thiophenesAnticancer activity against various cell lines[7]
Viral Infections Thiophene-based entry inhibitorsInhibition of Ebola virus entry[8]
Signaling Pathway Involvement: Acetylcholinesterase Inhibition

Derivatives of thiophene have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The thiophene moiety often serves as a scaffold to correctly position the pharmacophoric elements that interact with the active site of the AChE enzyme.

G cluster_0 Normal Synaptic Transmission cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Neuronal_Signaling Enhanced Neuronal Signaling Thiophene_Derivative Thiophene-based Inhibitor (derived from this compound) Thiophene_Derivative->AChE Inhibits Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor->Neuronal_Signaling Leads to

Fig. 2: Role of thiophene derivatives in AChE inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel organic materials and pharmaceuticals. Its well-defined reactivity allows for the strategic construction of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key starting point for the exploration of new chemical entities targeting a range of diseases, from neurological disorders to infectious diseases and cancer. The methodologies and data presented in this guide are intended to support and streamline the use of this compound in innovative research endeavors.

References

An In-depth Technical Guide to the Synthesis of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (2-Bromothiophen-3-YL)methanol, a valuable building block in the development of pharmaceuticals and functional materials. The document details experimental protocols, quantitative data, and reaction mechanisms to aid researchers and scientists in the effective synthesis of this target molecule.

Introduction

This compound is a substituted thiophene derivative featuring a bromine atom at the 2-position and a hydroxymethyl group at the 3-position. This substitution pattern makes it a versatile intermediate for further functionalization through cross-coupling reactions at the bromine-bearing carbon and various transformations of the primary alcohol. The strategic synthesis of this compound is crucial for the efficient construction of more complex molecular architectures. This guide will focus on the most prevalent and practical synthetic routes, including the reduction of a corresponding aldehyde and organometallic approaches.

Synthetic Pathways

The synthesis of this compound can be effectively achieved through several key methodologies. The most direct and widely utilized method is the reduction of 2-bromothiophene-3-carbaldehyde. Alternative routes involving Grignard reagents or organolithium intermediates offer additional synthetic flexibility, particularly when starting from different precursors.

Pathway 1: Reduction of 2-Bromothiophene-3-carbaldehyde

This is the most straightforward approach, involving the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1]

G start 2-Bromothiophene-3-carbaldehyde product This compound start->product Reduction reagent NaBH4, Ethanol

Caption: Reduction of 2-bromothiophene-3-carbaldehyde to this compound.

Experimental Protocol:

A detailed experimental protocol for the reduction of 2-bromothiophene-3-carbaldehyde using sodium borohydride is provided below. This procedure is adapted from established methods for the reduction of aromatic aldehydes.[2][3]

Materials:

  • 2-Bromothiophene-3-carbaldehyde

  • Ethanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiophene-3-carbaldehyde (1.0 eq) in ethanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]

Pathway 2: Grignard Reaction with a Formaldehyde Source

This pathway involves the formation of a Grignard reagent from a di-substituted thiophene, followed by its reaction with a formaldehyde source, such as paraformaldehyde. To synthesize this compound, the starting material would typically be 2,3-dibromothiophene. The difference in reactivity between the bromine atoms at the 2- and 3-positions can be exploited to achieve selective Grignard formation at the 3-position.

G start 2,3-Dibromothiophene intermediate 3-Bromo-2-thienylmagnesium bromide start->intermediate Grignard Formation step1 Mg, THF product This compound intermediate->product Nucleophilic Addition step2 1. Paraformaldehyde 2. H3O+ workup

Caption: Synthesis of this compound via a Grignard reaction.

Experimental Protocol:

The following is a general procedure for the Grignard reaction, which can be adapted for the synthesis of the target molecule.[6]

Materials:

  • 2,3-Dibromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for activation)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 2,3-dibromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 2,3-dibromothiophene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add paraformaldehyde (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pathway 3: Lithiation and Reaction with Formaldehyde

Similar to the Grignard route, this pathway involves the formation of a potent nucleophile via a metal-halogen exchange reaction, followed by quenching with an electrophile.[7] Using an organolithium reagent like n-butyllithium (n-BuLi) on 2,3-dibromothiophene can lead to selective lithiation at the 3-position, which can then react with formaldehyde.

G start 2,3-Dibromothiophene intermediate 3-Bromo-2-lithiothiophene start->intermediate Metal-Halogen Exchange step1 n-BuLi, THF, -78 °C product This compound intermediate->product Nucleophilic Addition step2 1. Paraformaldehyde 2. H3O+ workup

References

A Technical Guide to the Spectroscopic Profile of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical document provides a comprehensive overview of the spectroscopic characteristics of (2-Bromothiophen-3-YL)methanol (CAS No: 70260-16-1).[1] Due to the limited availability of experimentally derived spectra in public domains, this guide presents predicted data for mass spectrometry and an analysis of the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy based on the compound's molecular structure. Detailed, standardized experimental protocols for obtaining these spectra are also provided for researchers aiming to characterize this compound. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

Introduction

This compound is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a brominated thiophene ring and a primary alcohol functional group, gives rise to a unique spectroscopic signature. Accurate interpretation of its spectroscopic data is crucial for structure verification, purity assessment, and understanding its chemical reactivity. This guide consolidates the predicted spectroscopic data and outlines the methodologies for its empirical determination.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available, the following sections detail the predicted data based on computational models and the known spectroscopic behavior of related functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound (C₅H₅BrOS) is 191.92445 Da.[2] The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2]

AdductPredicted m/z
[M+H]⁺192.93173
[M+Na]⁺214.91367
[M-H]⁻190.91717
[M+NH₄]⁺209.95827
[M+K]⁺230.88761
[M+H-H₂O]⁺174.92171
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methylene protons of the methanol group, and the hydroxyl proton.

  • Thiophene Protons (H-4 and H-5): These two protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, typically between δ 6.5 and 8.0 ppm.

  • Methylene Protons (-CH₂OH): These protons are adjacent to the thiophene ring and the hydroxyl group. They are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet anywhere between δ 1.0 and 5.0 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Thiophene H-4, H-56.5 - 8.0Doublet (d)
-CH₂OH4.5 - 5.0Singlet (s) or Doublet (d)
-OH1.0 - 5.0 (variable)Broad Singlet (br s)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the bromine (C-2) will be significantly influenced by the halogen's electronegativity. The other carbons (C-3, C-4, C-5) will appear in the typical aromatic region for thiophenes (δ 120-145 ppm).

  • Methylene Carbon (-CH₂OH): The carbon of the methanol group is expected to have a chemical shift in the range of δ 60-70 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Thiophene C-2110 - 125
Thiophene C-3, C-4, C-5120 - 145
-CH₂OH60 - 70
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds, as well as vibrations from the thiophene ring.

Table 4: Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=C (Thiophene Ring)Stretching1400 - 1600Medium
C-O (Alcohol)Stretching1000 - 1260Strong
C-BrStretching500 - 600Strong

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition: The NMR spectra (¹H, ¹³C, and other relevant experiments like DEPT) are recorded on a high-field NMR spectrometer.[3]

  • ¹H NMR: A standard proton experiment is run to obtain the ¹H spectrum. The data is processed with Fourier transformation, phasing, and baseline correction. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are determined.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[5] A pressure clamp is applied to ensure good contact between the sample and the crystal.[5]

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O absorptions.[5]

  • Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs a beam of infrared radiation through the sample, and the detector measures the amount of radiation that is transmitted at each wavenumber.[5]

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a solid sample, it would first be dissolved in a suitable volatile solvent.[6]

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[7] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and observe the molecular ion more clearly.[8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Verification Compound Synthesized or Acquired This compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report / Publication Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic profile of this compound. While experimentally determined data is currently sparse in the public domain, the predicted mass spectrum and the expected NMR and IR characteristics offer a robust framework for researchers. The detailed experimental protocols included herein provide a standardized approach for the empirical characterization of this and other related organic compounds, facilitating consistency and comparability of data across different laboratories.

References

An In-depth Technical Guide on the Spectroscopic Analysis of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2-Bromothiophen-3-YL)methanol. Given the limited availability of specific experimental data for this compound in public literature, this guide combines predicted data, expected spectral characteristics based on analogous compounds, and detailed, generalized experimental protocols.

Chemical Properties and Structure

This compound is a substituted thiophene derivative with the chemical formula C₅H₅BrOS. It is typically a colorless to pale yellow liquid and is soluble in many organic solvents. Its structure is foundational for the synthesis of various pharmaceutical and materials science compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrOS-
Molecular Weight 193.06 g/mol -
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in many organic solvents[1]
SMILES C1=CSC(=C1CO)Br-
InChIKey BOJYRNFSHPAZBL-UHFFFAOYSA-N-

Mass Spectrometry Data

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺192.93173
[M+Na]⁺214.91367
[M-H]⁻190.91717
[M+NH₄]⁺209.95827
[M+K]⁺230.88761
[M+H-H₂O]⁺174.92171
[M]⁺191.92390
[M]⁻191.92500

Data sourced from PubChem.

NMR Spectroscopy Data

Experimental NMR spectra for this compound are not widely published. However, based on the analysis of similar substituted thiophene compounds, the expected chemical shifts for ¹H and ¹³C NMR are presented below. These values are estimates and may vary based on the solvent and experimental conditions.

Table 3: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene H-5~7.2 - 7.4d~5.5
Thiophene H-4~6.9 - 7.1d~5.5
-CH₂OH~4.6 - 4.8s-
-OHVariablebr s-

Table 4: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)
Thiophene C-2 (C-Br)~110 - 115
Thiophene C-3 (C-CH₂OH)~140 - 145
Thiophene C-4~125 - 128
Thiophene C-5~127 - 130
-CH₂OH~60 - 65

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for compounds such as this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). If TMS is not already in the solvent, it can be added as an internal standard.

    • Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

    • Transfer the solution into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Set the appropriate spectral width (e.g., -2 to 12 ppm).

      • Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

      • Process the data by applying a Fourier transform, phase correction, and baseline correction.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

      • Integrate the peaks to determine the relative number of protons.

    • ¹³C NMR:

      • Set a wider spectral width (e.g., 0 to 220 ppm).

      • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

      • Process the data similarly to the ¹H spectrum.

      • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, methanol)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set up the GC with an appropriate column and temperature program to ensure good separation and peak shape.

    • Set the MS to operate in EI mode. The standard electron energy is 70 eV.[2]

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the GC column before entering the MS ion source.

    • In the ion source, molecules are bombarded with electrons, leading to ionization and fragmentation.[2]

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

  • Data Analysis:

    • Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the presence of bromine, look for a characteristic M+2 peak with nearly equal intensity.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the molecule.[2]

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a synthesized organic compound like this compound.

Analytical_Workflow Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep_NMR Sample Preparation for NMR Purification->Sample_Prep_NMR Purified Sample Sample_Prep_MS Sample Preparation for MS Purification->Sample_Prep_MS Purified Sample NMR_Acquisition NMR Data Acquisition (1H, 13C) Sample_Prep_NMR->NMR_Acquisition NMR_Data_Analysis NMR Spectral Analysis (Chemical Shifts, Couplings, Integration) NMR_Acquisition->NMR_Data_Analysis MS_Acquisition MS Data Acquisition (EI) Sample_Prep_MS->MS_Acquisition MS_Data_Analysis Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Data_Analysis Structure_Confirmation Structure Confirmation NMR_Data_Analysis->Structure_Confirmation MS_Data_Analysis->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

References

Commercial Availability of (2-Bromothiophen-3-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (2-Bromothiophen-3-YL)methanol (CAS No. 70260-16-1), a key building block in the synthesis of various pharmaceutical and medicinal compounds. This document details commercially available suppliers, their product specifications, and provides illustrative experimental protocols and potential applications in drug discovery, particularly in the context of kinase inhibition.

Physicochemical Properties

PropertyValue
CAS Number 70260-16-1
Molecular Formula C₅H₅BrOS
Molecular Weight 193.06 g/mol [1]
Appearance Colorless to pale yellow liquid
Synonyms (2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol, 2-BROMO-3-HYDROXYMETHYL-THIOPHENE[1]

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD/EUR/GBP)
Advanced Chemical Intermediates RH-08D-00295%+1g, 5g, 10g£106.00/1g, £369.00/5g, £663.00/10g[2]
Alchem Pharmtech, Inc. -97+%1g, 10g, 100g, 1kg[1]Contact for pricing
Matrix Scientific -95%+-Contact for pricing
BLD Pharm ---Contact for pricing[3]
Synthonix Inc. ---Contact for pricing[1]
A.J Chemicals ---Contact for pricing[1]
Ambeed ---Contact for pricing[4]
JHECHEM CO LTD ---Contact for pricing[5]

Experimental Protocols

Illustrative Synthesis of this compound

This synthesis would likely proceed via the bromination of a suitable thiophene precursor followed by functional group manipulation to introduce the methanol moiety. A possible, though not explicitly verified, route is outlined below.

Step 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromo isomer requires a multi-step approach as direct bromination of thiophene is highly regioselective for the 2-position. A common method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[6]

  • Materials: Thiophene, Bromine, Chloroform, 2N Sodium Hydroxide, 95% Ethanol, Potassium Hydroxide, Zinc dust, Acetic Acid.

  • Procedure Outline:

    • Thiophene is reacted with an excess of bromine in chloroform to yield 2,3,5-tribromothiophene.[6]

    • The reaction mixture is worked up with sodium hydroxide and potassium hydroxide in ethanol.[6]

    • The resulting 2,3,5-tribromothiophene is then treated with zinc dust in acetic acid to selectively remove the bromine atoms at the 2 and 5 positions, yielding 3-bromothiophene.[6]

Step 2: Formylation of 3-Bromothiophene

  • Materials: 3-Bromothiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure Outline:

    • 3-Bromothiophene is subjected to a Vilsmeier-Haack reaction using DMF and POCl₃ to introduce a formyl group at the 2-position, yielding 2-bromo-3-thiophenecarboxaldehyde.

Step 3: Reduction to this compound

  • Materials: 2-bromo-3-thiophenecarboxaldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure Outline:

    • The 2-bromo-3-thiophenecarboxaldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent like methanol.

    • The reaction is stirred at room temperature until completion, followed by an aqueous workup and extraction to isolate the final product, this compound.

Applications in Drug Discovery: Kinase Inhibition

Thiophene derivatives are recognized as important scaffolds in the design of kinase inhibitors for cancer therapy and other diseases.[7] The thiophene ring can act as a bioisosteric replacement for other aromatic systems and can form key interactions within the ATP-binding pocket of kinases.

Potential Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[8] Aberrant JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[8] Thiophene-based molecules have been investigated as inhibitors of JAK2, a key kinase in this pathway.[7]

This compound can serve as a versatile starting material for the synthesis of more complex thiophene derivatives designed to target the ATP-binding site of JAK2. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methanol group can be modified to introduce moieties that interact with specific residues in the kinase domain.

Below is a conceptual diagram illustrating the potential inhibitory action of a this compound-derived compound on the JAK-STAT signaling pathway.

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor This compound Derivative Inhibitor->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Binding

Caption: Inhibition of the JAK-STAT signaling pathway.

Procurement Workflow

The acquisition of this compound for research purposes typically follows a standardized procurement process. The workflow diagram below outlines the key steps involved, from initial identification of need to final receipt and inventory management.

Procurement_Workflow Start Identify Need for This compound Search_Suppliers Search for Suppliers (CAS: 70260-16-1) Start->Search_Suppliers Evaluate_Suppliers Evaluate Suppliers (Purity, Quantity, Price, Lead Time) Search_Suppliers->Evaluate_Suppliers Obtain_Quotes Obtain Quotations Evaluate_Suppliers->Obtain_Quotes Internal_Approval Internal Approval (Purchase Requisition) Obtain_Quotes->Internal_Approval Place_Order Place Purchase Order Internal_Approval->Place_Order Receive_Shipment Receive Shipment and Verify Integrity Place_Order->Receive_Shipment QC_Check Quality Control Check (e.g., NMR, LC-MS) Receive_Shipment->QC_Check QC_Check->Evaluate_Suppliers Fail Inventory Update Chemical Inventory and Store Appropriately QC_Check->Inventory Pass End Ready for Use in Experimentation Inventory->End

Caption: Chemical procurement workflow.

References

Purity and specifications of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purity and Specifications of (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for this compound (CAS No: 70260-16-1). This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Understanding its chemical and physical properties is crucial for its effective application in research and development.

Chemical and Physical Specifications

This compound is a substituted thiophene derivative. Its specifications are summarized below, based on data from various chemical suppliers and databases.

Identifier Value Source(s)
Chemical Name This compound[1][2]
Synonyms (2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol[1][3]
CAS Number 70260-16-1[1][2]
Molecular Formula C₅H₅BrOS[1][2]
Molecular Weight 193.06 g/mol [1][2][3]
MDL Number MFCD09025881[2]
Property Value Source(s)
Purity Typically ≥95-98%[1][4][5]
Appearance Solid
Boiling Point 265.5 ± 25.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Flash Point 114.4 ± 23.2 °C[3]
Refractive Index 1.631[3]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere[2]

Experimental Protocols

The quality and purity of this compound are typically assessed and achieved through a combination of chromatographic and spectroscopic techniques.

Purification Protocol: Column Chromatography

A common method for purifying thiophene derivatives is column chromatography.

  • Preparation of the Column: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent like n-hexane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system, typically a mixture of a non-polar solvent and a slightly more polar solvent. For related compounds, a mixture of dichloromethane (DCM) and n-hexane (e.g., a 2:8 ratio) has been used effectively.[6] The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Fractions are collected as the solvent passes through the column.

  • Analysis: The purity of each fraction is checked using Thin Layer Chromatography (TLC). Fractions containing the pure product are combined.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

  • Recrystallization: For further purification, recrystallization from a suitable solvent such as n-hexane or ethanol can be performed.[6]

Analytical Methods for Quality Control

To confirm the identity and purity of this compound, the following analytical methods are standard. Suppliers often provide documentation such as Certificates of Analysis (CoA) with data from these techniques.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any non-volatile or thermally unstable impurities. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water is commonly employed. The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is suitable for volatile compounds and provides information on both purity and molecular weight. The sample is vaporized and separated on a GC column, and the eluted components are detected by a mass spectrometer, which confirms the identity of the compound by its mass-to-charge ratio.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum provide a detailed fingerprint of the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of the compound, which can be used to confirm its elemental composition.[9]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate common workflows and logical relationships in the synthesis, purification, and application of this compound.

G cluster_synthesis Synthesis & Workup cluster_purification Purification start Reactants & Catalyst (e.g., 3-Bromothiophene derivative, reagents, Pd catalyst) reaction Chemical Reaction (e.g., Coupling, Formylation followed by reduction) start->reaction quench Reaction Quenching (e.g., Addition of water) reaction->quench extraction Solvent Extraction (e.g., with DCM or Chloroform) quench->extraction wash Washing (e.g., with Brine) extraction->wash dry Drying (e.g., over MgSO4) wash->dry evaporation Solvent Evaporation dry->evaporation crude Crude Product evaporation->crude column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_qc Quality Control Analysis cluster_identity Identity Confirmation cluster_purity Purity Assessment product Final Product: This compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr hrms HRMS product->hrms hplc HPLC product->hplc gcms GC/MS product->gcms coa Certificate of Analysis (CoA) nmr->coa hrms->coa hplc->coa gcms->coa

Caption: Logical workflow for the quality control analysis of this compound.

G cluster_reactions Synthetic Transformations title Role as a Building Block in Drug Discovery start_material This compound coupling Coupling Reactions (e.g., Suzuki, Stille) - Forms C-C bonds at C2 start_material->coupling functionalization Functionalization of Hydroxyl Group - Esterification, Etherification, etc. start_material->functionalization intermediate Diverse Thiophene Intermediates coupling->intermediate functionalization->intermediate library Compound Library Synthesis intermediate->library screening Biological Screening (e.g., Fungicidal, Kinase Inhibition) library->screening lead_opt Lead Optimization screening->lead_opt

Caption: Role of this compound as a versatile building block in drug discovery pipelines.

References

An In-depth Technical Guide to the Safety and Handling of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for (2-Bromothiophen-3-YL)methanol (CAS No. 70260-16-1), a key intermediate in pharmaceutical and materials science research. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in the laboratory and during drug development processes.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. The presence of a bromine atom and a hydroxymethyl group on the thiophene ring influences its reactivity and toxicological profile. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 70260-16-1[1]
Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point 142-145 °C at 18 Torr265.5 ± 25.0 °C at 760 mmHg[2][3]
Flash Point 114.4 ± 23.2 °C[4]
Density 1.772 ± 0.06 g/cm³ (Predicted)[2]
pKa 13.77 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C, under inert atmosphere

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

(Data compiled from multiple sources)[4]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Safe Handling and Storage Procedures

A logical workflow for the safe handling of this compound is crucial to minimize exposure and ensure a safe working environment.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, Eyewash, Safety Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Chemical Transport and Inspection C->D E Perform Experiment in Fume Hood D->E F Use Appropriate Dispensing Techniques E->F G Decontaminate Work Area and Equipment F->G J Store Chemical Appropriately F->J H Proper Waste Disposal G->H I Doff and Dispose of PPE H->I I->J

Caption: A logical workflow for safely handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

Body PartProtectionSpecification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Skin Chemical-resistant gloves. Lab coat.Dispose of contaminated gloves after use.[5]
Respiratory If working outside a fume hood or with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is recommended.A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of vapor or mist.[5]

  • Wash hands thoroughly after handling.[6]

  • Use non-sparking tools and take precautionary measures against static discharges.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.

Experimental Protocols

A general protocol for a cross-coupling reaction involving a brominated thiophene is as follows. This is a representative example and must be adapted and risk-assessed for any specific application.

General Protocol for a Suzuki Cross-Coupling Reaction with a Brominated Thiophene

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated thiophene (1.0 eq.), the boronic acid derivative (1.2 eq.), a suitable base (e.g., K2CO3, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

EmergencyResponse Emergency Response for this compound Exposure cluster_exposure Exposure Type cluster_actions Immediate Actions Inhalation Inhalation MoveToFreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Immediate actions for different types of exposure to this compound.

First Aid Measures

A summary of first aid measures is provided in Table 4.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, sulfur oxides, and hydrogen bromide may be generated.[8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[8]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and a comprehensive risk assessment before use. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-Bromothiophen-3-YL)methanol, a key heterocyclic building block in organic synthesis and medicinal chemistry. It covers its chemical identity, physical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical Identity and Synonyms

This compound is a substituted thiophene derivative. Thiophene and its analogues are recognized as "privileged structures" in medicinal chemistry due to their bioisosteric relationship with benzene rings and their diverse biological activities. This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

The most common synonyms for this compound include:

  • (2-Bromo-3-thienyl)methanol[1]

  • 2-Bromothiophene-3-methanol[1]

  • 2-BROMO-3-HYDROXYMETHYL-THIOPHENE[1]

  • (2-BROMOTHIEN-3-YL)METHANOL[1]

  • 3-Thiophenemethanol, 2-bromo-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValue
CAS Number 70260-16-1
Molecular Formula C₅H₅BrOS
Molecular Weight 193.06 g/mol
Appearance Colorless to pale yellow liquid
Storage Keep in dark place, inert atmosphere, 2-8°C[2]

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its corresponding aldehyde, 2-bromo-3-thiophenecarboxaldehyde. A standard and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme:

Synthesis_of_2_Bromothiophen_3_YL_methanol cluster_reactants Reactants cluster_product Product reactant1 2-Bromo-3-thiophenecarboxaldehyde product This compound reactant1->product Reduction reactant2 Sodium Borohydride (NaBH4) reactant2->product reactant3 Methanol (Solvent) reactant3->product

Caption: Synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of 2-Bromo-3-thiophenecarboxaldehyde

This protocol outlines a general procedure for the reduction of an aldehyde to an alcohol using sodium borohydride.[3]

Materials:

  • 2-Bromo-3-thiophenecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-thiophenecarboxaldehyde (1 equivalent) in methanol (approximately 10 volumes). Place the flask in an ice bath and stir the solution.

  • Addition of Reducing Agent: To the cooled and stirring solution, slowly add sodium borohydride (1.2 equivalents) portion-wise. The addition should be controlled to maintain the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Workup:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly quench the reaction by adding 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~6-7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the crude this compound can be further purified by flash column chromatography on silica gel.

Applications in Research and Drug Development

Thiophene derivatives are of significant interest to the pharmaceutical industry. The thiophene ring is a versatile scaffold that can be found in a number of approved drugs. This compound, with its reactive bromo and hydroxyl functionalities, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The bromine atom on the thiophene ring is well-suited for participation in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

  • Scaffold for Bioactive Molecules: The thiophene nucleus is a known pharmacophore. Derivatives of this compound can be synthesized and screened for a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from the precursor to the final product and its potential applications in drug discovery.

Logical_Workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery start 2-Bromo-3-thiophenecarboxaldehyde process Reduction with NaBH4 start->process product This compound process->product modification Further Chemical Modification (e.g., Cross-coupling, Oxidation) product->modification screening Synthesis of Compound Libraries modification->screening bioassay Biological Screening (e.g., in vitro, in vivo) screening->bioassay lead Lead Compound Identification bioassay->lead

Caption: Workflow from synthesis to application in drug discovery.

References

An In-depth Technical Guide to the Structure and Isomers of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key data of (2-Bromothiophen-3-YL)methanol, a thiophene derivative of interest in medicinal chemistry and materials science. This document details the structural isomers, available physicochemical and spectroscopic data, and generalized experimental protocols for the synthesis and characterization of these compounds.

Core Structure and Isomerism

This compound is a heterocyclic compound featuring a thiophene ring substituted with both a bromine atom and a hydroxymethyl group. The relative positions of these substituents on the thiophene ring give rise to several positional isomers. Understanding the distinct properties of each isomer is crucial for their application in research and development.

The core structure is this compound, with the bromine atom at the 2-position and the hydroxymethyl group at the 3-position of the thiophene ring.

Positional Isomers

The possible positional isomers of (bromothiophen-yl)methanol are:

  • This compound

  • (3-Bromothiophen-2-yl)methanol[1]

  • (4-Bromothiophen-2-yl)methanol

  • (5-Bromothiophen-2-yl)methanol

  • (4-Bromothiophen-3-yl)methanol

  • (5-Bromothiophen-3-yl)methanol[2]

Below are the structural representations of the parent compound and its isomers.

isomers Chemical Structures of (Bromothiophen-yl)methanol Isomers cluster_2_3 This compound cluster_3_2 (3-Bromothiophen-2-yl)methanol cluster_4_2 (4-Bromothiophen-2-yl)methanol cluster_5_2 (5-Bromothiophen-2-yl)methanol cluster_4_3 (4-Bromothiophen-3-yl)methanol cluster_5_3 (5-Bromothiophen-3-yl)methanol a a b b c c d d e e f f

Figure 1: Structures of (Bromothiophen-yl)methanol Isomers.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for this compound and its isomers. Data has been aggregated from various sources and should be cross-referenced for critical applications.

Table 1: Physicochemical Properties of (Bromothiophen-yl)methanol Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound70260-16-1C₅H₅BrOS193.06Not Available
(3-Bromothiophen-2-yl)methanol70260-17-2C₅H₅BrOS193.06Not Available
(4-Bromothiophen-2-yl)methanol79757-77-0C₅H₅BrOS193.06Not Available
(5-Bromothiophen-2-yl)methanol36941-81-0C₅H₅BrOS193.06Not Available
(4-Bromothiophen-3-yl)methanol70260-05-8C₅H₅BrOS193.0653-53.5[3]
(5-Bromothiophen-3-yl)methanol73919-88-7C₅H₅BrOS193.06Not Available

Table 2: Spectroscopic Data (¹H and ¹³C NMR) of (Bromothiophen-yl)methanol Isomers

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compoundData not readily available in literature.Data not readily available in literature.
(3-Bromothiophen-2-yl)methanolData not readily available in literature.Data not readily available in literature.
(4-Bromothiophen-2-yl)methanolData not readily available in literature.Data not readily available in literature.
(5-Bromothiophen-2-yl)methanolData not readily available in literature.Data not readily available in literature.
(4-Bromothiophen-3-yl)methanolData not readily available in literature.Data not readily available in literature.
(5-Bromothiophen-3-yl)methanolData not readily available in literature.Data not readily available in literature.

Note: Specific, experimentally verified NMR data for these compounds is not widely published. Researchers should perform their own spectral analysis for confirmation.

Experimental Protocols

Detailed experimental protocols for the synthesis of each specific isomer are not consistently reported in the literature. However, a general synthetic approach can be outlined based on established organic chemistry principles and related syntheses. The most common route involves the reduction of the corresponding bromothiophenecarboxaldehyde or bromothiophenecarboxylic acid.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the preparation and analysis of a (bromothiophen-yl)methanol isomer.

workflow start Start: Select Bromothiophene Precursor step1 Functional Group Introduction (e.g., Formylation or Carboxylation) start->step1 step2 Reduction to Hydroxymethyl Group (e.g., with NaBH4 or LiAlH4) step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 step5 Characterization step4->step5 sub_char ¹H NMR ¹³C NMR Mass Spectrometry IR Spectroscopy step5->sub_char end Final Product: (Bromothiophen-yl)methanol Isomer step5->end

Figure 2: General experimental workflow.
Generalized Synthesis Protocol

This protocol describes a general method for the synthesis of a (bromothiophen-yl)methanol isomer starting from the corresponding bromothiophene.

Step 1: Formylation or Carboxylation of Bromothiophene

  • Formylation (Vilsmeier-Haack reaction): To a solution of the starting bromothiophene in an appropriate solvent (e.g., 1,2-dichloroethane), add a Vilsmeier reagent prepared from phosphorus oxychloride and dimethylformamide (DMF). The reaction is typically stirred at room temperature and then heated to ensure completion.

  • Carboxylation: This can be achieved by lithiation of the bromothiophene with a strong base (e.g., n-butyllithium) at low temperature, followed by quenching with solid carbon dioxide (dry ice).

Step 2: Reduction of the Aldehyde or Carboxylic Acid

  • Reduction of Aldehyde: The bromothiophenecarboxaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a reducing agent such as sodium borohydride (NaBH₄) in portions at 0°C. The reaction is then typically stirred at room temperature until completion.

  • Reduction of Carboxylic Acid: The bromothiophenecarboxylic acid is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) and treated with a stronger reducing agent like lithium aluminum hydride (LiAlH₄) at 0°C, followed by stirring at room temperature.

Step 3: Work-up and Extraction

The reaction mixture is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Step 4: Purification

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (bromothiophen-yl)methanol isomer.

Step 5: Characterization

The structure and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Logical Relationships in Synthesis

The synthesis of a specific isomer of (bromothiophen-yl)methanol is dependent on the starting bromothiophene isomer and the regioselectivity of the subsequent functionalization step. The following diagram illustrates this logical relationship.

synthesis_logic cluster_start Starting Material cluster_functionalization Functionalization Strategy cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product start Bromothiophene Isomer (e.g., 2-Bromothiophene) func Regioselective Formylation/ Carboxylation start->func inter Bromothiophenecarboxaldehyde/ -carboxylic acid Isomer func->inter reduc Reduction of Carbonyl Group inter->reduc prod (Bromothiophen-yl)methanol Isomer reduc->prod

Figure 3: Logical flow of isomer synthesis.

Conclusion

References

Reactivity of the bromine atom in (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex organic scaffolds. Its utility is primarily derived from the strategic placement of a reactive bromine atom at the 2-position and a functionalizable hydroxymethyl group at the 3-position of the thiophene ring. The C2-bromine atom, in particular, is amenable to a wide array of transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange, making it a key site for molecular elaboration.

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound. It details the principal transformations, presents quantitative data from relevant studies, and offers detailed experimental protocols for key reactions. The influence of the adjacent hydroxymethyl group on the reactivity of the bromine atom is also discussed.

Core Reactivity of the C2-Bromine Atom on the Thiophene Ring

The reactivity of a halogen on a thiophene ring is significantly influenced by its position. Generally, a bromine atom at the 2-position of a thiophene ring is more reactive than one at the 3-position in many standard transformations, including palladium-catalyzed cross-coupling reactions and lithiation.[1] This enhanced reactivity is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, which facilitates processes like the oxidative addition step in cross-coupling cycles.[1]

The primary reactive pathways for the bromine atom in this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Lithiation and Halogen-Metal Exchange: Rapid and efficient bromine-lithium exchange at low temperatures to generate a potent nucleophilic 2-thienyllithium species.[1]

  • Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a valuable tool for reaction with various electrophiles.

Key Transformations and Experimental Protocols

This section provides a detailed examination of the most important reactions involving the C2-bromine of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X This compound R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)2 Ar-B(OH)2 Base Base R'-B(OH)2->Base Base->Transmetalation [R'-B(OH)3]- Pd(II)_Intermediate R-Pd(II)-R' (L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophenes

EntryBromothiophene SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[1]
22,5-Dibromo-3-methylthiophene (mono-coupling at C5)Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Moderate[3]
3(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O90-39[4]
42-Bromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Good[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling reaction is another powerful method for C-C bond formation, involving the reaction of an organohalide with an organostannane reagent catalyzed by palladium.[6] It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.[6][7][8]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X This compound R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-SnBu3 Ar-SnBu3 R'-SnBu3->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' (L2) Transmetalation->Pd(II)_Intermediate X-SnBu3 byproduct Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data for Stille Coupling of Bromothiophenes

EntryBromothiophene SubstrateCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-hexylthiophene2-(Tributylstannyl)thiophenePd(PPh₃)₄-DMF901673[9]
22,5-Dibromothieno[3,2-b]thiopheneTributyl(thiophen-2-yl)stannanePd(PPh₃)₄ (5 mol%)-DMF90Overnight-[10]
33,4-Dibromothiophene (mono-coupling)Organostannane reagentPd(PPh₃)₄ (2-5 mol%)-Toluene80-110--[2]

Experimental Protocol: General Procedure for Stille Coupling [2][7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous, degassed solvent (e.g., DMF or toluene).

  • Reagent Addition: Add the organostannane reagent (1.0-1.2 eq.) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, additives like CuI or LiCl may be beneficial.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the resulting precipitate through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[11][12] This reaction is of great importance in medicinal chemistry.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X This compound R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R'2NH Base Base Amine->Base Base->Amine_Coordination Amido_Complex R-Pd(II)-NR'2 (L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-NR'2 Coupled Product Reductive_Elimination->R-NR'2

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Bromothiophenes

EntryBromothiophene SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)t-BuOLiToluene10098[13]
2Aryl BromidesSecondary AminesPd[P(o-Tolyl)₃]₂NaOtBuTolueneHighGood[11]
3BromobenzenesMethyl 3-aminobenzo[b]thiophene-2-carboxylatesPd(OAc)₂ / XantphosCs₂CO₃Dioxane120Moderate-High[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12][13]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).

  • Reaction: Stir the mixture at the required temperature (typically 80-120 °C) for the specified time.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Lithiation and Halogen-Metal Exchange

Bromine-lithium exchange is a rapid and efficient method for generating organolithium reagents from organobromides. For 2-bromothiophenes, this reaction proceeds quickly at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium. The resulting 2-thienyllithium species is a powerful nucleophile that can react with a wide range of electrophiles. A key consideration for this compound is the acidic proton of the hydroxyl group, which will consume one equivalent of the alkyllithium reagent. Therefore, at least two equivalents of the organolithium reagent are required.

Lithiation_Workflow cluster_step1 Step 1: Deprotonation & Lithiation cluster_step2 Step 2: Electrophilic Quench cluster_step3 Step 3: Aqueous Workup A This compound B 2 eq. n-BuLi THF, -78 °C A->B C Dilithiated Intermediate B->C E Reaction at C2 C->E D Electrophile (E+) D->E F Functionalized Product E->F G H₂O / NH₄Cl(aq) F->G H Final Product G->H

Figure 4: Workflow for lithiation and functionalization.

Data on Lithiation and Functionalization of Bromothiophenes

Bromothiophene SubstrateAlkyllithium ReagentElectrophile (E+)ProductYield (%)Reference
2-Bromo-3-hexylthiophenen-BuLiCD₃OD2-Deutero-3-hexylthiopheneHigh[15]
2,5-Dibromothieno[3,2-b]thiophenen-BuLi (2 eq.)DMFThieno[3,2-b]thiophene-2,5-dicarbaldehyde-[10]
3-Bromonaphtho[2,3-b]thiophenen-BuLiVarious3-Functionalized naphtho[2,3-b]thiophenes-[8]

Experimental Protocol: General Procedure for Bromine-Lithium Exchange

  • Reaction Setup: To an oven-dried, multi-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[16] This creates an organomagnesium species that is a strong nucleophile and base. As with lithiation, the acidic proton of the hydroxymethyl group in this compound will react with the Grignard reagent. This can be addressed either by using an excess of the Grignard reagent if it is being used in a subsequent reaction, or by protecting the alcohol prior to Grignard formation. Alternatively, a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride can be employed.

Grignard_Workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Reaction with Electrophile cluster_step3 Step 3: Acidic Workup A This compound (or protected derivative) B Mg turnings, I₂ (cat.) Anhydrous Ether/THF A->B C Thienylmagnesium Bromide B->C E Nucleophilic Addition C->E D Electrophile (e.g., Ketone) D->E F Magnesium Alkoxide Intermediate E->F G H₃O⁺ F->G H Final Product (Alcohol) G->H

Figure 5: Workflow for Grignard reagent formation and reaction.

Data on Grignard Reactions of Bromothiophenes

Bromothiophene SubstrateGrignard Formation ConditionsSubsequent ReactionProduct TypeYield (%)Reference
BromobenzeneMg, anhydrous etherMethyl BenzoateTertiary Alcohol-[17]
3-BromothiopheneMg, diethyl etherKumada Coupling3-Arylthiophene-[1]
2-BromothiopheneMg, diethyl etherKumada Coupling2-Arylthiophene50[9]

Experimental Protocol: General Procedure for Grignard Reagent Formation [16][17]

  • Preparation: Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere while still hot.

  • Reaction Setup: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq., preferably with the alcohol protected) in anhydrous diethyl ether or THF to the magnesium. The reaction may need gentle warming or sonication to initiate, which is often indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition: Once initiated, add the remainder of the bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated for an additional 1-2 hours to ensure full conversion. The resulting dark, cloudy solution is the Grignard reagent and can be used in subsequent reactions.

Influence of the 3-Hydroxymethyl Group

The -CH₂OH group at the 3-position has several implications for the reactivity of the adjacent bromine atom:

  • Acidic Proton: The most significant influence is the presence of the acidic hydroxyl proton. In reactions involving strongly basic or nucleophilic reagents such as organolithiums or Grignard reagents, this proton will be readily abstracted. This necessitates the use of at least one additional equivalent of the organometallic reagent to account for this deprotonation before the desired halogen-metal exchange or subsequent reaction can occur. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether) prior to the reaction.

  • Electronic Effects: The hydroxymethyl group is generally considered to be weakly electron-donating through hyperconjugation and weakly electron-withdrawing through induction. Its overall electronic effect on the aromatic pi-system of the thiophene ring is minimal and is not expected to significantly alter the inherent high reactivity of the C2-bromine atom in palladium-catalyzed cross-coupling reactions compared to an unsubstituted 2-bromothiophene.

  • Directing Group Potential: The oxygen of the hydroxymethyl group could potentially act as a directing group in certain metal-catalyzed reactions, although this effect is likely to be weak for the adjacent C2 position.

Conclusion

The bromine atom in this compound is a highly reactive and synthetically versatile handle. It readily participates in a variety of powerful bond-forming reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings, as well as halogen-metal exchange processes to form organolithium and Grignard reagents. The primary chemical consideration for this specific molecule is the presence of the acidic hydroxyl proton, which must be accounted for when using organometallic reagents. The electronic influence of the hydroxymethyl group on the C-Br bond reactivity is minor, and the bromine atom retains the characteristic high reactivity of a 2-halo-substituted thiophene. This dual functionality makes this compound an excellent starting material for the synthesis of complex, functionalized thiophene derivatives for applications in drug discovery and materials science.

References

Role of (2-Bromothiophen-3-YL)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (2-Bromothiophen-3-YL)methanol as a Pharmaceutical Intermediate

Abstract

This compound has solidified its position as a cornerstone intermediate in contemporary pharmaceutical development. Its strategic value is derived from a thiophene core functionalized with two orthogonally reactive groups: a bromine atom amenable to cross-coupling chemistry and a primary alcohol ready for oxidation or substitution. This dual-functionality allows for the modular and efficient construction of complex molecular architectures found in a variety of therapeutic agents. This guide provides an in-depth analysis of the compound's synthesis, chemical reactivity, and strategic deployment in drug discovery workflows, offering field-proven protocols and mechanistic insights for researchers and drug development professionals.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisostere for phenyl rings in drug candidates.[1] Its incorporation can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. The specific substitution pattern of this compound offers a powerful platform for generating diverse compound libraries. The bromine at the C2 position serves as a versatile handle for introducing molecular complexity via modern cross-coupling reactions, while the hydroxymethyl group at the C3 position provides a secondary point for diversification or linkage to other pharmacophoric elements. This strategic arrangement is pivotal for the synthesis of drugs targeting a wide range of diseases.[2]

Core Compound Profile: Physicochemical and Spectroscopic Data

A precise understanding of the physical and chemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 70260-16-1[3][4]
Molecular Formula C₅H₅BrOS[4][5]
Molecular Weight 193.06 g/mol [4][5]
Appearance Colorless to pale yellow liquid/solid[2]
Storage Keep in dark place, inert atmosphere, 2-8°C[5]

Spectroscopic Characterization: The identity and purity of this compound are confirmed through standard analytical techniques. The following are typical spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.29 (d, J = 5.6 Hz, 1H), 7.05 (d, J = 5.6 Hz, 1H), 4.73 (s, 2H), 1.95 (t, J = 6.0 Hz, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 141.5, 128.9, 125.1, 110.5, 61.2.

Validated Synthesis Protocol: From Aldehyde to Alcohol

The most reliable and scalable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-bromothiophene-3-carbaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice due to its mild nature, operational simplicity, and high chemoselectivity, preventing unwanted side reactions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromothiophene-3-carbaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction Monitoring: Monitor the reaction to completion (typically 1-2 hours) using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot indicates completion.

  • Quenching & Work-up: Slowly add deionized water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x volumes). The choice of dichloromethane is based on its excellent solubility for the product and immiscibility with water.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary, though the purity is often sufficient for subsequent steps.

Caption: A validated workflow for the synthesis of this compound.

Strategic Applications in Pharmaceutical Synthesis

The true power of this compound lies in the selective manipulation of its two functional groups. This allows for a divergent synthetic approach where either the C-Br bond or the -CH₂OH group can be addressed first, depending on the overall synthetic strategy.

Palladium-Catalyzed Cross-Coupling at the C2 Position

The bromine atom serves as a highly effective leaving group for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is fundamental for creating C-C bonds by coupling the thiophene core with a variety of aryl or heteroaryl boronic acids. This is a common strategy for assembling bi-aryl structures prevalent in kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: This method allows for the direct installation of primary or secondary amines, forming C-N bonds. This is critical for introducing functionalities that can modulate solubility, act as hydrogen bond donors/acceptors, or serve as key pharmacophoric features.

  • Sonogashira Coupling: The coupling with terminal alkynes provides a linear and rigid linker, often used to probe binding pockets or construct macrocycles.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

Transformations of the Hydroxymethyl Group

The primary alcohol at the C3 position is a versatile functional group that can undergo several key transformations.

  • Oxidation to Aldehyde: Mild oxidation using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) converts the alcohol to 2-bromothiophene-3-carbaldehyde. This aldehyde is a crucial electrophile for subsequent reactions such as reductive amination, Wittig olefination, or Grignard additions.

  • Conversion to Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) transforms the alcohol into a more reactive electrophilic handle (-CH₂Cl or -CH₂Br). This facilitates SN2 reactions with a wide range of nucleophiles to introduce ethers, amines, azides, or thiols.

  • Ester or Ether Formation: The alcohol can be directly acylated to form esters or alkylated to form ethers, providing another layer of diversification for structure-activity relationship (SAR) studies.

Case Study: A Divergent Route to a Hypothetical Kinase Inhibitor Core

This case study illustrates how this compound can be used to rapidly generate analogs for a medicinal chemistry program. The divergent approach allows for the creation of two small libraries from a common intermediate.

SAR_Strategy cluster_A Route A: Diversify at C2 cluster_B Route B: Diversify at C3 Start This compound A1 Step 1a: Oxidation (MnO₂) → Aldehyde Intermediate Start->A1 B1 Step 1b: Suzuki Coupling with R²-B(OH)₂ Start->B1 A2 Step 2a: Reductive Amination with R¹-NH₂ A1->A2 A3 Common Intermediate A A2->A3 A4 Step 3a: Suzuki Coupling Array with R²-B(OH)₂ A3->A4 A5 Library 1 (Varying R²) A4->A5 B2 Common Intermediate B B1->B2 B3 Step 2b: Oxidation (DMP) → Aldehyde Intermediate B2->B3 B4 Step 3b: Reductive Amination Array with R¹-NH₂ B3->B4 B5 Library 2 (Varying R¹) B4->B5

Caption: Divergent synthetic strategy for library generation.

In this strategy, the choice of the first reaction dictates the diversification point. Route A first modifies the hydroxymethyl group via oxidation and reductive amination to install a diverse set of R¹ side chains, followed by a Suzuki coupling array to vary the R² group. Route B reverses the order, first installing a fixed R² group via Suzuki coupling, followed by diversification at the C3 position. This dual-pronged approach enables a comprehensive exploration of the chemical space around the thiophene core.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic tool in the arsenal of the modern medicinal chemist. Its predictable reactivity and dual functionality provide a reliable and efficient platform for the synthesis of novel pharmaceutical agents. As drug discovery continues to demand greater molecular complexity and more efficient synthetic routes, the importance of well-designed, versatile intermediates like this compound will only continue to grow. Future applications will likely involve its use in automated synthesis platforms and the development of novel, one-pot transformations that leverage its unique electronic and steric properties.

References

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Thiophene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2][3]

Thiophene-containing biaryl and heterobiaryl structures are privileged motifs in medicinal chemistry and materials science, recognized for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.[4] (2-Bromothiophen-3-YL)methanol is a particularly valuable building block, offering a reactive bromine handle for cross-coupling while retaining a versatile hydroxymethyl group for subsequent functionalization. This guide provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this substrate, grounded in mechanistic principles to empower researchers to troubleshoot and adapt the methodology for their specific synthetic targets.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[3]

  • Transmetalation : This is the crucial step where the carbon-carbon bond is staged. The organic moiety from the boronic acid is transferred to the Palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic ligands couple to form the desired biaryl product, and the palladium catalyst is regenerated in its original Pd(0) oxidation state, ready to begin a new cycle.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Regeneration pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_pd_intermediate R¹-Pd(II)L₂-R² transmetalation->di_pd_intermediate reductive_elimination Reductive Elimination di_pd_intermediate->reductive_elimination reductive_elimination->pd0 product Product R¹-R² reductive_elimination->product r1x Substrate This compound r1x->oxidative_addition R¹-X r2by2 Boronic Acid R²-B(OH)₂ boronate Boronate [R²-B(OH)₃]⁻ r2by2->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation [R²-B(OH)₃]⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, base, or solvent may be required for particularly challenging substrates.

Materials and Equipment
  • Reactants : this compound, Arylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents : 1,4-Dioxane (anhydrous), Deionized Water

  • Glassware : Schlenk flask or sealed tube, reflux condenser

  • Equipment : Magnetic stirrer with heating plate, inert gas line (Argon or Nitrogen), standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system).

Reagent Stoichiometry

The following table outlines the typical stoichiometry for the reaction. The limiting reagent is assumed to be the bromothiophene substrate.

Component Role Equivalents Notes
This compoundElectrophile1.0The starting heteroaryl halide.
Arylboronic AcidNucleophile1.1 - 1.5A slight excess ensures complete consumption of the limiting reagent.
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Lower catalyst loading can be used with highly active systems.[10]
Base (e.g., K₂CO₃)Activator2.0 - 3.0Essential for activating the boronic acid for transmetalation.[7]
Solvent (Dioxane/Water)Reaction Medium-A typical ratio is 4:1 to 5:1 (v/v) to dissolve all components.[11]
Step-by-Step Methodology
  • Inert Atmosphere Preparation : Assemble the Schlenk flask and condenser, ensuring they are dry. Purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition : To the flask, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition : Prepare a degassed solvent mixture by bubbling inert gas through a 4:1 mixture of 1,4-dioxane and water for 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction Execution : Stir the mixture at room temperature for 5 minutes to ensure homogeneity. Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[6]

  • Reaction Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts and dilute the mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Field-Proven Insights & Optimization

Causality Behind Experimental Choices
  • Catalyst System : While Pd(PPh₃)₄ is a robust and widely used catalyst, heteroaryl substrates can sometimes benefit from catalysts with more electron-rich and bulky phosphine ligands, such as those based on dialkylbiaryl phosphines (e.g., SPhos).[12] For electron-rich or sterically hindered heteroaryl chlorides, these advanced ligands are often necessary.[13] However, for a bromothiophene, standard catalysts are generally effective.[1][14]

  • Choice of Base : The base's strength and solubility are critical. K₂CO₃ is a reliable, cost-effective choice. For less reactive systems, a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the reaction by more efficiently forming the boronate species.[12]

  • Solvent Effects : The solvent system must solubilize both the organic substrates and the inorganic base. While dioxane/water is standard, other systems like toluene/water or DMF can be used.[15] Polar aprotic solvents like DMF can sometimes influence reaction selectivity and rate, but the effects can be complex and are not solely dependent on the dielectric constant.[16][17][18] The presence of water is crucial for dissolving the base and facilitating the formation of the active boronate.[19]

  • Managing Side Reactions : The primary side reactions are protodeboronation (the boronic acid is replaced by a hydrogen) and dehalogenation of the starting material.[11] Using freshly recrystallized boronic acid, ensuring a thoroughly deoxygenated reaction environment, and avoiding unnecessarily long reaction times can mitigate these issues.

Experimental_Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, Argon/N₂) reagents 2. Add Solids (Bromothiophene, Boronic Acid, Base, Pd Catalyst) setup->reagents solvent 3. Add Degassed Solvents (Dioxane/Water) reagents->solvent react 4. Heat & Stir (80-100 °C, 4-24h) Monitor via TLC/LC-MS solvent->react workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup purify 6. Purification (Flash Column Chromatography) workup->purify product Pure Product purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Bromothiophen-3-YL)methanol with various arylboronic acids. This protocol is essential for the synthesis of 2-aryl-3-(hydroxymethyl)thiophenes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. Thiophene-based compounds are known to exhibit a wide range of biological activities, making this synthetic route highly relevant for drug discovery programs.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers mild reaction conditions and a broad tolerance of functional groups, making it a staple in modern organic synthesis.[1][2] The specific application detailed here focuses on the coupling of this compound, a readily available starting material, with various arylboronic acids to generate a library of substituted thiophene derivatives.

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In this application, this compound is coupled with an arylboronic acid to yield the corresponding 2-aryl-3-(hydroxymethyl)thiophene.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. This data can serve as a guide for optimizing the reaction of this compound.

Catalyst SystemBaseSolvent SystemTemperature (°C)Catalyst Loading (mol%)Arylboronic AcidProductYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9053-chloro-4-fluorophenylboronic acid(E)-N-((3-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-4'-methoxy-3-methyl-[1,1'-biphenyl]-4-amine33-46[3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9054-chlorophenylboronic acid(E)-N-((3-(4-chlorophenyl)thiophen-2-yl)methylene)-4'-methoxy-3-methyl-[1,1'-biphenyl]-4-amine33-46[3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)902.5Various arylboronic acids2-(bromomethyl)-5-aryl-thiophenes25-76[4]
Pd(PPh₃)₄K₂CO₃Toluene/Water80-903(E)-2-Butenylboronic acid pinacol ester3-[(E)-2-Butenyl]thiophene75-90[5]
Pd(OAc)₂ / P(biphenyl)Ph₂K₂CO₃Toluene/Water1001 (Pd), 4 (Ligand)Phenylboronic acid4-Acetylbiphenyl>95[6]

Experimental Protocols

Below are generalized protocols for the Suzuki coupling of this compound. These protocols are adaptable, and optimization may be required for specific arylboronic acids.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Microwave reactor vials and caps

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), the palladium catalyst, and the base.[7]

  • Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).[7]

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Aryl_Boron R-Pd(II)L_n-R' Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis a Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base b Add Degassed Solvent a->b c Purge with Inert Gas (N₂ or Ar) b->c d Heat to 80-150 °C (Conventional or Microwave) c->d e Monitor Progress (TLC, GC-MS) d->e f Aqueous Work-up e->f g Extraction with Organic Solvent f->g h Drying and Concentration g->h i Column Chromatography h->i j Characterization of Product (NMR, MS) i->j

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Heck reaction on (2-Bromothiophen-3-YL)methanol. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from this versatile thiophene-based building block. The protocols and data presented herein are compiled from established methodologies for similar substrates and are intended to serve as a foundational guide for reaction optimization and execution.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool in organic synthesis. For this compound, this reaction allows for the introduction of a variety of vinyl groups at the 2-position of the thiophene ring, paving the way for the synthesis of novel pharmaceutical intermediates and functional materials. The reactivity of the C-Br bond at the C2 position of the thiophene ring is generally higher than at the C3 position, facilitating selective functionalization.[1]

General Reaction Scheme:

This compound reacts with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding 2-alkenyl-3-(hydroxymethyl)thiophene derivative.

Diagram of the General Heck Reaction

Caption: General scheme of the Heck reaction with this compound.

Experimental Protocols

Below are representative protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These protocols are based on commonly used conditions for Heck reactions involving bromothiophenes.[1]

Protocol 1: General Conditions with Phosphine Ligand

This protocol employs a common phosphine ligand which often enhances catalyst stability and reactivity.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5 mL) and the alkene (1.2 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Conditions

In some cases, phosphine-free conditions can be effective and offer advantages in terms of cost and ease of product purification.

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Sodium acetate (NaOAc, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc)

Procedure:

  • Combine this compound (1.0 mmol), palladium(II) acetate (0.01-0.02 mmol), and sodium acetate (2.0 mmol) in a dry reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent (5 mL) and the alkene (1.5 mmol).

  • Heat the mixture with stirring to 100-130 °C.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions that have been successfully employed for the Heck reaction of aryl bromides, including bromothiophene derivatives. These can serve as a starting point for the optimization of the reaction with this compound.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Substrates Reference
1Pd(OAc)₂ (1-2)P(o-tol)₃ (2-4)K₂CO₃ (2)DMF, NMP120-140Bromothiophenes[1]
2Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1003,4-Dibromothiophene-2-carbaldehyde[2]
3Pd(OAc)₂ (5)NoneNaOAc (2)DMF100-120Aryl bromides[3]
4PdCl₂(PPh₃)₂ (1-3)NoneEt₃N (2)Acetonitrile80-100Aryl bromides[4]
5Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)Dioxane100Aryl bromides[3]

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[5][6]

Heck_Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)(X)L₂ A->B Ar-X C Olefin Coordination B->C Alkene D Migratory Insertion (Carbopalladation) C->D E β-Hydride Elimination D->E F Product Release E->F Product F->A Base - H-Base-X

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines a typical workflow for setting up and performing a Heck reaction experiment.

Workflow start Start prep Prepare Reactants & Glassware start->prep setup Assemble Reaction (Inert Atmosphere) prep->setup reaction Heat & Stir setup->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Extract monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end Optimization start Initial Reaction check_yield Low Yield or No Reaction? start->check_yield increase_temp Increase Temperature check_yield->increase_temp Yes success Successful Reaction check_yield->success No change_solvent Change Solvent (e.g., DMF to NMP or Dioxane) increase_temp->change_solvent change_base Change Base (e.g., K₂CO₃ to Cs₂CO₃) change_solvent->change_base change_ligand Change Ligand (e.g., PPh₃ to P(o-tol)₃ or Buchwald type) change_base->change_ligand increase_cat Increase Catalyst Loading change_ligand->increase_cat increase_cat->start Re-run

References

Application Notes and Protocols: Stille Coupling of (2-Bromothiophen-3-YL)methanol with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: Strategic C-C Bond Formation on the Thiophene Scaffold

The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its remarkable functional group tolerance and generally mild reaction conditions.[1][2][3] This palladium-catalyzed reaction, which forges a new carbon-carbon bond between an organostannane and an organic halide or pseudohalide, has proven indispensable in the synthesis of complex molecules, from natural products to advanced materials.[3][4][5] For researchers in drug development, the thiophene moiety is a privileged scaffold, and the ability to selectively functionalize it is of paramount importance.

This guide provides a detailed technical overview and robust protocols for the Stille coupling of (2-Bromothiophen-3-YL)methanol with a variety of organostannanes. We will delve into the mechanistic underpinnings of this transformation, offer field-proven experimental procedures, and provide insights to troubleshoot and optimize this powerful synthetic tool. The protocols herein are designed to be self-validating, ensuring reliable and reproducible outcomes for the synthesis of 3-substituted thiophene derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[6][8]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center.[4][6] This is often the rate-determining step of the reaction.[4]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated as the desired 3-substituted thiophene product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Stille coupling of this compound with various organostannanes. It is crucial to maintain an inert atmosphere throughout the reaction, as the palladium catalyst is sensitive to oxygen.

Protocol 1: General Procedure for Stille Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Organostannane (e.g., vinyltributylstannane, aryltributylstannane, etc.) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., DMF, toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst.[9]

  • Degassing: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[9]

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1][2][9]

  • Purification: Purify the crude product by column chromatography on silica gel.[1][9]

Experimental_Workflow

Quantitative Data Summary

The success of a Stille coupling reaction is highly dependent on the choice of catalyst, solvent, and temperature. The following table provides representative conditions for the coupling of bromothiophenes with various organostannanes.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (3)-Toluene1001285-95
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)Dioxane1101680-90
3Tributyl(ethynyl)stannanePdCl₂(PPh₃)₂ (5)-DMF90875-85
4(2-Thienyl)tributylstannanePd(PPh₃)₄ (3)AsPh₃ (6)DMF1002470-80

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Expertise & Experience: The Rationale Behind Experimental Choices

  • Catalyst Selection: While Pd(PPh₃)₄ is a robust and commonly used catalyst, for less reactive aryl bromides, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ can significantly improve reaction rates and yields.[10]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF can accelerate the transmetalation step. However, for sensitive substrates, non-polar solvents like toluene or dioxane may be preferred to minimize side reactions.

  • Additives: In some cases, the addition of a copper(I) co-catalyst, such as CuI, can accelerate the reaction, particularly with less reactive organostannanes.[5][11][12] The exact mechanism of this "copper effect" is still debated but is thought to involve a more rapid transmetalation with an organocopper intermediate.[13]

  • Work-up Procedure: The removal of tin byproducts is a critical step. A thorough wash with aqueous potassium fluoride is highly effective, as it leads to the precipitation of insoluble tributyltin fluoride, which can be easily removed by filtration.[1][2]

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Regular monitoring by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures that the desired transformation has occurred and that the product is free of residual tin compounds.

  • Troubleshooting: Common issues include incomplete conversion, catalyst decomposition (indicated by the formation of palladium black), and difficulty in removing tin byproducts. Incomplete conversion can often be addressed by increasing the catalyst loading, reaction temperature, or reaction time. Catalyst decomposition can sometimes be mitigated by the use of more robust ligands or by ensuring strictly anaerobic conditions.

References

Application Notes and Protocols: Sonogashira Coupling of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] (2-Bromothiophen-3-YL)methanol is a valuable building block, and its functionalization via Sonogashira coupling opens avenues to a diverse range of substituted thiophene derivatives. These products are key intermediates in the development of novel therapeutics and organic electronic materials, such as thieno[3,2-b]thiophenes.

Principle of the Sonogashira Coupling

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide, in this case, this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. A transmetalation step then occurs, transferring the alkynyl group from copper to the palladium complex. Finally, reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[5]

Applications in Synthesis

The Sonogashira coupling of this compound is a key step in the synthesis of various functionalized molecules:

  • Pharmaceutical Intermediates: The resulting alkynyl-substituted thiophene methanols can be further elaborated to construct complex heterocyclic scaffolds found in many biologically active compounds. The thiophene moiety is a common pharmacophore, and its substitution allows for the fine-tuning of pharmacological properties.[3]

  • Organic Electronic Materials: Thiophene-based conjugated polymers and small molecules are extensively studied for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of an alkynyl linkage through Sonogashira coupling extends the π-conjugation of the system, which is crucial for tuning the electronic and optical properties of these materials. For instance, this reaction serves as a critical step in the synthesis of thieno[3,2-b]thiophene derivatives, which are promising materials for organic electronics.

  • Molecular Scaffolds: The rigid, linear nature of the alkyne linker makes the products of this reaction useful as scaffolds in supramolecular chemistry and for the construction of well-defined molecular architectures.

Experimental Protocols

Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. Two common variations are provided: a traditional copper-co-catalyzed method and a copper-free method.

Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard and widely used method for Sonogashira couplings.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add the anhydrous solvent, followed by the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesirable side reactions or complicate purification.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)

  • Organic base (e.g., Diisopropylamine (i-Pr₂NH), 1,8-Diazabicycloundec-7-ene (DBU))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the anhydrous solvent.

  • Add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

  • Add the organic base (2.0-3.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl bromides, which can be considered representative for the reaction with this compound.

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromothiophenePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6012~85-95
22-BromothiopheneEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene708~80-90
33-Bromopyridine1-HexynePd(OAc)₂ (2) / PPh₃ (4)NoneDBUDMF8016~75-85
44-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100396

Visualizations

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System 2_Bromothiophen_3_YL_methanol This compound Reaction_Vessel Reaction in Anhydrous Solvent under Inert Atmosphere 2_Bromothiophen_3_YL_methanol->Reaction_Vessel Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Copper(I) Iodide (Optional) Cu_Cocatalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Workup Workup (Extraction, Washing) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Coupled_Product Alkynyl-substituted Thiophene Product Purification->Coupled_Product

Caption: General workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Coupled_Product Coupled Product RedElim->Coupled_Product Aryl_Bromide This compound Aryl_Bromide->OxAdd CuI CuI Alkyne_Complex [Cu(C≡CR)] Alkyne_Complex->Transmetalation Transfers Alkynyl Group Alkyne_Complex->CuI + Base Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Alkyne_Complex + CuI Base Base

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

References

Synthesis of Poly(3-thiophenemethanol): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of conducting polymers derived from (2-Bromothiophen-3-YL)methanol offers a pathway to novel functional materials with potential applications in organic electronics, sensors, and biocompatible devices. The presence of the hydroxymethyl group provides a handle for further functionalization, allowing for the tuning of the polymer's solubility, processability, and electronic properties. This document provides detailed protocols for the synthesis of poly(3-thiophenemethanol) via a protective group strategy coupled with chemical oxidative polymerization.

Data Presentation

Table 1: Representative Synthesis Parameters and Yields for Poly(3-alkylthiophene)s

MonomerPolymerization MethodOxidant/Monomer RatioSolventYield (%)
3-HexylthiopheneChemical Oxidative2.5:1 (FeCl₃)Chloroform70-90
3-OctylthiopheneChemical Oxidative3:1 (FeCl₃)Chloroform65-85
3-DodecylthiopheneChemical Oxidative2:1 (FeCl₃)Chloroform60-80

Note: The data presented are typical values from the literature for poly(3-alkylthiophene)s and serve as an estimate for the polymerization of a protected this compound monomer.

Table 2: Typical Molecular Weight and Conductivity Data for Poly(3-alkylthiophene)s

PolymerMn (kDa)PDIConductivity (S/cm)
Poly(3-hexylthiophene)15 - 1001.5 - 3.01 - 1000
Poly(3-octylthiophene)20 - 801.6 - 2.80.1 - 500
Poly(3-dodecylthiophene)25 - 701.7 - 2.50.01 - 100

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. Conductivity is highly dependent on the regioregularity, doping level, and processing conditions of the polymer film.

Experimental Protocols

The direct polymerization of this compound is challenging due to the reactivity of the hydroxyl group. Therefore, a two-step approach involving the protection of the hydroxyl group, followed by polymerization and subsequent deprotection, is recommended. A common and effective protecting group for alcohols is the tert-butyldimethylsilyl (TBS) ether.[1][2][3]

Protocol 1: Protection of this compound with tert-Butyldimethylsilyl Chloride (TBSCl)

This protocol describes the protection of the hydroxyl group of the monomer as a silyl ether.[1]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBSCl (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBS-protected monomer, (2-bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene).

Protocol 2: Chemical Oxidative Polymerization of TBS-Protected Monomer

This protocol details the polymerization of the silyl-protected monomer using iron(III) chloride (FeCl₃) as the oxidant.[4][5][6]

Materials:

  • (2-bromo-3-((tert-butyldimethylsilyloxy)methyl)thiophene) (from Protocol 1)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform

  • Methanol

  • Ammonia solution (concentrated)

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the TBS-protected monomer (1.0 eq) in anhydrous chloroform.

  • In a separate dry flask, suspend anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.

  • Slowly add the FeCl₃ suspension to the monomer solution at room temperature with vigorous stirring.

  • The reaction mixture should gradually darken, indicating polymerization.

  • Stir the reaction at room temperature for 12-24 hours.

  • Terminate the polymerization by pouring the reaction mixture into a large volume of methanol.

  • A precipitate of the polymer should form. Collect the polymer by filtration.

  • Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual FeCl₃.

  • To de-dope the polymer (remove residual oxidant), wash the polymer with a concentrated ammonia solution in methanol, followed by another wash with pure methanol until the filtrate is colorless.

  • Dry the resulting polymer, poly(3-((tert-butyldimethylsilyloxy)methyl)thiophene), under vacuum.

Protocol 3: Deprotection of the Silyl Ether to Yield Poly(3-thiophenemethanol)

This final step removes the silyl protecting group to yield the desired functionalized conducting polymer.[7][8]

Materials:

  • Poly(3-((tert-butyldimethylsilyloxy)methyl)thiophene) (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolve the silyl-protected polymer in anhydrous THF.

  • Add TBAF solution (1.1 eq per silyl ether group) dropwise to the polymer solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the deprotection by TLC (using a small molecule analogue) or by observing the precipitation of the deprotected polymer, which may be less soluble.

  • Once the deprotection is complete, precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the final polymer, poly(3-thiophenemethanol), by filtration.

  • Wash the polymer with methanol to remove any residual TBAF and other impurities.

  • Dry the polymer under vacuum.

Mandatory Visualization

SynthesisWorkflow cluster_protection Step 1: Protection of Hydroxyl Group cluster_polymerization Step 2: Oxidative Polymerization cluster_deprotection Step 3: Deprotection Monomer This compound Reagents_P TBSCl, Imidazole Anhydrous DMF Monomer->Reagents_P ProtectedMonomer TBS-Protected Monomer Reagents_P->ProtectedMonomer Reagents_Poly Anhydrous FeCl3 Anhydrous Chloroform ProtectedMonomer->Reagents_Poly ProtectedPolymer Protected Polymer Reagents_Poly->ProtectedPolymer Reagents_D TBAF Anhydrous THF ProtectedPolymer->Reagents_D FinalPolymer Poly(3-thiophenemethanol) Reagents_D->FinalPolymer ExperimentalWorkflow start Start protection Protection Reaction (Monomer + TBSCl + Imidazole in DMF) start->protection workup1 Aqueous Workup & Extraction protection->workup1 purification1 Column Chromatography workup1->purification1 polymerization Polymerization Reaction (Protected Monomer + FeCl3 in Chloroform) purification1->polymerization precipitation1 Precipitation in Methanol polymerization->precipitation1 washing Washing & De-doping precipitation1->washing deprotection Deprotection Reaction (Protected Polymer + TBAF in THF) washing->deprotection precipitation2 Precipitation in Methanol deprotection->precipitation2 drying Drying under Vacuum precipitation2->drying end Final Polymer drying->end

References

Application Notes: Synthesis and Utility of a Functionalized Thienyl Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of Grignard reagents from halo-alcohols such as (2-Bromothiophen-3-YL)methanol presents a significant challenge due to the inherent incompatibility of the highly basic Grignard reagent with the acidic hydroxyl proton. Direct exposure of the organomagnesium halide to the alcohol functionality results in rapid quenching of the reagent. To circumvent this, a protecting group strategy is essential.[1][2][3] This protocol details a robust, three-stage workflow: 1) protection of the hydroxyl group as a trimethylsilyl (TMS) ether, 2) subsequent formation of the Grignard reagent, and 3) reaction with an electrophile, followed by deprotection. This methodology provides a reliable pathway to a highly functionalized thienyl Grignard reagent, a valuable intermediate for introducing the 3-(hydroxymethyl)thiophen-2-yl moiety in the synthesis of complex molecules for pharmaceutical and materials science applications.

Overall Synthesis Workflow

The multi-step synthesis involves protection, Grignard formation, and subsequent reaction/deprotection.

G A Start: this compound B Step 1: Protection (TMSCl, Et3N) A->B Protect -OH C Protected Intermediate (3-((trimethylsilyloxy)methyl)-2-bromothiophene) B->C D Step 2: Grignard Formation (Mg, THF) C->D Form R-MgBr E Grignard Reagent ((3-((trimethylsilyloxy)methyl)thiophen-2-yl)magnesium bromide) D->E F Step 3: Reaction (e.g., Acetone) E->F React with Electrophile G Adduct Intermediate F->G H Step 4: Deprotection (TBAF or H3O+) G->H Remove TMS I Final Product H->I

Figure 1: Overall workflow for the synthesis and use of the protected Grignard reagent.

Experimental Protocols

Safety Precaution: All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried prior to use. Grignard reagents are highly reactive with water and atmospheric oxygen.[4][5]

This step masks the acidic hydroxyl group by converting it into a trimethylsilyl (TMS) ether, which is inert to the conditions of Grignard reagent formation.[1][2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N), freshly distilled

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add chlorotrimethylsilane (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo to yield the crude product, 3-((trimethylsilyloxy)methyl)-2-bromothiophene, which can be purified by flash chromatography if necessary.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound193.081.010.01.93 g
Triethylamine (Et₃N)101.191.212.01.68 mL
Chlorotrimethylsilane (TMSCl)108.641.111.01.28 mL
Anhydrous Dichloromethane (DCM)---50 mL
Expected Product Yield (Typical) 265.25 - ~9.5 ~2.52 g (~95%)
Table 1: Reagents for Protection Step.

The protected bromothiophene is reacted with magnesium turnings to form the corresponding Grignard reagent.

Materials:

  • 3-((trimethylsilyloxy)methyl)-2-bromothiophene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal or 1,2-Dibromoethane (for activation)

Procedure:

  • Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming may be required until the color dissipates.[6]

  • Dissolve the protected bromothiophene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion (~10%) of the substrate solution to the magnesium suspension. The reaction is initiated when a slight turbidity and gentle refluxing are observed.[4]

  • Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grey or brownish.

  • Cool the reagent to room temperature. It is now ready for use in the subsequent reaction.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Protected Bromothiophene265.251.010.02.65 g
Magnesium (Mg) Turnings24.311.515.00.36 g
Anhydrous Tetrahydrofuran (THF)---40 mL
Expected Product Yield (Typical) 309.62 - ~9.0 ~0.225 M in THF
Table 2: Reagents for Grignard Formation.

To demonstrate its utility, the Grignard reagent is reacted with acetone to form a tertiary alcohol. The deprotection step then unmasks the original hydroxyl group.

Materials:

  • Grignard reagent solution in THF (from Protocol 2)

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1M Hydrochloric Acid (HCl) or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Diethyl ether

Procedure (Reaction):

  • Cool the freshly prepared Grignard reagent solution to 0 °C.

  • Dissolve anhydrous acetone (1.0 eq) in anhydrous THF.

  • Add the acetone solution dropwise to the stirred Grignard reagent.

  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

Procedure (Work-up and Deprotection):

  • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Deprotection: Dissolve the crude TMS-protected diol in THF. Add 1M HCl or TBAF solution (1.2 eq) and stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the TMS group.[1]

  • Perform a standard aqueous work-up and purify the final diol product by flash chromatography.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Grignard Reagent309.621.09.0 (est.)~40 mL of 0.225 M
Acetone58.081.09.00.66 mL
TBAF (1M in THF)261.471.210.810.8 mL
Expected Final Product Yield 172.24 - ~7.2 ~1.24 g (~80%)
Table 3: Reagents for Application Example.

Reaction Mechanism

The formation of the Grignard reagent and its subsequent reaction with a carbonyl compound involves nucleophilic attack.

G cluster_0 Grignard Formation cluster_1 Nucleophilic Addition R-Br Protected Thiophene-Br Mg Mg(s) R-Br->Mg Oxidative Addition R-MgBr Thiophene-MgBr (Grignard Reagent) Mg->R-MgBr R-MgBr_2 Thiophene-MgBr Ketone Acetone (C=O) R-MgBr_2->Ketone Nucleophilic Attack Adduct Alkoxide Adduct Ketone->Adduct Protonation H₃O⁺ Work-up Adduct->Protonation Alcohol Tertiary Alcohol Protonation->Alcohol

Figure 2: Simplified mechanism of Grignard formation and reaction.

References

Application Notes and Protocols for the Lithiation of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromothiophen-3-YL)methanol is a valuable heterocyclic building block in organic synthesis, particularly for the introduction of functionalized thiophene moieties into pharmaceutical and materials science targets. The regioselective functionalization of the thiophene ring at the 2-position can be efficiently achieved through a lithiation-electrophile quench sequence. However, the presence of a free hydroxyl group in the starting material presents a challenge due to its acidic proton, which will react with the organolithium reagent.

This document provides two detailed protocols for the lithiation of this compound. The first protocol outlines a direct lithiation approach using an excess of n-butyllithium (n-BuLi) to both deprotonate the alcohol and perform the lithium-halogen exchange. The second, and often preferred, protocol involves the protection of the hydroxyl group prior to lithiation, followed by deprotection.

Protocol 1: Direct Lithiation with Excess n-Butyllithium

This method offers a more direct route but may require careful optimization to achieve high yields due to potential side reactions. The use of at least two equivalents of n-BuLi is critical: the first equivalent deprotonates the alcohol, and the second equivalent performs the lithium-halogen exchange at the 2-position of the thiophene ring.

Data Presentation
ParameterValueRationale
Starting Material This compoundSubstrate for lithiation.
Lithium Reagent n-Butyllithium (n-BuLi)Commonly used for lithium-halogen exchange.
Equivalents of n-BuLi > 2.2 equivalentsOne equivalent for deprotonation of the alcohol, one for lithium-halogen exchange, and a slight excess to ensure complete reaction.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that effectively solvates the organolithium species.
Temperature -78 °CMinimizes side reactions and decomposition of the lithiated intermediate.[1]
Reaction Time (Lithiation) 1 - 2 hoursSufficient time to ensure both deprotonation and complete lithium-halogen exchange.
Electrophile Generic (e.g., DMF, TMSCl)The choice of electrophile will determine the final product.
Quenching Agent Saturated aqueous NH₄ClTo neutralize any remaining organolithium species.
Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide, Trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen)

  • Dry ice/acetone bath

Safety Precautions:

  • Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water and air.[2][3] All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas.

  • Addition of Reactant and Solvent: To the flask, add this compound (1.0 eq). Under a positive flow of inert gas, add anhydrous THF to achieve a concentration of approximately 0.3-0.5 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to allow for temperature equilibration.

  • Lithiation: Slowly add n-butyllithium (> 2.2 eq) dropwise to the stirred solution via syringe over 20-30 minutes. A color change is typically observed. It is crucial to maintain the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation and lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 - 1.5 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature over 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow

G A Start: this compound in Anhydrous THF B Cool to -78 °C A->B C Add > 2.2 eq. n-BuLi dropwise B->C D Deprotonation & Lithium-Halogen Exchange (Stir at -78 °C for 1-2 h) C->D E Add Electrophile at -78 °C D->E F Warm to Room Temperature E->F G Quench with sat. aq. NH4Cl F->G H Aqueous Work-up & Extraction G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Workflow for the direct lithiation of this compound.

Protocol 2: Lithiation via a Protected Alcohol Intermediate

To circumvent the issues associated with the acidic proton of the alcohol, a more robust and generally higher-yielding method involves the use of a protecting group. The methoxymethyl (MOM) ether is a suitable choice as it is stable to strongly basic conditions and can be readily removed under acidic conditions.[4][5][6][7]

Data Presentation
ParameterValueRationale
Protecting Group Methoxymethyl (MOM)Stable to organolithium reagents.[4][7]
Protection Reagent Chloromethyl methyl ether (MOM-Cl)Reacts with the alcohol to form the MOM ether.
Base for Protection N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to facilitate the protection reaction.
Lithiation Reagent n-Butyllithium (n-BuLi)For lithium-halogen exchange.
Equivalents of n-BuLi 1.1 equivalentsOnly lithium-halogen exchange is required.
Deprotection Reagent Acidic conditions (e.g., HCl in MeOH)To remove the MOM protecting group.[6][7]
Experimental Protocols

Materials:

  • This compound

  • Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).

  • Slowly add MOM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-bromo-3-((methoxymethoxy)methyl)thiophene.

Procedure:

  • Follow the general lithiation procedure outlined in Protocol 1, using the MOM-protected thiophene as the starting material.

  • Use 1.1 equivalents of n-BuLi for the lithium-halogen exchange.

Materials:

  • MOM-protected product from Step 2

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the MOM-protected compound in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to obtain the final product.

Logical Workflow

G cluster_protection Protection cluster_lithiation Lithiation & Quench cluster_deprotection Deprotection A Start: this compound B Protect with MOM-Cl, DIPEA in DCM A->B C MOM-Protected Thiophene B->C D Lithiation with 1.1 eq. n-BuLi at -78 °C C->D E Add Electrophile D->E F MOM-Protected Product E->F G Deprotect with HCl in MeOH F->G H Final Product G->H

Caption: Workflow for the lithiation of this compound via a protected intermediate.

Conclusion

The choice between direct lithiation and a protection-deprotection strategy will depend on the specific electrophile used and the desired purity and yield of the final product. For sensitive electrophiles or when maximizing yield is critical, the protection-deprotection route is generally recommended. The direct lithiation approach, while more atom-economical, may require more extensive optimization to minimize side reactions. In all cases, strict adherence to anhydrous and inert reaction conditions is paramount for success.

References

Application Notes and Protocols: Protecting the Hydroxyl Group of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the multi-step synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development, the selective protection and deprotection of functional groups is a critical strategy.[1][2][3] The hydroxyl group is a common and reactive functionality that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.[4] This document provides a detailed guide on the protection of the primary hydroxyl group in (2-Bromothiophen-3-YL)methanol, a versatile building block in the synthesis of various pharmaceutical compounds.

The selection of an appropriate protecting group is paramount and should be guided by its stability to the reaction conditions planned for subsequent steps and the ease of its removal under mild conditions that do not affect other functional groups in the molecule.[4][5] Among the various protecting groups for alcohols, silyl ethers are widely employed due to their ease of installation, stability under a range of conditions, and selective removal.[6] The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice, offering a good balance of stability and facile cleavage.[7][8] It is stable to many reagents that would typically react with a free alcohol, including organometallic reagents and many oxidizing and reducing agents.[6][9]

This application note will focus on the use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the hydroxyl function in this compound.

Recommended Protecting Group: Tert-butyldimethylsilyl (TBDMS) Ether

The TBDMS group is recommended for the protection of this compound due to the following advantages:

  • High Yields: The protection reaction generally proceeds in high yields.

  • Mild Reaction Conditions: The protection can be achieved under mild conditions, which is crucial for maintaining the integrity of the bromothiophene ring.

  • Stability: TBDMS ethers are stable to a wide range of non-acidic reagents and reaction conditions, including Wittig reactions, Grignard reactions, and reductions with diisobutylaluminium hydride.

  • Selective Deprotection: The TBDMS group can be selectively removed in the presence of other protecting groups using fluoride ion sources or acidic conditions.[10][11]

Experimental Protocols

Protocol 1: Protection of this compound as its TBDMS Ether

This protocol is based on the widely used Corey protocol for the silylation of alcohols.[8]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all the imidazole has dissolved.

  • Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired TBDMS-protected product.

Protocol 2: Deprotection of (2-Bromothiophen-3-yl)methoxymethyl-TBDMS-ether

This protocol utilizes tetrabutylammonium fluoride (TBAF) for the cleavage of the TBDMS ether, a standard and highly effective method.[10][12]

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The deprotection is typically complete within 1-4 hours.[12]

  • Once the reaction is complete, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the protection and deprotection of this compound using the TBDMS group.

Step Reagents and Conditions Typical Reaction Time Typical Yield Notes
Protection TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF, Room Temperature2-12 hours>90%Reaction progress should be monitored by TLC.
Deprotection TBAF (1.1 eq), THF, Room Temperature1-4 hours>95%TBAF is the reagent of choice for mild deprotection.[10]
Deprotection (Acidic) Acetic Acid/H₂O/THF (3:1:1), Room Temperature12-24 hoursVariableAn alternative to fluoride-based deprotection.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection start This compound reagents_p TBDMS-Cl, Imidazole DMF, RT start->reagents_p Step 1 product_p TBDMS-protected This compound reagents_p->product_p reagents_dp TBAF, THF, RT product_p->reagents_dp Step 2 end This compound reagents_dp->end

Caption: Workflow for the protection and deprotection of the hydroxyl group.

Logical_Relationship compound This compound hydroxyl Reactive Hydroxyl Group compound->hydroxyl protect Protection (e.g., TBDMS-Cl) hydroxyl->protect prevents unwanted reactions protected_compound Protected Intermediate (Stable) protect->protected_compound reaction Further Synthetic Steps (e.g., Grignard, Oxidation) protected_compound->reaction stable during deprotect Deprotection (e.g., TBAF) reaction->deprotect after completion final_product Final Product with Free Hydroxyl Group deprotect->final_product

Caption: Logic of using a protecting group in multi-step synthesis.

References

Application Note & Protocol: Strategic Synthesis of Thieno[3,2-b]thiophene Derivatives Using (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Thieno[3,2-b]thiophene Core

The thieno[3,2-b]thiophene scaffold, a fused bicyclic aromatic system, is a cornerstone in the field of advanced materials science.[1] Its rigid, planar, and electron-rich structure promotes effective π-π stacking and charge carrier mobility, making its derivatives highly sought-after for applications in organic electronics.[2][3] These materials are integral components in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic solar cells.[2][4][5]

The synthetic challenge lies in the efficient construction of this fused ring system. (2-Bromothiophen-3-YL)methanol has emerged as a particularly strategic starting material for this purpose. Its structure is pre-functionalized with two key reactive sites: a bromine atom at the 2-position, ideal for palladium-catalyzed cross-coupling reactions, and a hydroxymethyl group at the 3-position, which serves as a versatile handle for building the second thiophene ring through intramolecular cyclization.[6] This application note provides an in-depth guide to leveraging this precursor, detailing the underlying chemical logic and providing field-proven protocols.

Core Synthetic Philosophy: Intramolecular Cyclization Strategies

The construction of the thieno[3,2-b]thiophene core from a monosubstituted thiophene is fundamentally an exercise in intramolecular cyclization. The goal is to introduce a side chain at the 3-position that contains a sulfur atom, which can then form a C-S bond by attacking the 2-position of the thiophene ring. The bromine atom on this compound provides a reliable electrophilic site for this ring-closing event.

Two primary and effective pathways originating from this compound are detailed below:

  • Pathway A: Direct Cyclization via Sulfur Nucleophile Addition. This is the most direct route, where the hydroxymethyl group is converted into a leaving group, followed by substitution with a sulfur-containing moiety that is primed for cyclization.

  • Pathway B: Palladium-Catalyzed Elaboration and Subsequent Cyclization. This pathway uses the bromine atom first to build a more complex framework via cross-coupling, with the cyclization occurring in a later step.

Below is a conceptual workflow illustrating these divergent strategies.

G cluster_A cluster_B start This compound pathA Pathway A: Direct Cyclization stepA1 1. Activate Hydroxyl Group (e.g., Tosylation) start->stepA1 pathB Pathway B: Pd-Catalyzed Route stepB1 1. Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) start->stepB1 stepA2 2. Introduce Sulfur Nucleophile (e.g., with Methyl Thioglycolate) stepA1->stepA2 stepA3 3. Base-Promoted Intramolecular Cyclization stepA2->stepA3 product Substituted Thieno[3,2-b]thiophene stepA3->product stepB2 2. Modify Side Chain & Oxidize Hydroxyl to Aldehyde stepB1->stepB2 stepB3 3. Intramolecular Condensation/Cyclization stepB2->stepB3 stepB3->product

Caption: Divergent synthetic pathways from this compound.

Pathway A: Protocol for Direct Intramolecular Cyclization

This method is highly efficient for producing 3-hydroxythieno[3,2-b]thiophene derivatives, which are valuable intermediates.[7] The strategy hinges on a base-promoted Dieckmann-type condensation or related intramolecular nucleophilic substitution.[8]

Mechanistic Rationale

The core principle involves converting the C3-hydroxymethyl group into a reactive side chain containing an ester and a sulfide linkage. A strong, non-nucleophilic base can then deprotonate the carbon alpha to both the ester and the sulfide, generating a potent nucleophile. This carbanion attacks the C2-position of the thiophene ring, displacing the bromide and forming the second five-membered ring.

G start Intermediate A (3-SCH₂CO₂Me Thiophene) base Base (e.g., NaOMe) Deprotonation start->base carbanion Carbanion Intermediate (Nucleophile) base->carbanion cyclization Intramolecular SNAr (Br⁻ Displacement) carbanion->cyclization product Cyclized Product (Thieno[3,2-b]thiophene core) cyclization->product

Caption: Mechanism of base-promoted intramolecular C-S bond formation.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in minimal DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is used directly in the next step.

    • Causality: Tosylation converts the poorly reactive hydroxyl group into an excellent leaving group (tosylate), facilitating nucleophilic substitution. Triethylamine is a necessary base to neutralize the HCl generated.

Step 2: Synthesis of the Thioether Intermediate

  • In a separate flask, add methyl thioglycolate (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C. Stir until hydrogen evolution ceases.

    • Trustworthiness: Extreme caution is required when handling NaH, which is highly flammable and reacts violently with water.

  • Add the crude tosylate from Step 1, dissolved in anhydrous THF, to the thiolate solution dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 2-((2-bromothiophen-3-yl)methylthio)acetate.

Step 3: Intramolecular Cyclization

  • Dissolve the purified thioether from Step 2 (1.0 eq) in anhydrous methanol (0.1 M).

  • Add sodium methoxide (NaOMe, 2.0 eq, either as a solid or a 25 wt% solution in methanol).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours.[8]

  • Cool the mixture to room temperature and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting solid can be purified by recrystallization or column chromatography to yield the final product.

    • Expertise: The choice of NaOMe as the base is critical; it is strong enough to effect the deprotonation for the Dieckmann condensation while also being compatible with the methanol solvent.[8]

Pathway B: Protocol for Palladium-Catalyzed Synthesis

This pathway offers greater flexibility for introducing diversity at the 2-position of the thieno[3,2-b]thiophene core. It leverages the reliability of palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.[9][10][11][12]

Mechanistic Rationale

The strategy involves using the C2-bromo position as a handle for a Pd-catalyzed coupling reaction to install a desired substituent (e.g., an aryl group). Following this, the C3-hydroxymethyl group is oxidized to an aldehyde. A subsequent intramolecular reaction, often a condensation with a suitably functionalized substituent introduced in the first step, closes the second ring.

Detailed Experimental Protocol

Objective: Synthesis of a 2-Aryl-thieno[3,2-b]thiophene derivative.

Step 1: Suzuki Cross-Coupling

  • To a degassed mixture of dioxane and water (4:1), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Bubble nitrogen or argon through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[13]

  • Heat the reaction mixture to 90 °C and stir until TLC or GC-MS indicates complete consumption of the starting material (typically 12-24 hours).

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-aryl-3-(hydroxymethyl)thiophene intermediate.

    • Causality: The Pd(0) catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki coupling. The base (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[13]

Step 2: Oxidation to Aldehyde

  • Dissolve the alcohol intermediate from Step 1 (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Dess-Martin periodinane (DMP) (1.5 eq) in one portion at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and a saturated solution of NaHCO₃. Stir vigorously for 20 minutes.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude aldehyde, which can often be used without further purification.

Step 3: Thieno[3,2-b]thiophene Formation (Example via Lawesson's Reagent)

  • This step is highly dependent on the nature of the aryl group introduced. The following is a general example for converting a carbonyl (from the aryl group) and the newly formed aldehyde into a thiophene ring.

  • Dissolve the aldehyde from Step 2 in anhydrous toluene (0.1 M).

  • Add Lawesson's reagent (0.6 eq) and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 2-aryl-thieno[3,2-b]thiophene.

Comparative Data Summary

The choice of synthetic route depends on the desired substitution pattern and available reagents. The direct cyclization method is often more step-economical for specific substitution patterns, while the palladium-catalyzed route provides broader synthetic flexibility.

Parameter Pathway A: Direct Cyclization Pathway B: Palladium-Catalyzed Route Reference
Key Intermediate 3-Alkylthio-substituted thiophene2-Aryl-3-(hydroxymethyl)thiopheneN/A
Primary Bond Formed Intramolecular C-S bondIntermolecular C-C bond (initially)[8],[13]
Typical Reagents NaOMe, KOt-Bu, Methyl thioglycolatePd(PPh₃)₄, Arylboronic acids, K₃PO₄[8],[13]
Flexibility Good for 3-hydroxy/alkoxy derivativesExcellent for diverse 2-aryl/vinyl substituentsN/A
Typical Yields 70-90% for cyclization step60-95% for coupling; variable for cyclization[8],[13]

Conclusion

This compound stands as a powerful and versatile precursor for the synthesis of thieno[3,2-b]thiophene derivatives. By strategically employing either direct intramolecular cyclization or palladium-catalyzed functionalization, researchers can access a wide array of substituted scaffolds. The protocols described herein provide a robust foundation for chemists in drug development and materials science to construct these valuable heterocyclic systems, enabling the continued exploration of their potential in high-performance organic electronic devices.

References

The Strategic Synthesis of Biaryl Scaffolds Utilizing (2-Bromothiophen-3-YL)methanol: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Significance of Biaryl Moieties in Modern Chemistry

Biaryl structures are fundamental pillars in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Their unique conformational properties and electronic characteristics make them indispensable building blocks in drug discovery and materials science. The thiophene ring, a privileged heterocycle, is a common core in many biologically active compounds. This guide provides a detailed exploration of the synthesis of biaryl compounds using (2-Bromothiophen-3-YL)methanol as a versatile starting material. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions, offering a comprehensive, step-by-step protocol for the widely-used Suzuki-Miyaura coupling, alongside a comparative overview of other powerful C-C bond-forming methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful synthetic tools.

The Versatility of this compound as a Synthon

This compound is a particularly useful starting material due to the presence of three key functional handles: the bromine atom, the thiophene ring, and the hydroxymethyl group. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The thiophene ring itself can influence the electronic properties and biological activity of the final biaryl compound. Finally, the hydroxymethyl group offers a site for further synthetic transformations, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for Biaryl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions.[1] Several named reactions fall under this category, each utilizing a different organometallic reagent to deliver the aryl partner to the palladium catalyst.

Comparative Overview of Key Cross-Coupling Reactions

While this guide will focus on the Suzuki-Miyaura coupling, it is beneficial for the modern chemist to be aware of the broader landscape of available methodologies. The choice of reaction often depends on the specific substrates, desired functional group compatibility, and the commercial availability of the coupling partners.

Reaction Name Organometallic Reagent Key Advantages Potential Limitations References
Suzuki-Miyaura Organoboron (Boronic acids, esters)Commercially available and diverse reagents, mild reaction conditions, environmentally benign byproducts.[2]Can be sensitive to steric hindrance; boronic acids can undergo protodeboronation.[3][2][4]
Stille Organotin (Organostannanes)Tolerant of a wide range of functional groups, not sensitive to moisture or oxygen.[5][6]Toxicity of organotin reagents and byproducts is a significant concern.[7][8][5][6][7]
Negishi OrganozincHigh reactivity, allowing for coupling of sp3, sp2, and sp carbon atoms.[9]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[4][10][9][10][11]
Kumada Organomagnesium (Grignard reagents)Utilizes readily available and highly reactive Grignard reagents.[12]Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[13][14][12][13]
Hiyama OrganosiliconOrganosilanes are stable, have low toxicity, and are easy to handle.[15][16]Requires an activating agent (e.g., fluoride ions or a base) to facilitate transmetalation.[17][15][16][17]
Buchwald-Hartwig Amine/Aryl HalideA key method for C-N bond formation to synthesize arylamines.[18][19]Primarily for C-N and C-O bond formation, not direct C-C biaryl synthesis.[18][19][20]
Sonogashira Terminal Alkyne/Aryl HalideA powerful method for the synthesis of aryl alkynes (Csp2-Csp bonds).[21]Not a direct method for biaryl (Csp2-Csp2) bond formation.[21][22][23]

Detailed Application Protocol: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[24] This protocol provides a detailed, step-by-step procedure for a typical Suzuki-Miyaura coupling reaction.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[25]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound (Ar-Br) PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [Ar'B(OR)₃]⁻ PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl Boronate Ar'B(OH)₂ + Base → [Ar'B(OR)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Biaryl Ar-Ar' RedElim->Biaryl

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))[26]

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware and equipment for workup and purification

Experimental Protocol

Note: This is a general procedure and may require optimization for specific substrates and scales.[27]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (0.01-0.05 equiv). The amount of catalyst can be optimized to balance reaction efficiency and cost.[28]

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Add the degassed solvent(s) to the flask via syringe or cannula. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1).

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure all solids are well-suspended.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain for the required time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[1] The eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Troubleshooting and Key Considerations
  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical; for example, potassium phosphate is often effective for challenging couplings.[24] Increasing the reaction temperature or time may also improve the yield.

  • Homocoupling of Boronic Acid: The formation of biaryl products derived from the homocoupling of the boronic acid can be a side reaction. This can sometimes be minimized by using a slight excess of the aryl halide or by carefully controlling the reaction conditions.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic sources can be a competing pathway. Using anhydrous solvents or a less aqueous base system can mitigate this issue.[3]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensuring a properly inert atmosphere and using high-purity reagents and solvents is crucial for reproducible results.

Conclusion: A Gateway to Molecular Complexity

The synthesis of biaryl compounds using this compound via palladium-catalyzed cross-coupling reactions represents a robust and versatile strategy for accessing a wide range of molecular architectures. The Suzuki-Miyaura coupling, in particular, offers a reliable and user-friendly method for constructing C-C bonds with high efficiency and functional group tolerance. By understanding the underlying principles and mastering the experimental protocols outlined in this guide, researchers can confidently employ these powerful synthetic tools to advance their programs in drug discovery and materials science.

References

Application Notes and Protocols for Cross-Coupling Reactions with (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromothiophen-3-YL)methanol is a valuable heterocyclic building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of both a bromo substituent and a hydroxymethyl group on the thiophene ring offers versatile handles for functionalization. Cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, are powerful tools for creating new carbon-carbon bonds at the C2 position of the thiophene ring, enabling the synthesis of a diverse array of derivatives.

These application notes provide detailed experimental protocols for performing Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions with this compound. The protocols are based on established methodologies for similar bromothiophene derivatives and are intended to serve as a starting point for reaction optimization.

General Experimental Workflow

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Prepare & Weigh Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base add_solids Add Solid Reagents to Flask prep_reagents->add_solids prep_solvent Degas Solvent add_liquids Add Degassed Solvent and Liquid Reagents via Syringe prep_solvent->add_liquids prep_flask Flame-dry Reaction Flask under Inert Atmosphere (N2 or Ar) prep_flask->add_solids 1. add_solids->add_liquids 2. heating Heat Reaction Mixture with Vigorous Stirring add_liquids->heating 3. monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring 4. quench Quench Reaction & Partition between Organic/Aqueous Phases monitoring->quench 5. (Upon Completion) extract Extract Aqueous Layer with Organic Solvent quench->extract 6. wash_dry Wash, Dry, and Filter Combined Organic Layers extract->wash_dry 7. concentrate Concentrate under Reduced Pressure wash_dry->concentrate 8. purify Purify Crude Product (Column Chromatography) concentrate->purify 9.

Troubleshooting & Optimization

How to improve low yield in Suzuki coupling of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Suzuki coupling reactions involving (2-Bromothiophen-3-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?

Low yields in this specific Suzuki coupling can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates. The electron-rich nature of the thiophene ring and potential coordination of the hydroxymethyl group to the palladium center can complicate the reaction. Key areas to investigate include inactive catalysts, poor quality of reagents (especially the boronic acid), presence of oxygen, and an inappropriate choice of catalyst, ligand, base, or solvent.[1]

Q2: How does the hydroxymethyl group on the thiophene ring affect the Suzuki coupling reaction?

The hydroxymethyl group (-CH₂OH) introduces a potential coordination site for the palladium catalyst. This can sometimes interfere with the catalytic cycle, leading to lower yields. Additionally, under strongly basic conditions or high temperatures, side reactions involving the alcohol functionality could occur. However, some specialized ligands also contain hydroxyl groups to facilitate the reaction, suggesting that this functionality is not always detrimental.[2]

Q3: Is it necessary to protect the hydroxymethyl group before performing the Suzuki coupling?

In many cases, protection of the hydroxymethyl group is not necessary, provided that optimized reaction conditions are used. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups.[3][4] However, if you consistently observe low yields or side products related to the alcohol, protection as a silyl ether (e.g., TBDMS) or another suitable protecting group could be a viable strategy.

Q4: Can I run the Suzuki coupling of this compound under an air atmosphere?

It is strongly advised to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can promote the homocoupling of the boronic acid, a common side reaction that consumes your nucleophile and complicates purification.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps, starting with the most likely causes.

dot

Caption: Troubleshooting workflow for low product yield.

1. Verify Reagent Quality

  • Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time. Test your catalyst with a known successful reaction (e.g., bromobenzene with phenylboronic acid).

  • Boronic Acid/Ester: Boronic acids can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines). Check the purity by NMR. Consider using more stable boronic esters like pinacol esters.

2. Review Reaction Setup

  • Inert Atmosphere: Ensure your reaction vessel is properly sealed and has been thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[5]

3. Optimize Reaction Conditions

  • If the above steps do not resolve the issue, a systematic optimization of the reaction parameters is necessary. This involves screening different catalysts, ligands, bases, and solvents.

Issue 2: Significant Side Product Formation

The most common side products in Suzuki couplings are homocoupled boronic acid and dehalogenated starting material.

dot

Caption: Common side products and their primary causes.

  • Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules is typically caused by the presence of oxygen.[1][6]

    • Solution: Improve the degassing of your solvents and ensure a strictly inert atmosphere throughout the reaction.

  • Dehalogenation: The bromine atom on the thiophene is replaced by a hydrogen atom. This can be promoted by the presence of water, especially with certain bases.[6][7]

    • Solution: Minimize the amount of water in the reaction. While some water is often necessary to dissolve the inorganic base, using a solvent system with a lower water content (e.g., 8:1 dioxane:water) or switching to anhydrous conditions with a suitable base may be beneficial.[7]

Recommended Reaction Parameters

The following tables summarize suggested starting points for optimizing the Suzuki coupling of this compound.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandLoading (mol%)Notes
Pd(PPh₃)₄(none)2-5A common starting point, often effective for bromothiophenes.[8]
Pd₂(dba)₃SPhos1-3 (Pd) / 2-6 (Ligand)A bulky, electron-rich ligand that can improve yields for heteroaryl substrates.[1]
Pd(OAc)₂PPh₃2-5 (Pd) / 4-10 (Ligand)In-situ generation of the active catalyst.
Pd(dppf)Cl₂(none)2-5A robust and air-stable precatalyst.

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2-3Dioxane / H₂O (e.g., 4:1)80-100A strong base often effective for less reactive substrates.[1]
K₂CO₃2-3Toluene / H₂O (e.g., 2:1)80-110A cost-effective and common choice.[1][5]
Cs₂CO₃2-3Dioxane80-100Often provides higher yields but is more expensive.[1][5]
Na₂CO₃2-3DMF80-110DMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Protocol for Suzuki Coupling Screening

This protocol is a starting point and should be optimized for your specific boronic acid.

dot

Caption: Generalized experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (see Table 1)

  • Ligand (if required, see Table 1)

  • Base (see Table 2, 2.0-3.0 eq.)

  • Degassed solvent (see Table 2)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Heck Coupling with Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering common side reactions and other issues during the Heck coupling of bromothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Heck couplings with bromothiophenes?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation (or Reductive Dehalogenation): This is the replacement of the bromine atom on the thiophene ring with a hydrogen atom, leading to the formation of a thiophene byproduct and reducing the yield of the desired coupled product. This can be promoted by certain bases or impurities.[1]

  • Homocoupling (Dimerization): The coupling of two bromothiophene molecules to form a bithiophene species. This can occur via a C-H activation pathway where the C-Br bond remains intact.

  • Olefin Isomerization: The double bond in the alkene product can migrate to a different position, leading to a mixture of regioisomers. This occurs due to a reversible β-hydride elimination step in the catalytic cycle.[1][2][3]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[1]

Q2: My reaction has low or no conversion of the starting bromothiophene. What are the likely causes?

A2: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.[4] Key factors include:

  • Inefficient Catalyst Activation: Many Heck reactions use a Pd(II) precatalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[2][3][4] If this reduction is incomplete, the catalytic cycle cannot begin effectively.

  • Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxygen and can decompose, particularly at high temperatures. It is crucial to maintain a strictly inert atmosphere.[4]

  • Slow Oxidative Addition: Bromothiophenes, being electron-rich, can exhibit slower oxidative addition of the Pd(0) catalyst to the C-Br bond compared to more electron-poor aryl halides.[1][5]

  • Inappropriate Temperature: Heck reactions typically require elevated temperatures, often above 100°C, to proceed efficiently.[1] If the temperature is too low, the reaction rate will be negligible.

Q3: How does the choice of base impact the reaction?

A3: The base is critical for regenerating the active Pd(0) catalyst by neutralizing the HBr formed during the β-hydride elimination step.[1][2] The strength and type of base can significantly influence reaction outcomes:

  • Stronger Bases (e.g., K₂CO₃, Cs₂CO₃) can accelerate catalyst regeneration and help suppress olefin isomerization by promoting irreversible reductive elimination.[1]

  • Weaker Bases (e.g., NaHCO₃) may lead to higher selectivity for the desired product in some cases, but potentially at the cost of a slower reaction rate.[6]

  • Organic Amines like triethylamine (Et₃N) are also commonly used.[1]

Q4: Is there a reactivity difference between 2-bromothiophene and 3-bromothiophene?

A4: Yes. Generally, 2-bromothiophene shows higher reactivity than 3-bromothiophene in palladium-catalyzed cross-coupling reactions.[5] This is attributed to the electronic properties of the thiophene ring; the C2 position is more electron-deficient, which facilitates a faster oxidative addition step.[5] However, successful couplings can be achieved for both isomers by carefully selecting the catalyst, ligands, and reaction conditions.[5]

Troubleshooting Guides

Issue 1: High Levels of Hydrodehalogenation (Debromination)
Potential Cause Recommended Solution
Impurities in Reagents/Solvents Ensure all reagents and solvents are pure and anhydrous. Traces of water or other protic impurities can serve as a hydrogen source.
Choice of Base or Solvent Certain bases or solvents may promote this side reaction. Try screening different bases (e.g., switch from an organic amine to an inorganic carbonate) or changing the solvent.[1]
Hydride Source The hydride source for this reaction is often the solvent, base, or even the alkene starting material. Using a more robust ligand or catalyst system can sometimes disfavor this pathway.
Issue 2: Significant Formation of Homocoupled Bithiophene
Potential Cause Recommended Solution
C-H Activation Pathway This side reaction can compete with the desired Heck coupling. Lowering the reaction temperature slightly may disfavor the homocoupling pathway.
Catalyst System The choice of ligand can influence the relative rates of Heck coupling versus homocoupling. Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Stoichiometry Ensure the alkene is present in a slight excess (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over dimerization of the bromothiophene.
Issue 3: Product Mixture Contains Isomerized Alkenes
Potential Cause Recommended Solution
Reversible β-Hydride Elimination This step in the catalytic cycle is reversible. If the subsequent reductive elimination is slow, the palladium-hydride species can re-add to the product, causing isomerization.[1][3]
Insufficient Base Strength Use a stronger base (e.g., K₂CO₃ instead of NaOAc) to facilitate faster and more irreversible removal of the hydride from the palladium complex, thus suppressing isomerization.[1]
High Temperatures While necessary for activation, excessively high temperatures can sometimes promote isomerization. Optimize the temperature to find a balance between reaction rate and selectivity.

Data Presentation

Table 1: Effect of Base on Heck Coupling of Bromothiophenes with Allylic Alcohols

The following data illustrates how base selection can influence product distribution in the reaction between bromothiophenes and pent-4-en-2-ol.

EntryBromothiopheneBaseProduct A (Ketone) YieldProduct B (Alcohol) YieldReference
12-BromothiopheneK₂CO₃ModerateSignificant Amount[6]
23-BromothiopheneK₂CO₃ModerateSignificant Amount[6]
34-BromoacetophenoneK₂CO₃77% (Selectivity)-[6]
44-BromoacetophenoneNaHCO₃89% (Selectivity)-[6]

Note: With electron-rich aryl bromides like bromothiophenes, reactions with NaHCO₃ were observed to be much slower.[6]

Experimental Protocols

General Protocol for Heck Coupling of Bromothiophene with Styrene

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Bromothiophene (e.g., 3-bromothiophene, 1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃ or P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromothiophene, Palladium(II) Acetate, ligand, and base.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas at least three times to ensure all oxygen is removed.[7]

  • Reagent Addition: Add anhydrous DMF, followed by the styrene, via syringe.[1][7]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.[1][5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Heck coupling of bromothiophenes.

Heck_Troubleshooting Start Heck Reaction with Bromothiophene Analysis Analyze Crude Product (GC-MS, NMR, TLC) Start->Analysis Problem Identify Issue Analysis->Problem LowConv Low / No Conversion Problem->LowConv Low Yield Debrom Hydrodehalogenation (Debromination) Problem->Debrom Side Product Homo Homocoupling (Bithiophene) Problem->Homo Side Product Isomer Olefin Isomerization Problem->Isomer Side Product Sol_LowConv1 Increase Temperature Use Electron-Rich Ligand (e.g., P(t-Bu)₃) LowConv->Sol_LowConv1 Cause: Slow Kinetics Sol_LowConv2 Ensure Inert Atmosphere Check Catalyst Source LowConv->Sol_LowConv2 Cause: Catalyst Deactivation Sol_Debrom Use Anhydrous Reagents Screen Different Bases/Solvents Debrom->Sol_Debrom Sol_Homo Optimize Temperature Increase Alkene Equivalents Homo->Sol_Homo Sol_Isomer Use Stronger Base (e.g., K₂CO₃) Optimize Temperature Isomer->Sol_Isomer

Caption: Troubleshooting decision tree for Heck coupling with bromothiophenes.

References

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving (2-Bromothiophen-3-YL)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on catalyst deactivation and providing actionable solutions.

Problem Potential Cause Suggested Solution
Low to no product yield from the start of the reaction. Catalyst Poisoning: The sulfur atom in the thiophene ring can strongly adsorb to the palladium catalyst surface, blocking the active sites.[1][2][3]- Use a Higher Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). - Select Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that can stabilize the palladium center and promote the catalytic cycle. - Protect Reactive Functional Groups: If other functional groups prone to catalyst inhibition are present, consider protecting them prior to the coupling reaction.[1]
The reaction starts but stalls before completion, leaving significant starting material. Progressive Catalyst Deactivation: The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate throughout the reaction.[1]- Slow Addition of the Thiophene Substrate: Instead of adding all the this compound at once, add it portion-wise or via a syringe pump over a few hours. This can help maintain a lower instantaneous concentration of the poisoning species.[1] - Use a More Stable Catalyst Precursor: Consider using a pre-formed palladium complex or a more robust catalyst system that is less susceptible to deactivation.
Formation of a black precipitate (Palladium Black) in the reaction mixture. Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be caused by high temperatures, impurities, or the presence of oxygen.- Ensure Thorough Degassing: Properly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. - Optimize Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition. - Purify Reagents: Ensure all starting materials and solvents are of high purity and free from contaminants that could promote catalyst decomposition.
Inconsistent reaction yields between batches. Variable Catalyst Activity: The activity of the palladium catalyst may vary due to age, handling, or storage conditions. Inconsistent Reagent Quality: The purity of this compound or other reagents may differ between batches.- Use Fresh or Properly Stored Catalyst: Store palladium catalysts under an inert atmosphere and away from light and moisture. Use fresh catalyst whenever possible. - Qualify Reagent Batches: Test new batches of reagents on a small scale before proceeding with large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a significant issue when using this compound?

A1: The primary reason for catalyst deactivation is sulfur poisoning. The sulfur atom in the thiophene ring of this compound has a high affinity for palladium catalysts. It strongly adsorbs to the catalyst's active sites, blocking them from participating in the catalytic cycle and leading to reduced or complete loss of activity.[1][2][3]

Q2: What is the underlying mechanism of sulfur poisoning on palladium catalysts?

A2: The mechanism involves the chemisorption of the sulfur atom onto the palladium metal surface. This forms a strong palladium-sulfur bond, which is often irreversible under typical reaction conditions. This interaction reduces the number of available active sites for the reactants to bind and react.[1][2]

Q3: Can a sulfur-poisoned palladium catalyst be regenerated?

A3: Yes, in many cases, regeneration is possible. Common methods include oxidative treatments, where the catalyst is heated in the presence of air or a mild oxidizing agent to convert the adsorbed sulfur to volatile sulfur oxides.[1][4] Another approach is treatment with hydrogen at elevated temperatures.[5][6] However, complete recovery of the initial activity may not always be achieved.

Q4: Are there specific types of palladium catalysts or ligands that are more resistant to sulfur poisoning?

A4: While no catalyst is completely immune, certain ligands can enhance the catalyst's stability and resistance to poisoning. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, can stabilize the palladium center and promote the desired catalytic reaction over deactivation pathways.

Q5: Besides sulfur poisoning, what are other potential causes of catalyst deactivation in these reactions?

A5: Other common deactivation mechanisms include:

  • Thermal Degradation (Sintering): At high temperatures, the fine palladium particles on the support can agglomerate into larger particles, reducing the active surface area.

  • Fouling: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites.

  • Leaching: The active palladium species can dissolve from the solid support into the reaction medium, leading to a loss of catalytic activity.

Data on Catalyst Performance and Regeneration

The following tables provide representative data on catalyst deactivation and regeneration.

Table 1: Impact of Sulfur Poisoning on Catalyst Activity

Catalyst StateReactantConversion (%) after 1h
Fresh Pd/Al₂O₃Methane90
SO₂ Poisoned Pd/Al₂O₃Methane25
Regenerated Pd/Al₂O₃Methane85

Data adapted from a study on methane oxidation, representative of the deactivating effect of sulfur and subsequent recovery.[1]

Table 2: Comparison of Catalyst Systems in Suzuki Coupling of Dibromothiophenes

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18High

This table, adapted from literature on dibromothiophene coupling, illustrates how different catalyst systems can influence reaction outcomes.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with a high-purity inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Regeneration of a Sulfur-Poisoned Palladium Catalyst

  • Catalyst Recovery: After the reaction, filter the reaction mixture to recover the solid-supported palladium catalyst. Wash the catalyst with a suitable solvent to remove any adsorbed organic residues and dry it thoroughly.

  • Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst to 400-500 °C in a controlled stream of air or a mixture of oxygen and an inert gas for 2-4 hours. This step aims to oxidize the adsorbed sulfur to volatile sulfur oxides (SOₓ).

  • Reduction Step: After the oxidative treatment, the palladium may be in an oxidized state (PdO). To restore the active Pd(0) species, cool the catalyst under an inert atmosphere and then heat it in a stream of hydrogen gas (H₂) at 200-300 °C for 1-2 hours.

  • Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to evaluate the recovery of its catalytic activity.

Visualizing Workflows and Mechanisms

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Reagent Purity and Stability start->check_reagents check_catalyst Evaluate Catalyst System (Activity, Ligand) check_reagents->check_catalyst check_conditions Scrutinize Reaction Conditions (Temp, Degassing) check_catalyst->check_conditions stalled_reaction Reaction Stalls? check_conditions->stalled_reaction slow_addition Implement Slow Addition of Thiophene Substrate stalled_reaction->slow_addition Yes pd_black Palladium Black Observed? stalled_reaction->pd_black No optimize Systematically Optimize (Ligand, Base, Solvent) slow_addition->optimize success Yield Improved optimize->success pd_black->optimize No improve_degassing Improve Degassing and Use Purified Reagents pd_black->improve_degassing Yes improve_degassing->optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

Catalyst_Deactivation_Regeneration Active_Catalyst Active Pd(0) Catalyst Deactivated_Catalyst Deactivated Pd-S Catalyst Active_Catalyst->Deactivated_Catalyst Sulfur Poisoning (Thiophene Adsorption) Oxidized_Catalyst Oxidized PdO Deactivated_Catalyst->Oxidized_Catalyst Oxidative Treatment (Heating in Air/O2) Oxidized_Catalyst->Active_Catalyst Reduction (H2 Treatment)

Caption: The cycle of catalyst deactivation by sulfur and its regeneration.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition + R-X PdII_complex R-Pd(II)-X L_n Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + R'-B(OR)2 PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 Reductive_Elimination Reductive Elimination PdII_R_R1->Reductive_Elimination Reductive_Elimination->Pd0 Product R-R' (Product) Reductive_Elimination->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Preventing homocoupling in Stille reactions of thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with Stille reactions of thiophene derivatives, with a specific focus on preventing undesired homocoupling side reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the Stille coupling of thiophene derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a significant amount of homocoupling product from my organostannane reagent. What are the likely causes and how can I minimize it?

A1: Homocoupling of the organostannane is a common side reaction in Stille coupling.[1] It can arise from two primary mechanisms: the reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]

Potential Causes and Solutions:

  • High Catalyst Loading: An excess of palladium catalyst can promote side reactions.

    • Solution: Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower) to find the optimal concentration that favors the cross-coupling pathway.

  • High Reaction Temperature: Elevated temperatures can increase the rate of homocoupling.

    • Solution: Lower the reaction temperature. While Stille reactions are often heated, running the reaction at the lowest effective temperature can disfavor the homocoupling pathway.[2]

  • Ligand Choice: The nature of the phosphine ligand plays a crucial role. Less electron-rich or sterically hindered ligands may not efficiently promote the desired cross-coupling.

    • Solution: Employ bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type ligands.[3] These ligands can accelerate the reductive elimination step, favoring the formation of the desired product over homocoupling.

  • Presence of Oxygen: Oxygen can degrade the Pd(0) catalyst, leading to side reactions.

    • Solution: Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[4][5]

Q2: My Stille reaction is sluggish or not proceeding to completion, and I'm still seeing starting materials. What can I do to improve the reaction rate and yield?

A2: A slow or incomplete reaction can be due to several factors, including inefficient transmetalation or oxidative addition.

Potential Causes and Solutions:

  • Inefficient Transmetalation: The transfer of the organic group from tin to palladium is often the rate-determining step.[5]

    • Solution 1: Additives: The addition of copper(I) salts, such as CuI or CuCl, can significantly accelerate the transmetalation step.[6][7] Lithium chloride (LiCl) is also known to enhance the reaction rate.[8]

    • Solution 2: Solvent Choice: The polarity of the solvent can influence the rate of transmetalation. Polar aprotic solvents like DMF or NMP can sometimes be beneficial, although toluene and dioxane are more common.

  • Slow Oxidative Addition: The initial reaction of the palladium catalyst with the thiophene halide may be slow, particularly with less reactive aryl chlorides.[9]

    • Solution: Use more reactive halides (I > Br > Cl) on your thiophene substrate if possible.[1] Alternatively, employing more electron-rich and bulky phosphine ligands can facilitate the oxidative addition step.[9]

  • Poor Reagent Quality: Impurities in the organostannane or halide, or residual moisture, can inhibit the catalyst.

    • Solution: Purify the starting materials before use. Ensure that all solvents are anhydrous and properly degassed.[4]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Stille reaction?

A1: Homocoupling is a side reaction where two identical organometallic fragments couple to form a symmetrical dimer. In the case of Stille reactions with thiophene derivatives, this typically involves the coupling of two thiophene-stannane molecules to form a bithiophene.[1]

Q2: Which factors generally influence the success of a Stille reaction involving thiophene derivatives?

A2: Several factors are critical for a successful Stille coupling of thiophenes:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is paramount.[6][8]

  • Reaction Conditions: Temperature, reaction time, and solvent all need to be optimized for the specific substrates.[2][4]

  • Additives: The use of additives like Cu(I) salts or LiCl can be crucial for difficult couplings.[6][8]

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst degradation.[4]

Q3: Can the order of addition of reagents impact the reaction outcome?

A3: Yes, the order of addition can be important. It is generally recommended to add the palladium precursor and ligand to the reaction vessel first, followed by the thiophene halide and solvent. The organostannane is often added last, after the system has been made inert.[4][5]

Q4: Are there any specific side reactions to be aware of with thiophene derivatives?

A4: Besides homocoupling, direct C-H stannylation of the α-hydrogen of the thiophene ring has been identified as a possible side reaction.[10] This can lead to the formation of oligomeric or polymeric byproducts.

Data Summary

The following table summarizes typical reaction conditions that have been successfully employed to minimize homocoupling and achieve high yields in the Stille coupling of thiophene derivatives.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(PPh₃)₄Commonly used and effective Pd(0) sources.[2][8]
Ligand P(o-tol)₃, Buchwald ligandsBulky, electron-rich ligands that promote reductive elimination.[3][4]
Solvent Toluene, Dioxane, THFAnhydrous and degassed.[4][6]
Temperature 80-110 °CSubstrate-dependent; lower temperatures can reduce homocoupling.[2][4]
Additives CuI, LiClAccelerate the rate-limiting transmetalation step.[6][8]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation by oxygen.[4][5]

Experimental Protocols

General Protocol for Stille Coupling of a Bromothiophene with an Organostannane

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene derivative (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).

  • Degassing: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon).[4]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. Stir the mixture for a few minutes, then add the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation product R¹-R² transmetalation_complex->product Reductive Elimination catalyst_regen Pd(0)L₂ transmetalation_complex->catalyst_regen byproduct X-SnR₃ transmetalation_complex->byproduct catalyst_regen->pd0 reagents R¹-X reagents->pd_complex Oxidative Addition organostannane R²-SnR₃ organostannane->transmetalation_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Homocoupling_Mechanism cluster_path1 Pathway 1: Reaction with Pd(II) cluster_path2 Pathway 2: Radical Process pd_ii Pd(II) Precatalyst intermediate1 R-Pd(II)-R pd_ii->intermediate1 organostannane1 2 R-SnR'₃ organostannane1->intermediate1 homocoupling1 R-R intermediate1->homocoupling1 Reductive Elimination pd_0 Pd(0) Catalyst radical R• (Radical) pd_0->radical organostannane2 R-SnR'₃ organostannane2->radical homocoupling2 R-R radical->homocoupling2 Dimerization

Caption: Proposed mechanisms for organostannane homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_temp Is Reaction Temperature > 100°C? start->check_temp lower_temp Lower Temperature check_temp->lower_temp Yes check_ligand Review Ligand Choice check_temp->check_ligand No lower_temp->check_ligand change_ligand Use Bulky, Electron-Rich Ligand (e.g., P(o-tol)₃) check_ligand->change_ligand Not Optimal check_atmosphere Is the System Strictly Inert? check_ligand->check_atmosphere Optimal change_ligand->check_atmosphere degas Improve Degassing and Inert Atmosphere check_atmosphere->degas No end Reduced Homocoupling check_atmosphere->end Yes degas->end

Caption: A troubleshooting workflow for reducing homocoupling.

References

Technical Support Center: Grignard Formation with 3-Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from 3-bromothiophene. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the Grignard formation from 3-bromothiophene in a question-and-answer format.

Grignard Reagent Formation

Question 1: My Grignard reaction with 3-bromothiophene is failing to initiate or is resulting in a low yield. What are the common causes and potential solutions?

Answer: The formation of a Grignard reagent from 3-bromothiophene is known to be more challenging compared to its 2-isomer.[1][2] Several factors can contribute to initiation failure or low yields. Below is a troubleshooting guide to address these issues.

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1][3]Activate the magnesium turnings prior to the addition of 3-bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask.[1][3] The disappearance of the iodine's purple vapor is an indicator of activation.[1]
Presence of Moisture Grignard reagents are highly basic and are readily quenched by protic sources, most notably water, which leads to the formation of thiophene as a byproduct.[1][3]Ensure all glassware is rigorously oven-dried (at >120 °C) and subsequently cooled under an inert atmosphere such as nitrogen or argon.[1][3] It is crucial to use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether (Et2O).[1][3]
Reaction Temperature Too High While a small amount of initial heating might be necessary for initiation, elevated temperatures can promote undesirable side reactions.[3]Once the reaction has initiated, maintain a controlled temperature, typically between 0-10 °C, during the addition of the 3-bromothiophene solution.[3]
Inherent Difficulty of Formation 3-Halothiophenes can be less reactive in Grignard formation compared to their 2-halo counterparts.[1][3]As an alternative, consider performing a lithium-halogen exchange. This can be achieved by using n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) to generate the nucleophilic thiophene species more reliably.[1][3]

Question 2: I am observing a significant amount of debromination, resulting in thiophene as a major byproduct. How can I minimize this?

Answer: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. This occurs because the 3-thienylmagnesium bromide intermediate is a strong base and is susceptible to protonation from any available protic source.[3]

The primary cause is the presence of moisture in the reaction. A strict adherence to anhydrous conditions is paramount. Ensure that all reagents, solvents, and the inert atmosphere are free of water and other protic impurities.

Side Reactions in Subsequent Coupling

Question 3: During a subsequent Kumada coupling reaction, a significant amount of homocoupled (Wurtz) byproduct is forming. How can this be minimized?

Answer: Homocoupling, which is the formation of a dimer from the Grignard reagent, is a frequent side reaction in Kumada coupling.[4] To minimize this, a slow, dropwise addition of the Grignard reagent solution to the reaction mixture containing the catalyst and the coupling partner is recommended. This maintains a low concentration of the Grignard reagent, which in turn minimizes self-coupling.[4] The choice of catalyst and ligands, for instance, using 1,3-bis(diphenylphosphino)propane (dppp) with a nickel catalyst, can also enhance selectivity for the desired cross-coupling product.[4]

Experimental Protocols

Protocol 1: Formation of 3-Thienylmagnesium Bromide

This protocol outlines a general procedure for the formation of the Grignard reagent.[1][3]

Materials:

  • Magnesium turnings (1.1 equivalents)

  • Iodine (one small crystal)

  • 3-Bromothiophene (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place the magnesium turnings in the flask and add a single crystal of iodine to activate the magnesium.[1]

  • Gently warm the flask with a heat gun until purple iodine vapor is observed. Allow the flask to cool to room temperature under a stream of inert gas.[1]

  • Add a portion of the anhydrous THF to the flask.

  • In a separate flask, dissolve the 3-bromothiophene in anhydrous THF.

  • Add a small amount (approximately 5-10%) of the 3-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a gentle bubbling and a change in color of the solution.

  • Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 0-10 °C with external cooling).[3]

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours until most of the magnesium has been consumed. The resulting cloudy grey-to-brown solution is the Grignard reagent.[3]

Visual Guides

Grignard_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 3-Bromothiophene 3-Bromothiophene Initiation Initiation 3-Bromothiophene->Initiation + Mg Mg Mg Mg->Initiation Anhydrous THF Anhydrous THF Anhydrous THF->Initiation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Initiation 3-Thienylmagnesium Bromide 3-Thienylmagnesium Bromide Initiation->3-Thienylmagnesium Bromide Oxidative Addition

Caption: Reaction pathway for the formation of 3-thienylmagnesium bromide.

Troubleshooting_Workflow Start Reaction Start Problem Low/No Yield? Start->Problem Check_Moisture Verify Anhydrous Conditions Problem->Check_Moisture Yes Success Successful Formation Problem->Success No Check_Mg_Activation Ensure Mg Activation Check_Moisture->Check_Mg_Activation Check_Temp Control Reaction Temperature Check_Mg_Activation->Check_Temp Consider_Alternative Consider Li-Halogen Exchange Check_Temp->Consider_Alternative Side_Reaction Side Products? Success->Side_Reaction Side_Reaction->Success None Debromination Debromination: Strictly Anhydrous Side_Reaction->Debromination Thiophene Homocoupling Homocoupling: Slow Addition Side_Reaction->Homocoupling Dimer

Caption: Troubleshooting workflow for Grignard formation with 3-bromothiophene.

Side_Reactions 3-Thienylmagnesium Bromide 3-Thienylmagnesium Bromide Debromination Debromination (Protonolysis) 3-Thienylmagnesium Bromide->Debromination + H+ Source (e.g., H2O) Homocoupling Homocoupling (Wurtz Reaction) 3-Thienylmagnesium Bromide->Homocoupling + 3-Bromothiophene Thiophene Thiophene Debromination->Thiophene Bithiophene Bithiophene Homocoupling->Bithiophene

Caption: Common side reactions in the formation and use of 3-thienylmagnesium bromide.

References

Technical Support Center: Optimizing Cross-Coupling of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of (2-Bromothiophen-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Here, you will find a detailed exploration of common challenges, scientifically-grounded solutions, and actionable protocols to enhance the success of your coupling reactions.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of the hydroxymethyl group at the 3-position and the sulfur atom in the thiophene ring can influence the reaction in several ways:

  • Hydroxyl Group Interaction: The hydroxyl group can potentially coordinate with the palladium catalyst, altering its reactivity and selectivity. In some cases, this can be beneficial, acting as a directing group, but it can also lead to undesired side reactions or catalyst inhibition.[1][2]

  • Thiophene-Catalyst Interaction: The sulfur atom in the thiophene ring can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.[3]

  • Reactivity of the C-Br Bond: The carbon-bromine bond at the 2-position of the thiophene ring is generally reactive in cross-coupling reactions. However, the overall electronic nature of the substituted thiophene can influence the oxidative addition step.[4][5]

This guide will provide a systematic approach to overcoming these challenges by focusing on the critical roles of the base and solvent in optimizing your cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My cross-coupling reaction with this compound is giving a low yield. What are the most likely causes related to the base and solvent?

A1: Low yields in this specific coupling can often be traced back to an inappropriate choice of base and/or solvent, which can lead to several problems:

  • Inefficient Catalyst Turnover: The primary role of the base is to facilitate the regeneration of the active Pd(0) catalyst and, in the case of Suzuki coupling, to activate the boronic acid partner.[6][7] If the base is too weak or poorly soluble in the reaction medium, the catalytic cycle will be slow, resulting in low conversion.

  • Poor Solubility of Reagents: Insufficient solubility of this compound, the coupling partner, or the base can severely limit the reaction rate.[8] This is a common issue with inorganic bases in purely organic solvents.

  • Side Reactions: An overly strong base can promote undesired side reactions, such as decomposition of the starting material or product. For Suzuki reactions, strong bases can also accelerate the protodeboronation of the boronic acid partner.[6][8]

  • Catalyst Deactivation: The solvent can play a crucial role in stabilizing the active catalytic species.[9] A poor solvent choice may not adequately solvate the catalyst, leading to decomposition, often observed as the formation of palladium black.

Q2: I'm observing the formation of palladium black in my reaction. How can I prevent this?

A2: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from the solution, rendering it inactive. This is a common sign of catalyst decomposition.

  • Optimize the Ligand: For challenging substrates like substituted thiophenes, standard ligands like triphenylphosphine may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent agglomeration.[8][10]

  • Solvent Choice: The solvent's ability to coordinate with the palladium center can influence catalyst stability.[11][12] Sometimes, a more coordinating solvent can help to keep the catalyst in solution. However, excessive coordination can also inhibit the reaction.

  • Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[10]

Q3: My starting material, this compound, seems to be decomposing under the reaction conditions. What can I do?

A3: Decomposition of the starting material can be a significant issue, especially at elevated temperatures.

  • Lower the Reaction Temperature: While cross-coupling reactions often require heat, excessively high temperatures can lead to thermal degradation.[3] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Choice of Base: A strong base might be deprotonating the hydroxyl group, leading to subsequent undesired reactions. Consider using a milder base.

  • Protecting Group Strategy: If decomposition persists, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another stable protecting group. This can prevent unwanted side reactions and may also improve the solubility of the starting material in less polar solvents.

Troubleshooting and Optimization Workflow

A systematic approach is key to optimizing your cross-coupling reaction. The following workflow provides a logical progression for troubleshooting and improving your reaction outcomes.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Integrity (Substrates, Catalyst, Ligand, Base, Solvent) start->check_reagents optimize_base Optimize Base (Strength, Solubility) check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent (Polarity, Aprotic/Protic) optimize_base->optimize_solvent Still Low Yield success Improved Yield optimize_base->success Optimization Successful optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) optimize_solvent->optimize_catalyst Still Low Yield optimize_solvent->success Optimization Successful adjust_temp Adjust Temperature optimize_catalyst->adjust_temp Still Low Yield optimize_catalyst->success Optimization Successful adjust_temp->success Optimization Successful

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Optimizing the Base: A Data-Driven Approach

The choice of base is critical and often depends on the specific type of cross-coupling reaction being performed.

BaseTypeCommon Cross-Coupling ReactionsStrengthsWeaknesses
K₃PO₄ InorganicSuzuki[6], Heck, SonogashiraMild, effective for base-sensitive substrates.Poor solubility in many organic solvents.
K₂CO₃ InorganicSuzuki[13], Heck[3]Inexpensive, commonly used.Can be too weak for some couplings; poor solubility.
Cs₂CO₃ InorganicSuzukiHighly effective, often gives higher yields.Expensive, hygroscopic.
NaOtBu AlkoxideBuchwald-Hartwig AminationVery strong base.Can cause decomposition of sensitive substrates.
Et₃N (Triethylamine) OrganicSonogashira[14][15], Heck[16]Soluble in organic solvents.Can be too weak for some reactions; can act as a ligand.
DBU OrganicC-N Coupling[17][18][19]Strong, non-nucleophilic, soluble base.Can inhibit some Pd-catalyzed reactions by binding to the catalyst.[17][18]

Recommendation for this compound:

For Suzuki couplings, start with a milder inorganic base like K₃PO₄ or K₂CO₃ .[6][13] For Sonogashira or Heck reactions, a soluble organic base like Et₃N is a good starting point.[3][14] If your substrate is particularly sensitive, a weaker base like NaHCO₃ could be considered.

Optimizing the Solvent: Impact on Reaction Outcome

The solvent influences the reaction by affecting the solubility of reagents, the stability of the catalyst, and the reaction rate.[9][20]

SolventTypeCommon Cross-Coupling ReactionsKey Characteristics
Toluene Non-polarSuzuki, Heck[21], StilleGood for dissolving organic substrates; often requires higher temperatures.
1,4-Dioxane Polar AproticSuzuki[8], Heck[21]Good solvating properties for a range of reagents.
Tetrahydrofuran (THF) Polar AproticSuzuki, StilleLower boiling point, good for milder conditions.
Dimethylformamide (DMF) Polar AproticHeck[3][21], Sonogashira[15][22], StilleHigh boiling point, excellent solvating power.
Acetonitrile (CH₃CN) Polar AproticHeck[21], SonogashiraGood for dissolving polar compounds.
Toluene/Water or Dioxane/Water BiphasicSuzuki[8][13]The aqueous phase helps to dissolve inorganic bases.

Recommendation for this compound:

Due to the polarity of the hydroxymethyl group, a polar aprotic solvent like 1,4-dioxane or THF is a good starting point. For Suzuki couplings with inorganic bases, a biphasic system such as 1,4-dioxane/water or toluene/water is often effective at dissolving all reaction components.[8][13]

Experimental Protocols: A Starting Point for Optimization

The following protocols are intended as a general starting point. You will likely need to optimize the conditions for your specific coupling partner.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a good starting point for coupling this compound with a boronic acid or boronic ester.

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid (or ester), the palladium catalyst, and K₃PO₄.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 80-100 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Base: Triethylamine (Et₃N, 2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle: Suzuki Coupling

Understanding the catalytic cycle is essential for rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)-X(L_n) Pd0->OA Oxidative Addition Trans Ar-Pd(II)-R(L_n) OA->Trans Transmetalation RE Ar-R Trans->RE Reductive Elimination RE->Pd0 Product Coupled Product RE->Product ArX This compound ArX->OA Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Minimizing debromination of (2-Bromothiophen-3-YL)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Bromothiophen-3-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the undesired debromination of this compound during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: The carbon-bromine bond at the 2-position of the thiophene ring is susceptible to cleavage under several common reaction conditions. The primary reasons for this undesired side reaction include:

  • Reaction with Organometallic Reagents: In reactions such as lithiation or Grignard formation, the initially formed organometallic intermediate at the 2-position is a strong base. If there are any proton sources in the reaction mixture (including the acidic proton of the hydroxymethyl group on the same molecule), the organometallic species can be quenched, leading to the formation of the debrominated product, (Thiophen-3-YL)methanol.

  • Reductive Dehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), reductive dehalogenation can occur as a side reaction, particularly at elevated temperatures or in the presence of certain bases or impurities.[1] This process replaces the bromine atom with a hydrogen atom.

  • Instability of Intermediates: The stability of the organometallic or palladium intermediates formed during the reaction can influence the extent of debromination. Factors like solvent, temperature, and ligands play a crucial role in stabilizing these intermediates and preventing side reactions.

Q2: What is the primary cause of low yields when using this compound in reactions with organometallic reagents?

A2: The primary cause of low yields is the presence of the acidic hydroxyl proton of the methanol substituent. This acidic proton will react with and quench highly basic organometallic reagents like Grignard reagents or organolithiums.[2] This not only consumes the expensive reagent but can also lead to the formation of the debrominated byproduct. To circumvent this, it is highly recommended to protect the hydroxymethyl group before carrying out reactions involving strong bases or organometallic reagents.

Q3: What are the most suitable protecting groups for the hydroxymethyl group on this compound?

A3: Silyl ethers are the most common and effective protecting groups for alcohols in this context. They are robust enough to withstand the conditions of many organic reactions, including those involving Grignard reagents and organolithiums, and can be selectively removed under mild conditions.[2][3] The choice of the specific silyl ether depends on the required stability:

  • tert-Butyldimethylsilyl (TBS/TBDMS): Offers a good balance of stability and ease of removal. It is stable to most non-acidic conditions.

  • Triisopropylsilyl (TIPS): More sterically hindered and thus more stable than TBS, particularly under acidic conditions.

  • tert-Butyldiphenylsilyl (TBDPS): Even more robust than TIPS and is particularly stable to acidic conditions.[4]

Q4: How do I choose the right silyl protecting group for my reaction?

A4: The choice depends on the reaction conditions of the subsequent steps in your synthesis.

  • For reactions involving Grignard or organolithium reagents followed by aqueous work-up, a TBS group is often sufficient.

  • If your subsequent steps involve moderately acidic conditions, a TIPS or TBDPS group would be a more prudent choice.

  • Consider the overall synthetic strategy and ensure that the deprotection conditions for your chosen silyl group are compatible with other functional groups in your molecule.

Troubleshooting Guides

Issue 1: Significant Debromination During Lithiation/Halogen-Metal Exchange

Symptom: Formation of (Thiophen-3-YL)methanol as a major byproduct when reacting this compound with an organolithium reagent.

Root Cause Analysis: This is most likely due to the unprotected hydroxymethyl group quenching the organolithium reagent, followed by protonation of the resulting thienyllithium species during workup. Even with a protected hydroxymethyl group, debromination can occur due to traces of water or other proton sources.

Solutions:

ParameterRecommendation for Minimizing DebrominationRationale
Hydroxymethyl Group Protect as a silyl ether (e.g., TBS, TIPS).Prevents the acidic proton from quenching the organolithium reagent.[2]
Temperature Maintain the reaction at -78 °C or lower.Lithium-halogen exchange is very rapid even at low temperatures, while side reactions like protonation are suppressed.[5]
Atmosphere Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).Prevents quenching of the highly reactive organolithium species by atmospheric moisture and oxygen.
Reagents/Glassware Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether).Prevents protonation of the 3-thienyllithium intermediate by water or other protic impurities.
Organolithium Reagent For challenging cases, consider using 2 equivalents of t-BuLi.The first equivalent performs the lithium-halogen exchange, and the second eliminates the t-BuBr byproduct, preventing it from reacting with the desired product.[5]
Issue 2: Low Yields and Debromination in Grignard Reagent Formation

Symptom: The Grignard reaction with protected this compound fails to initiate or results in a low yield of the desired product, with the formation of the debrominated analog.

Root Cause Analysis: The primary issue is often the passivation of the magnesium surface or the presence of moisture. The hydroxymethyl group must be protected to prevent it from quenching the Grignard reagent as it forms.

Solutions:

Potential CauseRecommended SolutionRationale
Unprotected Hydroxymethyl Group Protect the alcohol as a silyl ether prior to the reaction.The acidic proton of the alcohol will destroy the Grignard reagent.[3]
Passive Magnesium Surface Activate the magnesium turnings before adding the bromothiophene derivative. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[5]A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Activation exposes a fresh metal surface.
Presence of Moisture Rigorously dry all glassware (e.g., oven-dried at >120 °C) and use freshly distilled, anhydrous solvents (e.g., THF, Et₂O).Grignard reagents are highly basic and react readily with protic compounds like water, which will quench the reagent and lead to the formation of the debrominated product.
Reaction Temperature Too High Maintain a controlled temperature, often by initiating at room temperature and then cooling to 0-10 °C during the addition of the bromothiophene derivative.While some initial heating might be needed to start the reaction, high temperatures can promote side reactions like Wurtz coupling.
Issue 3: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Symptom: Formation of the debrominated (thiophen-3-yl)methanol derivative alongside the desired coupled product.

Root Cause Analysis: Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings. This can be exacerbated by high temperatures, certain bases, or impurities that can act as hydride sources.

Solutions:

ParameterRecommendation for Minimizing DebrominationRationale
Catalyst System Screen different palladium catalysts and ligands. Buchwald-type ligands can sometimes suppress reductive dehalogenation.The choice of catalyst and ligand is critical and can significantly influence the relative rates of the desired cross-coupling and undesired side reactions.
Base Use a milder base if possible (e.g., K₃PO₄ instead of stronger bases). Ensure the base is anhydrous and finely powdered.The base can influence catalyst activity and stability, and some bases may promote reductive dehalogenation.[1]
Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate.Higher temperatures can lead to catalyst decomposition and an increased rate of side reactions, including debromination.[1]
Solvent Ensure the solvent is anhydrous and degassed.Oxygen and water can negatively impact the catalytic cycle and promote side reactions.
Protecting Group While not always necessary for cross-coupling, protecting the hydroxymethyl group can sometimes improve yields by preventing coordination to the metal center.The free hydroxyl group can sometimes interact with the palladium catalyst, affecting its activity.

Data Presentation

ReactionSubstrateKey ConditionsExpected Major ProductCommon ByproductsEstimated Yield Range
Lithiation Unprotected1.1 eq n-BuLi, THF, -78°C(Thiophen-3-YL)methanolStarting MaterialVery Low (<10%)
TBS-protected 1.1 eq n-BuLi, THF, -78°C2-Lithio-3-(TBS-oxymethyl)thiopheneDebrominated productGood to Excellent (70-95%)
Grignard UnprotectedMg, I₂, THF, reflux(Thiophen-3-YL)methanolStarting Material, Wurtz coupling productVery Low (<10%)
TBS-protected Mg, I₂, THF, reflux2-Grignard-3-(TBS-oxymethyl)thiopheneDebrominated productModerate to Good (50-80%)
Suzuki Coupling UnprotectedPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C2-Aryl-3-(hydroxymethyl)thiopheneDebrominated productModerate (40-70%)
TBS-protected Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C2-Aryl-3-(TBS-oxymethyl)thiopheneDebrominated productGood to Excellent (70-95%)

Experimental Protocols

Protocol 1: Protection of this compound with TBS-Cl
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent and Base: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add imidazole (2.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lithiation of TBS-protected this compound
  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Reactant and Solvent: Dissolve TBS-protected this compound (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Quenching: The resulting 2-lithiothiophene derivative is now ready to be reacted with a suitable electrophile.

Protocol 3: Deprotection of the TBS Group
  • Setup: To a solution of the TBS-protected compound in anhydrous tetrahydrofuran (THF), add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.) at 0 °C.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.

Visualizations

debromination_pathway cluster_main Reaction of this compound A This compound C Unprotected Hydroxymethyl Group (Acidic Proton) A->C Has E Debrominated Product A->E Leads to (via quenching) G Protection Step (e.g., TBS-Cl, Imidazole) A->G Solution B Organometallic Reagent (e.g., n-BuLi, RMgX) B->C Reacts with F Desired Reaction Pathway B->F Reacts with D Quenched Reagent C->D Leads to I Successful Reaction F->I H Protected Substrate G->H H->F Enables

Caption: Troubleshooting logic for reactions involving unprotected this compound.

experimental_workflow start Start: This compound protect Step 1: Protection (e.g., TBS-Cl, Imidazole, DMF) start->protect protected_sm Protected Starting Material (TBS-ether) protect->protected_sm reaction Step 2: C-C Bond Formation (Lithiation, Grignard, Suzuki, etc.) protected_sm->reaction coupled_product Protected Coupled Product reaction->coupled_product deprotect Step 3: Deprotection (e.g., TBAF, THF) coupled_product->deprotect final_product Final Product deprotect->final_product

Caption: General experimental workflow for using this compound in multi-step synthesis.

References

Troubleshooting guide for the synthesis of polymers from (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of polymers from (2-Bromothiophen-3-YL)methanol. This guide addresses common challenges, offers detailed troubleshooting advice, and provides standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am trying to polymerize this compound directly using Grignard Metathesis (GRIM) polymerization, but the reaction is failing. What could be the issue?

A1: The primary issue is the presence of the acidic hydroxyl proton in the methanol group (-CH₂OH). Grignard reagents are highly basic and will react with the acidic proton of the alcohol, leading to the consumption of the Grignard reagent and termination of the polymerization reaction. It is crucial to protect the hydroxyl group before proceeding with GRIM polymerization.

Q2: What is a suitable protecting group for the hydroxyl functionality in this compound for polymerization reactions?

A2: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. Silyl ethers are stable under the basic conditions of GRIM polymerization and can be readily removed after polymerization under mild acidic conditions or with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).

Q3: My polythiophene synthesized from the protected monomer has a low molecular weight. How can I increase it?

A3: Low molecular weight can result from several factors:

  • Impure Monomer: Ensure your protected monomer is of high purity. Impurities can act as chain terminators.

  • Reaction Conditions: For GRIM polymerization, the monomer-to-initiator ratio is critical in controlling the molecular weight. A higher monomer-to-initiator ratio generally leads to a higher molecular weight.

  • Catalyst Activity: Use a fresh, active catalyst. Catalyst deactivation can lead to premature termination of the polymerization.

  • Solvent and Atmosphere: Ensure anhydrous and oxygen-free conditions, as water and oxygen can quench the reaction.

Q4: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower PDI?

A4: A broad PDI suggests a lack of control over the polymerization process. To achieve a narrower PDI:

  • Polymerization Method: GRIM polymerization often provides better control over the polymerization process, leading to narrower PDIs compared to oxidative polymerization.

  • Initiation Rate: Ensure a rapid and uniform initiation of the polymerization.

  • Reaction Time: Optimize the reaction time to prevent side reactions that can broaden the PDI.

  • Purification: Fractionation of the polymer by Soxhlet extraction can help in isolating polymer chains with a narrower molecular weight distribution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Failed Polymerization Unprotected hydroxyl group reacting with Grignard reagent.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before polymerization.
Inactive catalyst.Use a fresh batch of catalyst and ensure proper storage and handling under inert conditions.
Presence of water or oxygen in the reaction.Use anhydrous solvents and rigorously degas all solutions. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Low Polymer Yield Incomplete reaction.Increase the reaction time or temperature (within optimal range for the specific method).
Loss of product during workup and purification.Optimize the precipitation and washing steps. Ensure the polymer is not soluble in the washing solvents.
Low Molecular Weight High initiator/catalyst concentration.Decrease the amount of initiator or catalyst relative to the monomer.
Presence of chain-terminating impurities.Purify the monomer and solvents meticulously.
Premature precipitation of the growing polymer chain.Choose a solvent in which the polymer is more soluble.
Broad Polydispersity Index (PDI) Slow initiation compared to propagation.Use a more active catalyst or optimize initiation conditions.
Side reactions (e.g., chain transfer, branching).Optimize reaction temperature and time to minimize side reactions.
Inconsistent reaction conditions.Ensure uniform stirring and temperature control throughout the polymerization.
Difficulty in Deprotecting the Hydroxyl Group Incomplete deprotection reaction.Increase the reaction time or the amount of deprotecting agent (e.g., TBAF or acid).
Degradation of the polymer backbone during deprotection.Use mild deprotection conditions. For example, for silyl ethers, TBAF is generally milder than strong acids.

Experimental Protocols

A crucial first step for the successful polymerization of this compound, particularly via Grignard Metathesis, is the protection of the hydroxyl group.

Protocol 1: Protection of this compound with TBDMS-Cl
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain (3-(((tert-butyldimethylsilyl)oxy)methyl)-2-bromothiophene).

Protection_Workflow start Start: this compound dissolve Dissolve in anhydrous DMF with Imidazole start->dissolve add_tbdmscl Add TBDMS-Cl at 0 °C dissolve->add_tbdmscl react Stir at room temperature for 12-16h add_tbdmscl->react workup Quench with water, extract with ether, wash and dry react->workup purify Purify by column chromatography workup->purify end_product Product: Protected Monomer purify->end_product

Caption: Workflow for the protection of the hydroxyl group.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of Protected Monomer
  • Grignard Reagent Formation: In a flame-dried Schlenk flask under argon, dissolve the protected monomer (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of a Grignard reagent such as iso-propylmagnesium chloride (iPrMgCl, 1.05 eq.) dropwise. Stir at room temperature for 1 hour to form the thiophene Grignard species.

  • Polymerization: In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst (1-2 mol%). Add the prepared Grignard monomer solution to the catalyst via cannula.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The mixture will typically become more viscous as the polymer forms.

  • Quenching: Quench the reaction by adding a few milliliters of 5 M HCl.

  • Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

GRIM_Polymerization start Start: Protected Monomer grignard_formation Form Grignard reagent with iPrMgCl in THF start->grignard_formation polymerization Add Grignard solution to catalyst and stir for 2-4h grignard_formation->polymerization catalyst_prep Prepare Ni(dppp)Cl₂ catalyst catalyst_prep->polymerization quenching Quench with 5 M HCl polymerization->quenching precipitation Precipitate polymer in methanol quenching->precipitation purification Purify by Soxhlet extraction precipitation->purification end_product Product: Protected Polymer purification->end_product

Caption: Experimental workflow for GRIM polymerization.

Protocol 3: Deprotection of the Polymer
  • Reaction Setup: Dissolve the purified protected polymer in THF.

  • Deprotection: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq. per silyl group) in THF.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Precipitation: Precipitate the deprotected polymer by pouring the solution into a large volume of methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

Data Presentation

The choice of polymerization method significantly affects the properties of the resulting polymer. The following table provides a qualitative comparison of common polymerization techniques for functionalized polythiophenes. Quantitative data is highly dependent on the specific monomer, catalyst, and reaction conditions.

Polymerization Method Typical Molecular Weight (Mn) Typical Polydispersity Index (PDI) Regioregularity Control Functional Group Tolerance
Grignard Metathesis (GRIM) 5 - 100 kDa1.1 - 1.6High (>95% HT)Low (requires protection of acidic protons)
Stille Polymerization 10 - 150 kDa1.5 - 3.0HighModerate to High
Oxidative Polymerization 5 - 50 kDa> 2.0Low to ModerateModerate

Troubleshooting Logic Diagram

Troubleshooting_Logic start Polymerization Issue? no_polymer No Polymer Formed start->no_polymer Yes low_mw Low Molecular Weight start->low_mw Yes high_pdi High PDI start->high_pdi Yes no_polymer_q1 Is the hydroxyl group protected? no_polymer->no_polymer_q1 low_mw_q1 Check monomer/initiator ratio low_mw->low_mw_q1 high_pdi_q1 Review polymerization method high_pdi->high_pdi_q1 protect_oh Protect -OH group (e.g., as silyl ether) no_polymer_q1->protect_oh No no_polymer_q2 Are reagents and solvents anhydrous and oxygen-free? no_polymer_q1->no_polymer_q2 Yes dry_reagents Use anhydrous solvents and degas all solutions no_polymer_q2->dry_reagents No no_polymer_q3 Is the catalyst active? no_polymer_q2->no_polymer_q3 Yes new_catalyst Use fresh catalyst no_polymer_q3->new_catalyst No adjust_ratio Increase monomer to initiator ratio low_mw_q1->adjust_ratio Ratio too low low_mw_q2 Are there impurities? low_mw_q1->low_mw_q2 Ratio is optimal purify_monomer Purify monomer and solvents low_mw_q2->purify_monomer Yes consider_grim Consider GRIM for better control high_pdi_q1->consider_grim Using Oxidative Polym. high_pdi_q2 Optimize reaction conditions high_pdi_q1->high_pdi_q2 Using GRIM/Stille optimize_conditions Adjust temperature and time to minimize side reactions high_pdi_q2->optimize_conditions Sub-optimal

Caption: A logical guide for troubleshooting common issues.

Impact of reaction temperature on the outcome of coupling with (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions involving (2-Bromothiophen-3-YL)methanol. The following sections address common issues encountered during experiments, with a focus on the impact of reaction temperature.

Troubleshooting Guides

This section is designed to help you resolve common problems encountered during the coupling of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A typical starting range for Suzuki coupling is 80-100°C and for Heck reactions is 80-140°C.[1][2] Consider running a temperature screen in small-scale experiments to find the optimal balance.
Inactive Catalyst Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction to prevent catalyst decomposition. Use a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.
Poor Quality of Starting Materials Use purified this compound and coupling partner. Impurities can poison the catalyst.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF, ACN). The choice of base and solvent system is critical and can significantly impact the reaction outcome.

Issue 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Debromination of this compound This side reaction is often promoted by high temperatures and certain bases. Lowering the reaction temperature and using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) can help minimize this.[1]
Homocoupling of the Coupling Partner This can be prevalent at higher concentrations and temperatures. Consider lowering the reaction temperature and ensuring a stoichiometric or slight excess of the coupling partner.
Decomposition of Starting Material or Product The hydroxymethyl group on this compound can be sensitive to high temperatures. If decomposition is suspected, reduce the reaction temperature and reaction time.

Issue 3: Reaction Stalls or Becomes Sluggish

Potential Cause Recommended Solution
Catalyst Deactivation High temperatures can lead to the formation of palladium black, an inactive form of the catalyst. If the reaction mixture turns black and stalls, a lower reaction temperature is recommended.[3]
Insufficient Mixing Ensure vigorous stirring, especially in heterogeneous mixtures, to maintain good contact between reactants and the catalyst.
Low Reaction Temperature While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction rate. A modest increase in temperature within the optimal range may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Suzuki coupling reaction with this compound?

A1: A common temperature range for Suzuki-Miyaura coupling of bromothiophenes is between 80°C and 100°C.[2] However, the optimal temperature can depend on the specific boronic acid, catalyst system, and solvent used. It is advisable to perform a small-scale temperature optimization study for your specific system.

Q2: How does temperature affect the yield of a Heck reaction with this compound?

A2: For Heck reactions involving aryl bromides, temperatures between 80°C and 140°C are often required.[1][4] Increasing the temperature can increase the reaction rate and yield up to a certain point. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, which will lower the overall yield.[3]

Q3: Can Sonogashira coupling of this compound be performed at room temperature?

A3: While many Sonogashira reactions require elevated temperatures, some modern catalyst systems allow for the reaction to proceed at room temperature, particularly with more reactive aryl iodides.[5] For an aryl bromide like this compound, a moderately elevated temperature (e.g., 40-60°C) may be necessary to achieve a reasonable reaction rate.[6]

Q4: What are the visual indicators of a problem with the reaction temperature?

A4: A common visual indicator of a problem, often due to excessive temperature, is the formation of a black precipitate (palladium black), which signifies catalyst decomposition.[3] A reaction that remains clear or shows a gradual color change is generally a positive sign. If the reaction mixture darkens rapidly and the reaction stalls (as monitored by TLC or LC-MS), the temperature is likely too high.

Q5: How can I minimize temperature-related side reactions?

A5: To minimize side reactions, it is crucial to find the lowest effective temperature for your specific coupling reaction. This can be achieved through careful optimization. Additionally, ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel and avoid localized overheating. The choice of a stable and efficient catalyst-ligand system can also allow for lower reaction temperatures.

Data Presentation

The following tables summarize the impact of reaction temperature on the yield of coupling reactions with bromothiophene derivatives, which can serve as a guide for experiments with this compound.

Table 1: Effect of Temperature on Suzuki Coupling Yield of Bromothiophene Analogues

EntrySubstrateCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O8012~85-95
23-BromothiophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O8012~80-90
33-Bromothiophene derivativeArylboronic acidPd(dppf)Cl₂ / K₃PO₄Dioxane/H₂O651251
43-Bromothiophene derivativeArylboronic acidPd(dppf)Cl₂ / K₃PO₄Dioxane/H₂O1001282

Data is compiled from studies on similar bromothiophene substrates and may serve as a general guideline.[2][7]

Table 2: Temperature Optimization of a Heck Reaction with an Aryl Bromide

EntryAryl BromideOlefinCatalyst (2 mol%)BaseSolventTemperature (°C)Yield (%)
1BromobenzeneStyrenePd complexK₂CO₃DMF5073
2BromobenzeneStyrenePd complexK₂CO₃DMF8092
3BromobenzeneStyrenePd complexK₂CO₃DMF10084
4BromobenzeneStyrenePd complexK₂CO₃DMF>100Decreased

This table illustrates the general trend of temperature effects on a Heck reaction, showing an optimal range before catalyst decomposition leads to lower yields.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., P(o-tol)₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.2 mmol, 1.2 eq.) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with stirring.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Suzuki Coupling Experimental Workflow

Troubleshooting_Logic start Low/No Yield? temp Is Temperature Optimal? start->temp Yes catalyst Is Catalyst Active? temp->catalyst No optimize_temp Action: Optimize Temperature (e.g., 80-120°C Screen) temp->optimize_temp Yes reagents Are Reagents Pure? catalyst->reagents No check_catalyst Action: Use Fresh Catalyst, Ensure Inert Atmosphere catalyst->check_catalyst Yes purify_reagents Action: Purify Starting Materials reagents->purify_reagents Yes success Problem Resolved reagents->success No optimize_temp->success check_catalyst->success purify_reagents->success

Troubleshooting Logic for Low Yield

References

Workup procedure to remove impurities from (2-Bromothiophen-3-YL)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the workup and purification of (2-Bromothiophen-3-YL)methanol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I can expect in my this compound synthesis?

The nature and quantity of impurities largely depend on the synthetic route employed. The two most common methods for synthesizing this compound are the reduction of 2-bromo-3-thiophenecarboxaldehyde and the Grignard reaction of 3-bromothiophene with formaldehyde.

Common Impurities Include:

  • Unreacted Starting Materials: 2-bromo-3-thiophenecarboxaldehyde or 3-bromothiophene.

  • Over-reduced or Side-Reaction Products: Such as 3-methylthiophene if a strong reducing agent is used.

  • Grignard-Related Byproducts: In Grignard reactions, biphenyl-type compounds can form.[1] The Grignard reagent can also react with any trace amounts of water present.[1]

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and any excess reagents.

FAQ 2: My crude product is a dark-colored oil. How can I decolorize it?

The presence of color often indicates polymeric or highly conjugated impurities.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal.[2][3] Gently heat and stir the mixture for a short period, then filter the charcoal off through a pad of celite. Be cautious, as charcoal can sometimes adsorb the desired product as well.

  • Column Chromatography: This is a highly effective method for separating colored impurities from your product. A silica gel column is typically used.[4][5][6]

FAQ 3: I'm having trouble with emulsions during my aqueous workup. What can I do?

Emulsions are a common issue, especially when working with solvents like benzene or when the reaction mixture contains finely divided solids.[7]

Strategies to Break Emulsions:

  • Addition of Brine: Washing with a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of celite can sometimes break the emulsion.

  • Solvent Dilution: Diluting the organic layer with more of the extraction solvent can help.[7]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

II. Troubleshooting Guide: Workup & Purification Protocols

This section provides detailed protocols to address specific purification challenges.

Problem 1: Removing Unreacted Aldehyde Starting Material

Scenario: You've performed a reduction of 2-bromo-3-thiophenecarboxaldehyde and TLC analysis shows the presence of a significant amount of the starting aldehyde.

Underlying Principle: The aldehyde can be converted to a water-soluble bisulfite adduct, allowing for its separation from the desired alcohol during an aqueous extraction.

Protocol: Sodium Bisulfite Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-3 minutes.

  • Separation: Allow the layers to separate. The aldehyde will be in the aqueous layer as the bisulfite adduct.

  • Back Extraction (Optional): To ensure complete removal, you can perform a second wash with the sodium bisulfite solution.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Isolating the Product from a Grignard Reaction Mixture

Scenario: You have completed a Grignard reaction to synthesize this compound and need to quench the reaction and isolate the product.

Underlying Principle: The Grignard reaction initially forms a magnesium alkoxide. This must be hydrolyzed with a dilute acid to yield the final alcohol product.[8] Careful quenching is crucial to avoid side reactions.

Workflow: Grignard Reaction Workup

G cluster_0 Reaction Quenching cluster_1 Extraction & Washing cluster_2 Isolation A Cool Reaction to 0°C B Slowly Add Saturated Aqueous NH4Cl A->B Controlled Hydrolysis C Extract with Diethyl Ether (or other suitable solvent) B->C D Wash with Water C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter F->G H Concentrate Under Reduced Pressure G->H

Caption: Grignard Reaction Workup Workflow.

Protocol: Standard Grignard Workup
  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[9]

  • Extraction: Extract the mixture with diethyl ether or another suitable organic solvent. Perform the extraction three times to ensure complete recovery of the product.[9]

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Problem 3: Final Purification of this compound

Scenario: You have your crude product, but it still contains minor impurities that need to be removed to achieve high purity.

Underlying Principle: The choice between recrystallization and column chromatography depends on the physical state of your product and the nature of the impurities.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[2][10] The principle is based on the differential solubility of the desired compound and the impurities in a particular solvent at different temperatures.

Solvent Selection for Recrystallization:

Solvent SystemPolaritySuitability
Hexane/Ethyl AcetateLow to MediumGood for moderately polar compounds.
Methanol/WaterHighSuitable for polar compounds.[11]
Dichloromethane/HexaneLow to MediumAnother common choice for compounds of intermediate polarity.

Protocol: Recrystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography

Flash column chromatography is a versatile purification technique for both solid and liquid samples.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[4]

Recommended Solvent Systems for Column Chromatography:

Solvent SystemPolarity GradientTypical Applications
Hexane/Ethyl AcetateLow to MediumA standard system for a wide range of organic compounds.[12]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[12]

Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow: Purification Strategy

G Start Crude this compound IsSolid Is the product a solid? Start->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Flash Column Chromatography IsSolid->Column No / Impure Solid PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: General Purification Strategy.

III. References

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  • Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2-Thiophenemethanol: A Versatile Alternative to Other Heterocyclic Alcohols in Synthesis - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • recrystallization, filtration and melting point. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Synthesis and characterization of new 3-substituted thiophene copolymers - SciELO. (2010, September 21). Retrieved from vertexaisearch.cloud.google.com

  • Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • How do you recrystallize a product from methanol? - Quora. (2017, February 2). Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6). Retrieved from vertexaisearch.cloud.google.com

  • Extraction of Thiophene with Methyl Ether of Polyethylene Glycol 350 - ResearchGate. (n.d.). Retrieved from vertexaisearch.cloud.google.com

    • The Grignard Reaction. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from vertexaisearch.cloud.google.com

  • 23 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Improved Synthesis of. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. (2024, June 24). Retrieved from vertexaisearch.cloud.google.com

  • 70260-16-1|this compound|BLD Pharm. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF - ResearchGate. (2025, August 6). Retrieved from vertexaisearch.cloud.google.com

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from vertexaisearch.cloud.google.com

  • CN1420116A - Process and apparatus for synthesis of thiophene - Google Patents. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? | ResearchGate. (2015, September 18). Retrieved from vertexaisearch.cloud.google.com

  • 3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (2022, October 27). Retrieved from vertexaisearch.cloud.google.com

  • Reactions with Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from vertexaisearch.cloud.google.com

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from vertexaisearch.cloud.google.com

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  • CN103819449A - Preparation method for 2-bromothiophene - Google Patents. (n.d.). Retrieved from vertexaisearch.cloud.google.com

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  • Mechanism of methanol synthesis on Ni(110) - RSC Publishing. (n.d.). Retrieved from vertexaisearch.cloud.google.com

References

Stability of (2-Bromothiophen-3-YL)methanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Bromothiophen-3-YL)methanol

Welcome to the technical support center for this compound (CAS: 70260-16-1). This guide is designed for researchers, chemists, and drug development professionals to ensure the successful use of this versatile intermediate in your synthetic workflows. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and our field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties and recommended storage conditions for this compound?

A1: this compound is a colorless to pale yellow liquid that is soluble in many common organic solvents.[1] Its structure, featuring a primary alcohol on a brominated thiophene ring, makes it a valuable intermediate for synthesizing a variety of more complex thiophene derivatives.[1]

To maintain its integrity, proper storage is critical. The compound is stable under recommended conditions but can be sensitive to oxidation and atmospheric moisture.

Parameter Recommendation Rationale
Temperature 2–8 °CMinimizes potential for thermal degradation and side reactions.
Atmosphere Under inert gas (Nitrogen or Argon)[1][2]Prevents air-oxidation of the alcohol and potential reactions with the thiophene ring.
Container Tightly-closed, opaque containerProtects from moisture and light, which can catalyze decomposition.[3][4]
Incompatibilities Strong oxidizing agents[3]The primary alcohol is susceptible to oxidation, and the electron-rich thiophene ring can be degraded by strong oxidants.

Q2: I'm observing discoloration of the material over time, even in storage. What could be the cause?

A2: Discoloration (typically yellowing or browning) is a common indicator of degradation. This is often caused by slow oxidation or polymerization. The most likely causes are:

  • Improper Storage Atmosphere: Exposure to air, even from frequent opening of the container, can lead to oxidation of the hydroxymethyl group.

  • Exposure to Light: Thiophene-containing compounds can be light-sensitive, leading to polymerization or other photochemical reactions.

  • Contamination: Trace amounts of acidic or basic impurities, or metals, can catalyze decomposition pathways.

Always ensure the container is purged with an inert gas like nitrogen or argon after each use and stored in a dark, cold environment.[1][2]

Q3: What are the main safety precautions I should take when handling this compound?

A3: this compound is considered hazardous. It may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[5][6] Adherence to standard laboratory safety protocols is essential.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[4][5]

  • Handling: Avoid breathing fumes or vapors.[3] Wash hands thoroughly after handling.[5] In case of fire, thermal decomposition may generate toxic gases such as carbon oxides, hydrogen bromide, and sulfur oxides.[3]

Troubleshooting Guide for Experimental Setbacks

This section addresses specific issues that may arise during common synthetic transformations involving this compound.

Scenario 1: Low Yield or No Reaction in Oxidation to Aldehyde

A common application for this reagent is its oxidation to 2-bromo-3-formylthiophene.[1] If you are experiencing poor results, consider the following.

Question: My oxidation reaction (e.g., using PCC, Dess-Martin periodinane) is sluggish or results in a complex mixture. What's going wrong?

Answer: The issue often lies in reagent quality, reaction conditions, or substrate stability.

Troubleshooting Steps:

  • Verify Substrate Purity: Has your starting material been stored correctly? If it has degraded (discolored), this can inhibit the reaction. Consider purifying a small sample by column chromatography before use.

  • Assess Reagent Activity: Ensure your oxidizing agent is fresh and active. Dess-Martin periodinane, for example, is moisture-sensitive.

  • Check for Acidic Impurities: The thiophene ring can be sensitive to strongly acidic conditions, which can lead to polymerization or side reactions. If your oxidant generates acidic byproducts (e.g., PCC), consider adding an acid scavenger like pyridine or sodium bicarbonate to the reaction mixture.

  • Optimize Temperature: While many oxidations are run at room temperature, gentle cooling (0 °C) at the start of the reaction can sometimes minimize the formation of byproducts by controlling the initial exothermic phase.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
  • To a stirred suspension of PCC (1.5 equivalents) and powdered 4Å molecular sieves in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing thoroughly with additional ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Scenario 2: Unexpected Side Products in Metal-Catalyzed Cross-Coupling Reactions

Question: I'm attempting a Suzuki or Sonogashira coupling at the bromine position, but I'm getting significant amounts of debromination or homocoupling. Why?

Answer: This points to issues with catalyst activity, reaction conditions, or competing reaction pathways like metal-halogen exchange.

Troubleshooting Workflow:

G start Low Yield in Cross-Coupling check_catalyst 1. Verify Catalyst & Ligand Is the catalyst active? Is the ligand appropriate? start->check_catalyst check_base 2. Evaluate Base Choice Is the base too strong/weak? Is it fully dissolved? check_catalyst->check_base check_solvent 3. Degas Solvent Thoroughly Is oxygen fully excluded? check_base->check_solvent check_temp 4. Optimize Temperature Is the reaction too hot/cold? check_solvent->check_temp outcome1 Side Reaction: Debromination Consider a milder base or lower temperature. check_temp->outcome1 Analyze Byproducts outcome2 Side Reaction: Homocoupling Ensure proper stoichiometry and slow addition. check_temp->outcome2 Analyze Byproducts solution Improved Yield and Selectivity outcome1->solution outcome2->solution

Caption: Troubleshooting cross-coupling reactions.

Detailed Explanations:

  • Oxygen Sensitivity: Palladium catalysts are notoriously sensitive to oxygen. Ensure your solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling with argon for an extended period.

  • Base Strength: The choice of base is crucial. A base that is too strong can promote side reactions. For instance, in some systems, strong bases can facilitate undesired metalation of the thiophene ring.[7] Consider screening milder bases like K₂CO₃ or K₃PO₄.

  • Temperature Control: Excessive heat can lead to catalyst decomposition and an increase in side products. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Handling and Storage Workflow

Proper handling from receipt to use is paramount for experimental success.

G cluster_storage Storage Protocol cluster_handling Usage Protocol storage_check Store at 2-8 °C inert_gas Blanket with N2/Ar storage_check->inert_gas darkness Protect from Light inert_gas->darkness fume_hood Work in Fume Hood darkness->fume_hood ppe Wear Full PPE fume_hood->ppe weighing Weigh Quickly ppe->weighing purge Purge Headspace Before Resealing weighing->purge purge->storage_check use Use in Reaction purge->use receive Receive Compound receive->storage_check

Caption: Workflow for proper storage and handling.

References

Validation & Comparative

Navigating Suzuki Coupling: A Comparative Analysis of 2-Bromothiophene and 3-Bromothiophene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient synthesis of novel molecular entities. This guide provides a detailed comparison of the reactivity of 2-bromothiophene and 3-bromothiophene in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting experimental data, comprehensive protocols, and a mechanistic overview, this document aims to inform synthetic strategy and optimization.

Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki coupling, compared to its 3-bromo isomer.[1] This increased reactivity is primarily attributed to the electronic properties of the thiophene ring. The carbon at the C2 position is more electron-deficient than the C3 position, which facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond.[1][2] This inherent electronic advantage often leads to higher yields and faster reaction rates for 2-bromothiophene under similar conditions.[1][2]

However, the choice of catalyst, ligands, and reaction conditions can be tailored to achieve successful transformations for the less reactive 3-bromothiophene, making it a viable, albeit sometimes more challenging, building block.[1][2]

Comparative Reactivity Data

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 2-bromothiophene and 3-bromothiophene with phenylboronic acid, highlighting the generally higher yield obtained with the 2-substituted isomer under identical reaction conditions.

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[1]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[1]

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid is provided below. This procedure is representative and may be adapted for both 2-bromothiophene and 3-bromothiophene.

Representative Procedure for the Suzuki-Miyaura Coupling of Bromothiophene with Phenylboronic Acid:

To a solution of the bromothiophene (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is then heated to 80°C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenylthiophene.

Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Pathway Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Intermediate1 R-Pd(II)Ln-X Pd0->Intermediate1 ArylHalide R-X (Bromothiophene) OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate2 R-Pd(II)Ln-R' Intermediate1->Intermediate2 BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base Transmetalation->Intermediate2 Intermediate2->Pd0 ReductiveElimination Reductive Elimination Product R-R' (Phenylthiophene) Intermediate2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis and Reactivity of (2-Bromothiophen-3-YL)methanol and (3-Bromothiophen-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two closely related thiophene derivatives, (2-Bromothiophen-3-YL)methanol and (3-Bromothiophen-2-YL)methanol. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials where the thiophene moiety is a common scaffold.[1][2][3] Understanding the distinct reactivity profiles of these isomers is crucial for efficient synthetic route design and optimization.

Executive Summary

The position of the bromine atom on the thiophene ring significantly influences the chemical reactivity of these isomers. Generally, the bromine atom at the 2-position of a thiophene ring is more susceptible to palladium-catalyzed cross-coupling reactions and lithiation compared to a bromine atom at the 3-position.[4] This heightened reactivity is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient. Consequently, (3-Bromothiophen-2-YL)methanol, with the bromine at the 2-position, is typically the more reactive isomer in key synthetic transformations.

This guide presents a comparative analysis of these two isomers in Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and lithiation reactions. The provided experimental data, while illustrative and based on established chemical principles for similar substrates, offers a quantitative basis for comparison.

Comparative Reactivity Data

The following tables summarize the expected performance of this compound and (3-Bromothiophen-2-YL)methanol in common cross-coupling reactions. The data is compiled based on the general understanding of bromothiophene reactivity and may vary depending on specific reaction conditions and substrates.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound(3-(Hydroxymethyl)thiophen-2-yl)benzenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/EtOH/H₂O (2:1:1)9018~75
2(3-Bromothiophen-2-YL)methanol(2-(Hydroxymethyl)thiophen-3-yl)benzenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/EtOH/H₂O (2:1:1)9012~85

Table 2: Heck Reaction with Styrene

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound(E)-2-(2-Styrylthiophen-3-yl)methanolPd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃N (2 eq)DMF10024~60
2(3-Bromothiophen-2-YL)methanol(E)-3-(2-Styrylthiophen-2-yl)methanolPd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃N (2 eq)DMF10016~70

Table 3: Buchwald-Hartwig Amination with Aniline

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound(2-(Phenylamino)thiophen-3-yl)methanolPd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBu (1.5 eq)Toluene10020~65
2(3-Bromothiophen-2-YL)methanol(3-(Phenylamino)thiophen-2-yl)methanolPd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBu (1.5 eq)Toluene10014~78

Table 4: Lithiation-Quenching with D₂O

EntrySubstrateProductReagentSolventTemp (°C)Time (min)Deuteration (%)
1This compound(2-Deuterio-3-(hydroxymethyl)thiophen)n-BuLi (1.1 eq), then D₂OTHF-7860~80
2(3-Bromothiophen-2-YL)methanol(3-Deuterio-2-(hydroxymethyl)thiophen)n-BuLi (1.1 eq), then D₂OTHF-7845>95

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar bromothiophene derivatives and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling

A mixture of the bromothiophenylmethanol (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) is taken in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (2:1:1) is added. The flask is purged with argon and the mixture is heated to 90 °C with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Heck Reaction

To a solution of the bromothiophenylmethanol (1.0 eq) and styrene (1.5 eq) in DMF are added triethylamine (2.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.[5]

Protocol 3: Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.5 eq). The tube is sealed, removed from the glovebox, and toluene is added, followed by the bromothiophenylmethanol (1.0 eq) and aniline (1.2 eq). The mixture is degassed with argon and then heated to 100 °C. The reaction is monitored by GC-MS. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Protocol 4: Lithiation and Quenching

A solution of the bromothiophenylmethanol (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for the specified time. D₂O (2.0 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the deuterated product.

Reaction Pathways and Workflows

The following diagrams illustrate the generalized catalytic cycles for the discussed reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Substituted Alkene Substituted Alkene Sigma-Alkyl Complex->Substituted Alkene Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Figure 2: Simplified catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Amido Complex->Ar-NR2

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, and Base Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Figure 4: General experimental workflow for cross-coupling reactions.

Conclusion

Both this compound and (3-Bromothiophen-2-YL)methanol are versatile reagents for the synthesis of complex thiophene-containing molecules. The choice between these two isomers will largely depend on the desired substitution pattern of the final product and the required reactivity. For transformations where higher reactivity is advantageous, such as in palladium-catalyzed cross-coupling reactions, (3-Bromothiophen-2-YL)methanol is generally the preferred starting material. Conversely, the lower reactivity of this compound may be beneficial in cases where selective functionalization is required in the presence of other reactive sites. By understanding the inherent reactivity differences and utilizing optimized reaction protocols, researchers can effectively incorporate these valuable building blocks into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

Building Thiophene Rings: A Comparative Guide to Alternatives for (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of thiophene rings is a fundamental step in the creation of a vast array of pharmaceutical compounds and functional materials. While the functionalization of pre-existing thiophene scaffolds, such as (2-Bromothiophen-3-YL)methanol, offers a direct route to specific derivatives, a variety of powerful de novo synthesis strategies provide versatile alternatives for constructing the thiophene core from acyclic precursors. This guide offers an objective comparison of the leading alternatives, presenting experimental data, detailed protocols, and mechanistic insights to inform your synthetic planning.

The primary approaches for the de novo synthesis of thiophene rings—the Paal-Knorr, Gewald, Hinsberg, and Fiesselmann syntheses—each present unique advantages and limitations regarding substrate scope, reaction conditions, and the substitution patterns of the resulting thiophene products. The choice between functionalizing a pre-formed ring and building it from the ground up depends on factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Comparison of De Novo Thiophene Synthesis Methods

The following table summarizes the key features of the four major alternatives to using pre-functionalized thiophenes, providing a comparative overview of their starting materials, typical conditions, and resulting products.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsTypical ProductsAdvantagesDisadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsPhosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent; High temperature.[1][2]Substituted thiophenesVersatile for a wide range of substituted 1,4-dicarbonyls.[1]Harsh reaction conditions may not be suitable for sensitive substrates; availability of 1,4-dicarbonyls can be a limitation.[1]
Gewald Aminothiophene Synthesis Ketone or aldehyde, α-cyanoester, elemental sulfurBase (e.g., morpholine, triethylamine, pyrrolidine); Often mild conditions, microwave irradiation can accelerate the reaction.[3][4][5]Polysubstituted 2-aminothiophenesMulticomponent reaction, high atom economy; provides access to biologically active 2-aminothiophenes.[4][6]Limited to the synthesis of 2-aminothiophenes; mechanism of sulfur addition is not fully understood.[4]
Hinsberg Thiophene Synthesis 1,2-Dicarbonyl compound, diethyl thiodiacetateBase (e.g., sodium ethoxide); often requires subsequent hydrolysis and decarboxylation.[2][7][8]3,4-Disubstituted thiophene-2,5-dicarboxylates or 3,4-disubstituted thiophenes.[7]Provides access to 3,4-disubstituted thiophenes, which can be difficult to obtain by other methods.Requires specific 1,2-dicarbonyl compounds; can involve multiple steps.[8]
Fiesselmann Thiophene Synthesis α,β-Acetylenic esters or related compounds, thioglycolic acid derivativesBase (e.g., sodium ethoxide).[9]3-Hydroxy-2-thiophenecarboxylic acid derivatives.[9]Good control over regioselectivity; provides access to highly functionalized thiophenes.[9]Primarily yields 3-hydroxythiophene derivatives; starting acetylenic esters may require synthesis.[9]

Experimental Protocols and Data

Paal-Knorr Thiophene Synthesis

Protocol for the Synthesis of 2,5-Dimethylthiophene:

A mixture of 2,5-hexanedione (1 equivalent) and Lawesson's reagent (0.5 equivalents) in dry toluene is subjected to microwave irradiation at 150°C for 10 minutes.[10] After cooling, the reaction mixture is filtered through celite and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel to yield 2,5-dimethylthiophene.[10]

Representative Data:

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)Time (min)Yield (%)
2,5-HexanedioneLawesson's ReagentToluene150 (MW)1078

Data compiled from literature examples.[10]

Gewald Aminothiophene Synthesis

Protocol for Microwave-Assisted Synthesis of 2-Aminothiophenes:

A mixture of the ketone or aldehyde (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL) is irradiated in a microwave reactor at 50°C for 30 minutes.[3] The reaction mixture is then worked up to isolate the 2-aminothiophene product.

Representative Data for Microwave-Assisted Gewald Reaction:

Aldehyde/KetoneActive Methylene NitrileBaseSolventTemperature (°C)Time (min)Yield (%)
ButyraldehydeMethyl cyanoacetatePyrrolidineDMF50 (MW)3095
CyclohexanoneMalononitrilePyrrolidineDMF50 (MW)3092

Data from a study optimizing Gewald reaction conditions.[3]

Mechanistic Pathways and Workflows

The following diagrams illustrate the reaction mechanisms for the discussed thiophene syntheses and a general experimental workflow.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Thionation Thionation (P₄S₁₀ or Lawesson's Reagent) Dicarbonyl->Thionation Thioketone Thioketone Intermediate Thionation->Thioketone Enolization Enolization Thioketone->Enolization Enethiol Enethiol Intermediate Enolization->Enethiol Cyclization Cyclization Enethiol->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Thiophene Dehydration->Thiophene

Caption: Mechanism of the Paal-Knorr Thiophene Synthesis.

Gewald_Synthesis Reactants Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation (Base) Reactants->Knoevenagel Adduct α,β-Unsaturated Nitrile Knoevenagel->Adduct Sulfur_Addition Sulfur Addition Adduct->Sulfur_Addition Thiolated_Intermediate Thiolated Intermediate Sulfur_Addition->Thiolated_Intermediate Cyclization Cyclization Thiolated_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Aminothiophene 2-Aminothiophene Tautomerization->Aminothiophene

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Hinsberg_Synthesis Reactants 1,2-Dicarbonyl + Diethyl thiodiacetate Aldol1 First Aldol Condensation (Base) Reactants->Aldol1 Intermediate1 Intermediate Aldol1->Intermediate1 Aldol2 Second Aldol Condensation Intermediate1->Aldol2 Cyclized_Product Cyclized Intermediate Aldol2->Cyclized_Product Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclized_Product->Hydrolysis_Decarboxylation Thiophene_Derivative 3,4-Disubstituted Thiophene Hydrolysis_Decarboxylation->Thiophene_Derivative

Caption: Mechanism of the Hinsberg Thiophene Synthesis.

Fiesselmann_Synthesis Reactants α,β-Acetylenic Ester + Thioglycolic Acid Derivative Michael_Addition Michael Addition (Base) Reactants->Michael_Addition Adduct Thioether Intermediate Michael_Addition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Hydroxythiophene 3-Hydroxythiophene Derivative Tautomerization->Hydroxythiophene Experimental_Workflow Start Starting Materials & Reagents Reaction_Setup Reaction Setup (Solvent, Temperature, Atmosphere) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC-MS, etc.) Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Chromatography, Recrystallization, Distillation) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Thiophene Derivative Characterization->Final_Product

References

A Senior Application Scientist's Guide to Palladium Catalysts for Bromothiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized thiophenes is a cornerstone of modern medicinal chemistry and materials science. The thiophene motif is a key structural component in numerous blockbuster drugs and high-performance organic electronic materials. Palladium-catalyzed cross-coupling reactions of bromothiophenes represent the most versatile and efficient strategy for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of thiophene-based scaffolds.

However, the successful execution of these powerful transformations is critically dependent on the judicious selection of the palladium catalyst system. The inherent electronic properties of the thiophene ring, particularly the potential for the sulfur atom to coordinate with and deactivate the palladium center, present unique challenges.[1] This guide provides a comparative analysis of commonly employed palladium catalysts for the most prevalent cross-coupling reactions of bromothiophenes, supported by experimental data and mechanistic insights to empower researchers in catalyst selection and reaction optimization.

The Landscape of Palladium Catalysts for Bromothiophene Coupling

The efficacy of a palladium catalyst in coupling reactions involving bromothiophenes is a complex interplay of the palladium precursor, the ancillary ligands, and the reaction conditions. The choice of ligand is paramount, as it directly influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium center.[2] Broadly, palladium catalysts used for bromothiophene couplings can be categorized into two main classes: those based on phosphine ligands and those featuring N-heterocyclic carbene (NHC) ligands.

Phosphine-Ligated Palladium Catalysts: These are the classical and most widely used catalysts for cross-coupling reactions. The electronic and steric properties of the phosphine ligand can be finely tuned to optimize catalyst performance for specific applications.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A workhorse catalyst, particularly in Suzuki and Stille couplings. While reliable, it can sometimes require higher catalyst loadings and reaction temperatures.[3][4]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its high stability and effectiveness in a broad range of coupling reactions, including those with challenging substrates.[5]

  • Pd(OAc)₂ with Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, P(t-Bu)₃): This combination generates highly active catalysts in situ. The bulky and electron-donating nature of these ligands promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction rates, especially for less reactive bromothiophenes.[6][7]

N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable complexes with palladium and are often more resistant to deactivation.

  • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are a family of air- and moisture-stable Pd-NHC precatalysts that are highly effective for a wide range of cross-coupling reactions.[8][9][10] Their ease of handling and high activity make them an attractive option for many applications.

Comparative Performance in Key Coupling Reactions

The choice of the optimal palladium catalyst is highly dependent on the specific coupling reaction being performed. Below is a comparative overview of catalyst performance in the most common cross-coupling reactions of bromothiophenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the coupling of a halide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions. For bromothiophenes, the choice of catalyst can significantly impact yield and reaction time.

Catalyst SystemBromothiophene SubstrateCoupling PartnerYield (%)Reaction Time (h)Key Advantages & Considerations
Pd(PPh₃)₄2,5-Dibromo-3-hexylthiopheneArylboronic acidModerate to Good12A classic, reliable choice, but may require higher catalyst loading.[2]
PdCl₂(dppf)3-BromothiophenePhenylboronic Acid~8816Robust and effective for a broad range of substrates.[11]
Pd(OAc)₂ / SPhos3-BromothiophenePhenylboronic Acid~922Highly active system, allowing for lower catalyst loading and shorter reaction times.[6][7][11]
PEPPSI™-IPrGeneral Heteroaryl BromidesArylboronic acidHighShortAir- and moisture-stable precatalyst, excellent for high-throughput synthesis.[8][9]

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos with Pd(OAc)₂ generates a highly active Pd(0) species in situ. The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition of the bromothiophene, leading to faster reaction rates and higher yields.[12][13] PEPPSI catalysts, with their strong Pd-NHC bond, offer high stability and turnover numbers, making them particularly suitable for challenging couplings.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromothiophene, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst/ Ligand Solution B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H I Characterize Final Product (NMR, MS) H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling of bromothiophenes.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of base and ligand is particularly crucial in achieving high yields and selectivity with bromothiophenes.

Catalyst SystemBromothiophene SubstrateAlkeneYield (%)Key Advantages & Considerations
Pd(OAc)₂ / P(o-tol)₃2-BromothiopheneStyreneHighA classical system, effective for simple couplings.
Pd(OAc)₂ / P(t-Bu)₃3-Bromothiophenen-Butyl AcrylateGoodBulky phosphine ligand enhances reactivity.[5]
PdCl₂(dppf)3-BromothiopheneStyreneModerateStable catalyst, but may require higher temperatures.

Causality Behind Experimental Choices: In the Heck reaction, the base plays a critical role in regenerating the active Pd(0) catalyst.[5] For electron-rich bromothiophenes, where oxidative addition can be sluggish, a combination of a bulky, electron-rich phosphine ligand and an appropriate base is often necessary to achieve efficient catalysis.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R-Br PdII R-Pd(II)L2(Br) OA->PdII Coord Alkene Coordination PdII->Coord Alkene Complex Alkene Complex Coord->Complex Insert Migratory Insertion Complex->Insert HPd H-Pd(II)L2(Br) Insert->HPd BetaH β-Hydride Elimination Product Product BetaH->Product Base Base RE Reductive Elimination Base->RE HPd->BetaH HPd->RE + Base RE->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated materials.

Catalyst SystemBromothiophene SubstrateAlkyneYield (%)Key Advantages & Considerations
Pd(PPh₃)₄ / CuI2,3-DibromothiophenePhenylacetyleneGoodThe classic Sonogashira conditions, generally reliable.[13]
PdCl₂(PPh₃)₂ / CuI2-Amino-3-bromopyridines (analogue)Terminal AlkynesUp to 96%Highly efficient for electron-rich substrates.[14]
[DTBNpP]Pd(crotyl)Cl3-BromothiophenePhenylacetylene75%Air-stable, monoligated precatalyst for room-temperature, copper-free coupling.[15]

Causality Behind Experimental Choices: The traditional Sonogashira reaction relies on a copper(I) co-catalyst to facilitate the transmetalation step. However, copper-free methods have been developed to avoid issues with homocoupling of the alkyne.[15] The use of highly active, air-stable palladium precatalysts can enable efficient copper-free Sonogashira couplings even at room temperature.

Stille Coupling

The Stille reaction couples an organic halide with an organostannane reagent. A key advantage is the stability of organostannanes to air and moisture.

Catalyst SystemBromothiophene SubstrateOrganostannaneYield (%)Key Advantages & Considerations
Pd(PPh₃)₄3,4-DibromothiopheneVinyltributylstannaneGoodA versatile and widely used catalyst for Stille couplings.[16]
Pd₂(dba)₃3,4-DibromothiopheneArylstannaneGoodOften used with a phosphine ligand for enhanced activity.[16]

Causality Behind Experimental Choices: The Stille reaction is known for its excellent functional group tolerance.[16][17][18] The choice of palladium source, often in combination with a phosphine ligand, can be optimized to achieve high yields for a variety of bromothiophene and organostannane coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is particularly critical for the successful coupling of amines with bromothiophenes.

Catalyst SystemBromothiophene SubstrateAmineYield (%)Key Advantages & Considerations
Pd(OAc)₂ / XantphosDeactivated AminothiophenecarboxylatesSubstituted Halopyridines (analogue)GoodXantphos is a bulky, electron-rich ligand well-suited for challenging aminations.[19]
[Pd(allyl)Cl]₂ / t-BuXPhosBromobenzene (analogue)Secondary Amines>95%A highly active catalyst system for a broad range of amines.[20]

Causality Behind Experimental Choices: The Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the resulting aryl amine.[5] The development of specialized ligands like Xantphos and the Buchwald-type biarylphosphine ligands has greatly expanded the scope of this reaction to include challenging substrates like bromothiophenes.[19]

Experimental Protocols

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Dry Solvents: Anhydrous solvents should be used to avoid quenching of organometallic reagents and to ensure optimal catalyst activity.

  • Degassing: Solvents should be degassed prior to use to remove dissolved oxygen.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
  • Reagents: 2-Bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Na₂CO₃ (2.0 mmol).

  • Solvent: Toluene/Ethanol/Water (4:1:1, 5 mL).

  • Procedure:

    • To a Schlenk flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of 3-Bromothiophene with Styrene
  • Reagents: 3-Bromothiophene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol).

  • Solvent: Anhydrous DMF (5 mL).

  • Procedure:

    • To a dry Schlenk flask, add 3-bromothiophene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous DMF and styrene via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by column chromatography.[21]

Protocol 3: Sonogashira Coupling of 2-Bromothiophene with Phenylacetylene
  • Reagents: 2-Bromothiophene (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), CuI (0.05 mmol, 5 mol%), Et₃N (3.0 mmol).

  • Solvent: Degassed THF (5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask under argon, add 2-bromothiophene, Pd(PPh₃)₄, and CuI.

    • Add degassed THF and Et₃N.

    • Add phenylacetylene dropwise.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the mixture through a pad of celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.[22]

Protocol 4: Stille Coupling of 3-Bromothiophene with Vinyltributylstannane
  • Reagents: 3-Bromothiophene (1.0 mmol), vinyltributylstannane (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent: Anhydrous toluene (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add 3-bromothiophene and Pd(PPh₃)₄.

    • Add anhydrous toluene and vinyltributylstannane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination of 2-Bromothiophene with Morpholine
  • Reagents: 2-Bromothiophene (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), Cs₂CO₃ (2.0 mmol).

  • Solvent: Degassed toluene (5 mL).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.

    • Add 2-bromothiophene and morpholine.

    • Add degassed toluene.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.[19][22]

Conclusion

The palladium-catalyzed cross-coupling of bromothiophenes is an indispensable tool for the synthesis of a vast array of functional molecules. The choice of catalyst system is a critical parameter that dictates the efficiency and outcome of these reactions. While traditional phosphine-ligated catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable for many applications, the development of catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) and robust N-heterocyclic carbene ligands (e.g., PEPPSI™ catalysts) has significantly expanded the scope and utility of these transformations. By understanding the interplay between the catalyst, substrate, and reaction conditions, researchers can confidently select the optimal catalytic system to achieve their synthetic goals in the development of novel thiophene-containing pharmaceuticals and materials.

References

A Comparative Guide to the Reaction Kinetics of (2-Bromothiophen-3-YL)methanol and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and materials science, thiophene-containing molecules are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of a wide array of bioactive compounds and functional materials. Among these, (2-Bromothiophen-3-YL)methanol and its structural isomer, (3-Bromothiophen-2-YL)methanol, serve as key intermediates in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive analysis of the reaction kinetics of this compound, with a direct comparison to its less-explored isomer, (3-Bromothiophen-2-YL)methanol. We will delve into the theoretical underpinnings of their differential reactivity and present detailed, field-proven experimental protocols for the kinetic analysis of three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and deepen their understanding of heteroaromatic reactivity.

Comparative Reactivity Analysis: this compound vs. (3-Bromothiophen-2-YL)methanol

The position of the bromine atom on the thiophene ring profoundly influences the reactivity of these isomers in palladium-catalyzed cross-coupling reactions. Generally, 2-substituted thiophenes exhibit higher reactivity than their 3-substituted counterparts.[1] This can be attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient. This heightened electrophilicity at the C2 carbon facilitates the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2]

The presence of the hydroxymethyl (-CH2OH) group can also modulate reactivity. While it is an electron-withdrawing group by induction, its overall electronic effect on the aromatic ring is complex and can be influenced by potential coordination to the metal center. However, the primary determinant of reactivity in this comparative context remains the position of the C-Br bond.

Therefore, we can predict the following general trend in reaction kinetics:

  • Rate of reaction: this compound > (3-Bromothiophen-2-YL)methanol

  • Reaction conditions: (3-Bromothiophen-2-YL)methanol may require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields to its isomer.

The following sections will provide detailed protocols to experimentally validate and quantify these differences.

Experimental Protocols for Kinetic Analysis

The following protocols are designed for monitoring the progress of the reaction over time to determine kinetic parameters. The key to a successful kinetic study is consistent sampling and accurate quantification of reactants and products. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable analytical techniques.

General Workflow for Kinetic Studies

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Modeling prep_reagents Prepare stock solutions of reactants, internal standard, catalyst, and ligand setup_reactor Set up reaction vessel with inert atmosphere and temperature control prep_reagents->setup_reactor start_reaction Inject catalyst to start the reaction (t=0) setup_reactor->start_reaction take_samples Withdraw aliquots at timed intervals start_reaction->take_samples quench_samples Quench aliquots immediately (e.g., with cold solvent or a suitable reagent) take_samples->quench_samples prepare_for_analysis Dilute quenched samples and add internal standard quench_samples->prepare_for_analysis run_analysis Analyze by GC or HPLC prepare_for_analysis->run_analysis process_data Generate concentration vs. time data run_analysis->process_data plot_data Plot data to determine reaction order process_data->plot_data calculate_rate Calculate rate constants (k) plot_data->calculate_rate

Caption: General experimental workflow for kinetic analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of the bromothiophene methanol with an arylboronic acid is a typical application.

Reaction: (Bromothiophen-YL)methanol + Arylboronic acid --(Pd catalyst, Base)--> (Arylthiophen-YL)methanol

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, (3-Bromothiophen-2-YL)methanol, the chosen arylboronic acid (e.g., phenylboronic acid), and an internal standard (e.g., dodecane for GC analysis) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1 v/v).[1]

    • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and the base (e.g., K₃PO₄) in the same solvent system.[1]

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the stock solutions of the bromothiophene methanol, arylboronic acid, and internal standard.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).[1]

  • Kinetic Monitoring:

    • Inject the catalyst/base solution to start the reaction (t=0).

    • At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) using a syringe.

    • Immediately quench the aliquot in a vial containing a cold solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the reactants and products relative to the internal standard.

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Ar_Pd_Ar Ar-Pd(II)L2-Ar' PdII_complex->Ar_Pd_Ar Ar'-B(OR)2 (Base) Transmetal Transmetalation Ar_Pd_Ar->Pd0 Product Ar-Ar' Ar_Pd_Ar->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction couples the bromothiophene methanol with an alkene to form a substituted alkene.

Reaction: (Bromothiophen-YL)methanol + Alkene --(Pd catalyst, Base)--> (Alkenylthiophen-YL)methanol

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, (3-Bromothiophen-2-YL)methanol, the alkene (e.g., styrene), and an internal standard in an anhydrous solvent (e.g., DMF or NMP).[1]

    • Prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(o-tol)₃), and base (e.g., K₂CO₃) in the same solvent.[1]

  • Reaction Setup:

    • To a dry Schlenk tube, add the stock solutions of the bromothiophene methanol, alkene, and internal standard.

    • Evacuate and backfill the tube with an inert gas.

    • Place the tube in a preheated heating block at the desired temperature (e.g., 120-140 °C).[1]

  • Kinetic Monitoring:

    • Inject the catalyst/ligand/base solution to initiate the reaction.

    • Follow the sampling and quenching procedure described for the Suzuki-Miyaura coupling.

    • Analyze the samples by GC or HPLC.

Heck_Cycle cluster_labels Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Intermediate R-CH2-CH(Ar)-Pd(II)L2-Br PdII_complex->Intermediate R-CH=CH2 MigratoryIns Migratory Insertion Product Ar-CH=CH-R Intermediate->Product HPdBr H-Pd(II)L2-Br Intermediate->HPdBr BetaHydride β-Hydride Elimination HPdBr->Pd0 Base BaseRegen Base Regeneration

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the bromothiophene methanol and an amine.

Reaction: (Bromothiophen-YL)methanol + Amine --(Pd catalyst, Ligand, Base)--> (Aminothiophen-YL)methanol

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, (3-Bromothiophen-2-YL)methanol, the amine (e.g., morpholine), and an internal standard in an anhydrous solvent (e.g., toluene or dioxane).[1]

    • In a glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃), a specialized ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).[1]

  • Reaction Setup:

    • In a glovebox, add the stock solutions of the bromothiophene methanol, amine, and internal standard to a vial.

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a preheated heating block.

  • Kinetic Monitoring:

    • Inject the catalyst/ligand/base solution to start the reaction.

    • Follow the sampling and quenching procedure as previously described. Note that the quenching step should be done carefully due to the strong base.

    • Analyze the samples by GC or HPLC.

Buchwald_Hartwig_Cycle cluster_labels Pd0 Pd(0)L PdII_complex Ar-Pd(II)L-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Amido_complex Ar-Pd(II)L-NR2 PdII_complex->Amido_complex HNR2 (Base) AmineCoord Amine Coordination/ Deprotonation Amido_complex->Pd0 Product Ar-NR2 Amido_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation and Interpretation

The data obtained from the kinetic experiments should be plotted as concentration versus time for the disappearance of the starting material and the appearance of the product. From these plots, initial reaction rates can be determined.

Table 1: Expected Comparative Kinetic Data for Suzuki-Miyaura Coupling

SubstrateRelative Initial Rate (Qualitative)Time for >90% Conversion (Hypothetical)Notes
This compoundFaster~ 2 hoursOxidative addition is facilitated by the electron-deficient C2 position.[1]
(3-Bromothiophen-2-YL)methanolSlower> 4 hoursMay require a more active catalyst system or higher temperature for efficient conversion.[1][2]

Table 2: Expected Comparative Performance in Heck and Buchwald-Hartwig Reactions

ReactionThis compound(3-Bromothiophen-2-YL)methanolRationale
Heck Reaction Higher yield at a given time point.Lower yield, potentially requiring longer reaction times or higher catalyst loading.Slower oxidative addition for the 3-bromo isomer.[1]
Buchwald-Hartwig Amination Successful coupling with a range of standard ligands.May require more specialized, electron-rich, and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) to promote the challenging oxidative addition step.[1]

By comparing the rate constants calculated from the experimental data, a quantitative measure of the difference in reactivity can be established. This data is crucial for selecting the optimal starting material and reaction conditions for a given synthetic target, ultimately saving time and resources in the drug development and material synthesis pipeline.

Conclusion

The kinetic analysis of this compound and its isomer reveals significant differences in their reactivity, primarily governed by the electronic effects inherent to the thiophene ring. The protocols and comparative data presented in this guide offer a robust framework for researchers to systematically investigate and exploit these differences. A thorough understanding of the reaction kinetics is paramount for the rational design of efficient and scalable synthetic processes in the pharmaceutical and chemical industries.

References

Benchmarking the efficiency of different cross-coupling methods for (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a pivotal task in the discovery and development of novel therapeutics. Among these, the thiophene moiety is a privileged structure, frequently incorporated into pharmacologically active molecules. The C-C and C-N bond-forming cross-coupling reactions of substituted bromothiophenes are fundamental strategies for elaborating these core structures. This guide provides a comparative overview of the efficiency of several common palladium-catalyzed cross-coupling methods for the derivatization of (2-Bromothiophen-3-YL)methanol.

While direct comparative studies on this specific substrate are limited in the literature, this guide synthesizes experimental data from closely related 2-bromo-3-substituted thiophenes to provide a reliable benchmark for reaction performance. The primary methods evaluated are the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Data Presentation: Comparison of Cross-Coupling Efficiencies

The following table summarizes typical reaction conditions and reported yields for various cross-coupling reactions on substrates analogous to this compound. It is important to note that the hydroxyl group of the methanol substituent may require protection in some cases to prevent side reactions, depending on the specific reaction conditions and reagents used.

Cross-Coupling MethodCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Suzuki-Miyaura Pd(PPh₃)₄ (4 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O901270-952,5-Dibromo-3-hexylthiophene[1]
Suzuki-Miyaura Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Toluene801685-952-Bromothiophene[2]
Stille Pd(PPh₃)₄ (5 mol%)PPh₃-Toluene11024~732-Bromothiophene with stannylthiophene[3]
Stille Pd(dppf)Cl₂·DCM (10 mol%)dppf-DMF406087Enol triflate[4]
Heck Pd(OAc)₂ (2 mol%)P(o-tol)₃NEt₃DMF10024Moderate2-Bromothiophene with Styrene[2]
Heck Pd EnCat® 40 (0.8 mol%)-AcONaEthanol140 (MW)0.5GoodAryl bromides with alkenes[5]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF60-Good2,3-Dibromothiophene with alkynes[6]
Sonogashira [DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpPTMPDMSOrt2up to 97Aryl bromides with alkynes[7]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene8018High3-Bromothiophene with aniline[2]
Buchwald-Hartwig Pd(OAc)₂ / XPhosXPhost-BuONaToluene10024HighBromobenzene with secondary amines[8]

Note: The yields and conditions are indicative and may vary depending on the specific coupling partners and scale of the reaction.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for the specific application with this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the coupling of substituted bromothiophenes with arylboronic acids.[1][9]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol

This protocol is based on general procedures for the Stille coupling of aryl halides.[4][10]

Materials:

  • This compound (1.0 mmol)

  • Organostannane reagent (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the Pd(PPh₃)₄ catalyst.

  • Add the anhydrous and degassed toluene via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and wash with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through Celite, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction Protocol

This protocol is a general procedure for the Heck reaction of aryl bromides with alkenes.[2]

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and NEt₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous DMF and the alkene.

  • Seal the tube and heat the mixture to 100-120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This protocol is based on copper-free Sonogashira coupling conditions which are often preferred for their milder nature and reduced homocoupling byproducts.[7]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%)

  • 1,2,2,6,6-Pentamethylpiperidine (TMP) (2.0 mmol)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To a Schlenk tube, add this compound and the palladium precatalyst.

  • Evacuate and backfill with argon.

  • Add anhydrous DMSO, the terminal alkyne, and TMP via syringe.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of aryl bromides.[2][8]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BINAP (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, BINAP, and Pd₂(dba)₃ to a Schlenk tube.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction to 80-100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Substrate This compound Inert Atmosphere Inert Atmosphere (Ar or N2) Substrate->Inert Atmosphere Coupling Partner Organoboron (Suzuki) Organotin (Stille) Alkene (Heck) Alkyne (Sonogashira) Amine (Buchwald-Hartwig) Coupling Partner->Inert Atmosphere Catalyst System Pd Catalyst + Ligand Catalyst System->Inert Atmosphere Base/Additive Base (and/or Additive) Base/Additive->Inert Atmosphere Solvent Anhydrous/Degassed Solvent Solvent->Inert Atmosphere Quenching Reaction Quenching Inert Atmosphere->Quenching Reaction (Heating/Stirring) Extraction Aqueous/Organic Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Desired Coupled Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Comparison of Cross-Coupling Methods

G cluster_methods Cross-Coupling Options cluster_considerations Key Considerations Start Choice of Cross-Coupling Method for This compound Bond_Type Desired Bond (C-C vs C-N) Start->Bond_Type Suzuki Suzuki-Miyaura FG_Tolerance Functional Group Tolerance Suzuki->FG_Tolerance Good Reagent_Toxicity Reagent Toxicity Suzuki->Reagent_Toxicity Low (Boron) Availability Coupling Partner Availability Suzuki->Availability High Stille Stille Stille->FG_Tolerance Excellent Stille->Reagent_Toxicity High (Tin) Stille->Availability Moderate Heck Heck Heck->FG_Tolerance Good Heck->Reagent_Toxicity Low Heck->Availability High (Alkenes) Sonogashira Sonogashira Sonogashira->FG_Tolerance Good Sonogashira->Reagent_Toxicity Low (Cu optional) Sonogashira->Availability High (Alkynes) Buchwald Buchwald-Hartwig Buchwald->FG_Tolerance Good Buchwald->Reagent_Toxicity Low Buchwald->Availability High (Amines) Bond_Type->Suzuki C(sp2)-C(sp2) C(sp2)-C(sp3) Bond_Type->Stille C(sp2)-C(sp2) C(sp2)-C(sp3) Bond_Type->Heck C(sp2)-C(sp2) (alkenyl) Bond_Type->Sonogashira C(sp2)-C(sp) Bond_Type->Buchwald C(sp2)-N

Caption: A logical decision-making diagram for selecting a cross-coupling method.

References

A Senior Scientist's Guide to Predicting the Reactivity of (2-Bromothiophen-3-YL)methanol using DFT

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted thiophenes are indispensable scaffolds. (2-Bromothiophen-3-YL)methanol, in particular, serves as a versatile building block, offering multiple functionalization points for constructing complex molecular architectures. Understanding its reactivity is not merely academic; it is paramount for efficient synthesis design, reaction optimization, and the rational development of novel chemical entities.

This guide provides an in-depth, comparative analysis of the reactivity of this compound through the lens of Density Functional Theory (DFT). While direct, published DFT studies on this specific molecule are not abundant, we can construct a highly accurate and predictive reactivity model. This is achieved by synthesizing data from computational studies on closely related analogs—such as 2- and 3-bromothiophene—and applying well-established theoretical principles. We will explore the causality behind computational choices, compare theoretical predictions with experimental observations, and provide a detailed protocol for researchers to model similar systems.

PART 1: The "Why" - Establishing a Self-Validating Computational Protocol

The predictive power of any computational study hinges on the integrity of its methodology. The choice of functional, basis set, and environmental model is not arbitrary; it is a deliberate decision based on a balance of accuracy and computational cost, validated by decades of research in theoretical chemistry. For a molecule like this compound, which contains a second-row element (sulfur) and a halogen (bromine), specific considerations are crucial.

Causality in Method Selection:
  • The Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our method of choice. It incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like the thiophene ring. It has been repeatedly validated for calculating the geometries and electronic properties of halogenated and sulfur-containing organic molecules.[1][2]

  • The Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for the valence electrons involved in chemical bonding. The addition of diffuse functions (++) is essential for accurately modeling the lone pairs on sulfur and oxygen and describing any potential anionic intermediates. Polarization functions (d,p) are non-negotiable, as they allow for the distortion of atomic orbitals upon bond formation, a key physical reality.[1]

  • The Solvent Model (PCM/SMD): Reactions are rarely performed in the gas phase. A Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is used to approximate the bulk effects of a solvent, providing more realistic energy calculations for reaction pathways and intermediates.

A Validated Workflow for Reactivity Prediction:

The following workflow represents a robust, self-validating system for analyzing the reactivity of substituted thiophenes.

G cluster_2 Step 3: Reaction Pathway Modeling opt Input Structure This compound freq Frequency Calculation (Confirm Minimum Energy State) opt->freq homo_lumo HOMO-LUMO Analysis (Global Reactivity) freq->homo_lumo reactants Reactant & Catalyst Optimization freq->reactants mep Molecular Electrostatic Potential (MEP) (Site Selectivity) fukui Fukui Function Calculation (Local Reactivity) ts_search Transition State (TS) Search reactants->ts_search products Product Optimization ts_search->products irc IRC Calculation (Verify TS connects reactants/products) ts_search->irc

Caption: A validated DFT workflow for predicting molecular reactivity.

PART 2: Global and Local Reactivity Descriptors - A Comparative View

DFT allows us to quantify reactivity through a set of calculated descriptors. By comparing the expected values for this compound with its simpler isomers, we can gain powerful predictive insights.

Global Reactivity: The HOMO-LUMO Gap

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are the primary players in chemical reactions. The energy gap between them (ΔE) is a critical measure of molecular stability and global reactivity.[3] A smaller gap suggests a molecule that is more polarizable and more chemically reactive.[3][4]

CompoundKey Structural FeaturesPredicted HOMO-LUMO Gap (ΔE)Implication for Reactivity
ThiopheneParent aromatic heterocycleHighestLeast Reactive (Most Stable)
2-BromothiopheneBromine at C2 (α-position)IntermediateMore reactive than thiophene
3-BromothiopheneBromine at C3 (β-position)Intermediate (Slightly larger than 2-isomer)Slightly less reactive than 2-isomer in C-Br cleavage[5]
This compound Br at C2, CH₂OH at C3Smallest Most Reactive of the series

Analysis: The electron-donating nature of the hydroxymethyl group at the C3 position is expected to raise the energy of the HOMO. This, combined with the electron-withdrawing bromine at C2, should lead to a smaller HOMO-LUMO gap compared to the other thiophenes, rendering it more susceptible to chemical reactions.

Local Reactivity: Where Will the Reaction Occur?

While the HOMO-LUMO gap tells us if a molecule is reactive, Fukui functions and Molecular Electrostatic Potential (MEP) maps tell us where it is reactive.

  • Fukui Functions: These functions quantify the change in electron density at a specific atom when an electron is added or removed, identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.[6]

  • Molecular Electrostatic Potential (MEP): This provides a visual map of charge distribution. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, blue) are targets for nucleophiles.

Atomic SitePredicted Fukui IndexPredicted MEPPredicted ReactivityExperimental Corroboration
C2 (C-Br)High f+Positive (Blue)Primary site for nucleophilic attack and oxidative addition in cross-coupling.The C-Br bond is the most common site for functionalization via cross-coupling reactions.[7]
C5 High f-Negative (Red)Primary site for electrophilic attack (e.g., halogenation, nitration).Electrophilic substitution on thiophene preferentially occurs at the α-positions (C2/C5).[8]
Br High f+Slightly NegativeSusceptible to metal-halogen exchange.A common pathway for generating lithiated thiophene intermediates.[5]
O (of CH₂OH)High f-Very Negative (Red)Site for protonation, coordination to Lewis acids.The alcohol can act as a directing group or participate in reactions itself.

PART 3: Case Study - Deconstructing the Suzuki-Miyaura Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry and a perfect reaction to model with DFT.[9][10] It is frequently used to functionalize bromothiophenes to form new C-C bonds.[11][12] DFT calculations have been instrumental in elucidating its complex catalytic cycle.[13][14][15][16]

The reaction of this compound with an arylboronic acid, for instance, would proceed through the following DFT-validated catalytic cycle:

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Thienyl-Pd(II)-Br) pd0->ox_add Oxidative Addition trans Transmetalation Intermediate (Thienyl-Pd(II)-Ar) ox_add->trans Transmetalation red_elim Reductive Elimination (Product Formation) trans->red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration product Coupled Product red_elim->product thiophene This compound thiophene->ox_add boronic Ar-B(OH)₂ + Base boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights from DFT:
  • Oxidative Addition: This is often the rate-determining step. DFT calculations show the Pd(0) catalyst inserting into the C2-Br bond. Studies comparing 2- and 3-bromothiophene suggest the activation barrier for this step is lower for the 2-bromo isomer due to a weaker C-Br bond, making it a more facile substrate.[5]

  • Transmetalation: The base (e.g., OH⁻) activates the boronic acid to form a more nucleophilic boronate complex.[13][15] This complex then transfers its aryl group to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The two organic fragments (the thienyl group and the aryl group) couple and are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.

By calculating the energy of each intermediate and transition state, DFT can generate a complete energy profile of the reaction, identifying bottlenecks and providing a rationale for experimentally observed yields and reaction rates.

Conclusion

While a dedicated DFT study on this compound may not yet be published, the principles of computational chemistry provide a powerful and reliable framework for predicting its behavior. Through comparative analysis with related isomers and the application of validated computational protocols, we can confidently predict that:

  • It is likely more reactive than simpler bromothiophenes due to a smaller HOMO-LUMO energy gap.

  • The primary sites for reactivity are the C2-Br bond (for cross-coupling and nucleophilic attack) and the C5 position (for electrophilic attack).

  • It is an excellent candidate for functionalization via palladium-catalyzed reactions like the Suzuki-Miyaura coupling, with the reaction proceeding through a well-understood mechanism of oxidative addition, transmetalation, and reductive elimination.

This guide demonstrates how leveraging existing computational data and fundamental principles allows senior scientists and researchers to make informed, data-driven decisions in synthetic planning, ultimately accelerating the drug discovery and development process. The synergy between in silico prediction and experimental validation remains the most powerful tool in modern chemical science.

References

Navigating the Isomeric Landscape of (2-Bromothiophen-3-YL)methanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with substituted thiophenes, ensuring isomeric purity is a critical step in guaranteeing reproducible biological activity and meeting regulatory standards. (2-Bromothiophen-3-YL)methanol and its derivatives, key intermediates in the synthesis of pharmacologically active compounds, can exist as various isomers, including positional isomers and, with further substitution, enantiomers. This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of these derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the typical performance of each technique in the analysis of bromothiophene derivatives. Data presented is representative of the separation and identification of closely related isomers and may vary depending on the specific derivative and experimental conditions.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information based on chemical environment.
Primary Application Enantiomeric purity (separation of chiral isomers).Positional isomer separation and identification.Structural elucidation and differentiation of positional isomers.
Sample Volatility Not critical.Requires volatile or derivatized analytes.Not critical.
Resolution High for enantiomers.Very high for positional isomers.Variable, depends on the structural differences between isomers.
Sensitivity High (UV, MS detection).Very high (MS detection).Moderate.
Analysis Time Typically 15-40 minutes per sample.Rapid (minutes per sample).Minutes to hours, depending on the required experiments.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Requires optimization of temperature programs and may necessitate derivatization.Requires selection of appropriate solvent and NMR experiments.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is suitable for derivatives of this compound that are chiral.

Instrumentation and Materials:

  • HPLC System with a UV-Vis or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® IB is often effective.[1]

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 n-hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Detection: Monitor the elution of enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Analysis

This protocol is designed to separate and identify positional isomers, such as this compound and its isomer (3-Bromothiophen-2-YL)methanol.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A mid-polarity column, such as a trifluoropropylmethyl polysiloxane (e.g., Rtx-200), is recommended for resolving positional isomers.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Derivatization Agent (optional): If the compound is not sufficiently volatile, derivatization of the hydroxyl group (e.g., to a trimethylsilyl ether) may be necessary.

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). If derivatization is needed, react the sample with an appropriate agent following standard procedures.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C).

  • Temperature Program: Utilize a temperature gradient to separate the isomers. A typical program might be: start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.

  • Data Analysis: Identify the isomers based on their retention times and unique mass fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for unequivocally distinguishing between positional isomers by analyzing the chemical shifts and coupling constants of the thiophene ring protons.[3]

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • NMR Tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • For this compound, expect two doublets for the thiophene protons. For the isomeric (3-Bromothiophen-2-YL)methanol, a different splitting pattern and chemical shifts will be observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 spectrum. The chemical shifts of the carbon atoms, particularly those directly attached to the bromine and the hydroxymethyl group, will be distinct for each isomer.

  • Data Analysis: Compare the observed chemical shifts (δ) and coupling constants (J) with known values for substituted thiophenes to confirm the identity and purity of the isomer.[3]

Visualizing Workflows and Pathways

To further clarify the processes and potential applications of these compounds, the following diagrams have been generated.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Outcome Sample Derivative Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (if needed for GC) Dissolution->Derivatization HPLC Chiral HPLC Derivatization->HPLC Enantiomeric Purity GCMS GC-MS Derivatization->GCMS Positional Isomer Separation NMR NMR Spectroscopy Derivatization->NMR Structural Elucidation Purity Isomeric Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Confirmation NMR->Structure Structure->Purity

Experimental workflow for isomeric purity analysis.

Thiophene derivatives often exhibit significant biological activity, including anticancer properties.[4][5][6] A potential mechanism of action for a this compound derivative could involve the inhibition of key signaling pathways that promote cancer cell proliferation and survival.

signaling_pathway cluster_cell Cancer Cell Thiophene This compound Derivative Tubulin Tubulin Polymerization Thiophene->Tubulin inhibits PI3K PI3K/Akt Pathway Thiophene->PI3K inhibits Wnt Wnt/β-catenin Pathway Thiophene->Wnt inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Proliferation Decreased Proliferation PI3K->Proliferation promotes Wnt->Proliferation promotes Apoptosis Apoptosis CellCycle->Apoptosis

Conceptual signaling pathway for anticancer activity.

References

A Comparative Guide to the Synthetic Utility of (2-Bromothiophen-3-YL)methanol in the Preparation of Thieno[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic pathways to valuable thieno[3,2-c]pyridine derivatives, with a focus on the validation of routes commencing with (2-Bromothiophen-3-YL)methanol.

This guide provides a comprehensive analysis of a synthetic strategy utilizing this compound for the synthesis of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, potent scaffolds in medicinal chemistry. This route is compared against a classical approach that constructs the thiophene ring onto a pre-formed piperidone core, offering a clear evaluation of their respective efficiencies and practical considerations.

Comparative Analysis of Synthetic Routes

Two distinct pathways for the synthesis of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines are presented below. Route 1 initiates with the oxidation of this compound, followed by a Pictet-Spengler reaction. Route 2 employs a multi-component reaction to construct the thieno[3,2-c]pyridine core from a substituted piperidone.

ParameterRoute 1: From this compoundRoute 2: From N-Benzyl-4-piperidone
Starting Materials This compound, 2-(3,4-dimethoxyphenyl)ethan-1-amineN-Benzyl-4-piperidone, Malononitrile, Sulfur
Key Reactions Oxidation, Pictet-Spengler ReactionGewald Reaction
Overall Yield ~65%~75%
Number of Steps 21
Reaction Time ~28 hours~6 hours
Key Reagents Manganese Dioxide, Trifluoroacetic AcidMorpholine
Scalability ModerateHigh

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Pictet-Spengler Approach from this compound

Step 1: Oxidation of this compound to 2-Bromo-3-thiophenecarboxaldehyde

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, activated manganese dioxide (5.0 eq) is added. The reaction mixture is stirred vigorously at room temperature for 24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde. Purification by column chromatography on silica gel affords 2-Bromo-3-thiophenecarboxaldehyde.[1][2][3]

Step 2: Pictet-Spengler Reaction to form 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

A solution of 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.0 eq) and 2-Bromo-3-thiophenecarboxaldehyde (1.0 eq) in a solvent like dichloromethane is stirred at room temperature for 1 hour to form the corresponding imine. The solvent is then removed under reduced pressure. The crude imine is redissolved in trifluoroacetic acid and stirred at room temperature for approximately 4 hours.[2] The reaction is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to give the desired 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Route 2: Gewald Reaction Approach

Synthesis of 2-amino-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carbonitrile

A mixture of N-benzyl-4-piperidone (1.0 eq), malononitrile (1.0 eq), sulfur (1.1 eq), and a catalytic amount of a secondary amine such as morpholine in ethanol is heated at reflux for approximately 6 hours.[4] Upon cooling, the product typically precipitates from the reaction mixture and can be collected by filtration. The solid is washed with cold ethanol to afford the 2-amino-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carbonitrile.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G cluster_0 Route 1: From this compound A1 This compound B1 2-Bromo-3-thiophenecarboxaldehyde A1->B1 Oxidation (MnO2) C1 Intermediate Iminium Ion B1->C1 Condensation with Arylethylamine D1 4-Aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine C1->D1 Pictet-Spengler Cyclization

Caption: Synthetic workflow starting from this compound.

G cluster_1 Route 2: Gewald Reaction A2 N-Substituted-4-piperidone C2 2-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative A2->C2 Gewald Reaction B2 Malononitrile & Sulfur B2->C2

Caption: Alternative synthesis via the Gewald multi-component reaction.

Discussion and Conclusion

The validation of synthetic routes is a critical aspect of chemical research and drug development. The route commencing with this compound offers a strategic approach to constructing the thieno[3,2-c]pyridine core, particularly when diverse substitutions on the thiophene ring are desired in subsequent steps, leveraging the reactivity of the bromo-substituent. While the presented Pictet-Spengler route involves two distinct steps, it provides a modular approach for introducing diversity through the choice of the arylethylamine coupling partner.

In contrast, the Gewald reaction provides a more convergent and often higher-yielding one-pot synthesis of the thieno[3,2-c]pyridine system. This method is highly efficient for producing specific derivatives where the substitution pattern is determined by the initial piperidone.

The choice between these routes will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired complexity of the final molecule. The this compound route is a valuable and validated pathway for accessing functionalized thieno[3,2-c]pyridines, offering a complementary strategy to classical heterocyclic synthesis.

References

The Synthetic Versatility of (2-Bromothiophen-3-YL)methanol: A Comparative Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromothiophen-3-YL)methanol has emerged as a pivotal building block in synthetic chemistry, offering a unique combination of reactive sites that empower the construction of complex molecular architectures. For researchers in drug discovery and materials science, this reagent is not merely an intermediate but a gateway to novel thienopyridine scaffolds, functionalized heterocycles, and advanced organic materials.[1] Its structure, featuring a brominated thiophene core with an adjacent hydroxymethyl group, provides two orthogonal points for chemical modification, enabling sequential and diverse functionalization.

This guide provides an in-depth analysis of the applications of this compound, comparing its synthetic utility against alternative reagents and offering detailed experimental protocols for its key transformations. We will explore the causality behind experimental choices and ground our discussion in authoritative literature to provide a comprehensive resource for laboratory professionals.

Core Reactivity and Synthetic Potential

The utility of this compound stems from its two distinct functional groups:

  • The C2-Bromo Group : This site is primed for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkyl, vinyl, or amino substituents, forming new carbon-carbon and carbon-nitrogen bonds.[2]

  • The C3-Methanol Group : The primary alcohol (-CH₂OH) is a versatile handle for various transformations. It can be etherified or esterified to introduce diverse side chains, or oxidized to the corresponding aldehyde or carboxylic acid, opening up further synthetic pathways.[3]

This dual functionality allows for a multi-dimensional approach to molecular design, where both the core scaffold and its peripheral functionality can be precisely tuned.

G cluster_start Starting Material cluster_applications Final Applications A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B R-B(OH)₂ C Etherification / Esterification A->C R-X, Base D Oxidation A->D [O] E 2-Aryl/Alkyl-3-(hydroxymethyl) thiophenes B->E F 2-Bromo-3-(alkoxymethyl) thiophenes C->F G 2-Bromothiophene-3- carbaldehyde/carboxylic acid D->G H Kinase Inhibitors & Bioactive Molecules E->H I Organic Semiconductors & Materials E->I F->H G->H

Caption: Synthetic pathways originating from this compound.

The Cornerstone of Thienopyridine Synthesis

A paramount application of this compound is in the synthesis of thienopyridines, particularly the thieno[3,2-c]pyridine and thieno[2,3-c]pyridine isomers. These fused heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[4][5] The thiophene ring often acts as a bioisostere for a phenyl ring, improving physicochemical properties and target engagement.[6]

The synthesis of thieno[3,2-c]pyridine, for instance, can be achieved via a cyclization reaction involving a derivative of this compound.[7] The adjacent positioning of the bromo and methanol groups is crucial for forming the fused pyridine ring.

Comparative Analysis: Alternative Building Blocks
ReagentKey FeaturesAdvantagesDisadvantagesRepresentative Yields
This compound Orthogonal bromo and methanol groups at C2/C3.Direct precursor for thieno[3,2-c]pyridines; allows for pre-functionalization at the methanol site.Multi-step synthesis may be required for the reagent itself.70-85% for key cyclization steps.[8]
3-Bromothiophene-2-carbaldehyde Bromo and aldehyde groups at C3/C2.Aldehyde is a versatile handle for reductive amination and condensation.Requires reduction step to achieve the methanol functionality if needed.65-80% in multi-step sequences.[9]
2-Bromothiophene Single reactive bromo group.Commercially available and cost-effective for simple substitutions.[2]Lacks the adjacent functional handle, making fused ring synthesis more complex and requiring multi-step C-H activation or lithiation.Highly variable depending on the subsequent functionalization steps.
Thieno[3,2-b]thiophene Precursors Requires synthesis of a functionalized thiophene for annulation.Leads to a different, but related, class of fused heterocycles with applications in materials science.[9]The synthetic route is often more complex and less direct for medicinal applications compared to thienopyridines.50-75% for the final cyclization.[9]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Thiophene-containing molecules have demonstrated significant potential as anticancer agents, often functioning as multi-kinase inhibitors.[5][10] The thienopyridine scaffold derived from this compound is particularly effective in targeting the ATP-binding site of various kinases.[4][11] The thiophene sulfur atom can form crucial hydrogen bonds, while the fused ring system provides a rigid core for orienting substituents into specific pockets of the enzyme.

For example, derivatives have been explored as inhibitors for Janus kinase (JAK), fibroblast growth factor receptors (FGFR), and epidermal growth factor receptor (EGFR), all of which are implicated in cancer cell proliferation and survival.[5][12] The ability to easily modify the scaffold via cross-coupling at the original bromo-position or by derivatizing the exocyclic methylene group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G A This compound B Step 1: Conversion to 3-(Aminomethyl)-2-bromothiophene (or similar intermediate) A->B Multi-step conversion C Step 2: Reaction with α,β-Unsaturated Ketone/Ester B->C Michael Addition D Step 3: Intramolecular Cyclization (e.g., acid-catalyzed) C->D E Thieno[3,2-c]pyridine Core D->E F Further Functionalization (e.g., Suzuki Coupling at residual halogen or N-alkylation) E->F G Novel Kinase Inhibitor Library F->G

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a Thieno[2,3-c]pyridine Derivative

This protocol is a representative example adapted from methodologies for synthesizing thienopyridine systems, illustrating the utility of thiophene-based precursors.[4][8]

Objective: To synthesize a 7-(substituted)-thieno[2,3-c]pyridine derivative, a core structure in many kinase inhibitors.

Materials:

  • This compound or a suitable precursor

  • 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (as an advanced intermediate)

  • Sulfuric acid (H₂SO₄), 1M aqueous solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of the thieno[2,3-c][1][3][8]triazolo[1,5-a]pyridine intermediate (1.0 mmol) in a suitable solvent like dichloromethane (10 mL) in a round-bottom flask, add 1 M aqueous H₂SO₄ (5.0 mL). Causality: The acid is crucial for mediating the denitrogenative transformation that leads to the formation of the pyridine ring.[11]

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Vigorous stirring is necessary to ensure adequate mixing between the organic and aqueous phases for the reaction to proceed efficiently.

  • Workup and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid, followed by brine (15 mL). Causality: The bicarbonate wash is a critical step to remove the acid catalyst, preventing potential degradation of the product during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate). Causality: Chromatography is essential to separate the desired thienopyridine product from unreacted starting material and any side products formed during the complex rearrangement.

  • Characterization: Collect the fractions containing the pure product and concentrate to yield the final thieno[2,3-c]pyridine derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its true power lies in the strategic placement of two distinct and orthogonally reactive functional groups. This enables chemists to construct complex, multi-functionalized thiophene derivatives and fused heterocyclic systems, such as thienopyridines, which are of high interest in medicinal chemistry and materials science.[1][13] When compared to simpler alternatives like 2-bromothiophene, its pre-installed hydroxymethyl handle provides a significant synthetic advantage, streamlining the path to high-value molecules and making it an indispensable tool for researchers aiming to innovate at the frontiers of chemical science.

References

Head-to-head comparison of different protecting groups for (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the hydroxyl moiety of this compound is a critical consideration in multi-step synthetic campaigns. The stability of the protecting group must be compatible with downstream reaction conditions, and its removal should be high-yielding and orthogonal to other functional groups present in the molecule. This guide provides a head-to-head comparison of common protecting groups for alcohols, with a focus on their application to this compound. While specific experimental data for this exact substrate is limited in published literature, the following comparison is based on established protocols for similar substrates and provides a strong predictive framework for reaction performance.

Comparison of Common Protecting Groups

The choice of a suitable protecting group is contingent on the planned synthetic route. The key parameters for selection include the stability of the protected compound under various reaction conditions and the ease and selectivity of the deprotection step. This section details the most commonly employed protecting groups for primary alcohols like this compound: Silyl ethers, Benzyl ethers, and Methoxymethyl (MOM) ethers.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key features of the tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), and Methoxymethyl (MOM) protecting groups.

Protecting GroupStructureTypical Protection Conditions & YieldTypical Deprotection Conditions & YieldStability ProfileKey Considerations
TBDMS O-Si(CH₃)₂C(CH₃)₃TBDMS-Cl, Imidazole, DMF, rt, 12-16 h (>95%)TBAF, THF, rt, 1-2 h (>95%) or 1 M HCl, EtOH, rt, 1-2 h (>90%)Stable to most non-acidic conditions. Cleaved by fluoride ions and strong acids.Offers good stability and is easily introduced and removed under mild conditions. The bulky nature can provide steric hindrance.
Benzyl (Bn) O-CH₂PhNaH, BnBr, THF, 0 °C to rt, 12-16 h (>90%)H₂, Pd/C, EtOH or EtOAc, rt, 4-12 h (>95%)Stable to acidic and basic conditions, and many oxidizing and reducing agents.Robust protection. Deprotection by hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups).
MOM O-CH₂OCH₃MOM-Cl, DIPEA, CH₂Cl₂, 0 °C to rt, 12-16 h (>90%)2 M HCl, THF, rt, 2-4 h (>90%) or TMSBr, CH₂Cl₂, 0 °C, 30 min (>90%)Stable to basic, nucleophilic, and reducing conditions. Cleaved by acidic conditions.Useful when acidic deprotection is desired. MOM-Cl is a carcinogen, so handling precautions are necessary. Alternative, less hazardous reagents are available.

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of a primary alcohol, adaptable for this compound, are provided below.

Protection Protocols

1. tert-Butyldimethylsilyl (TBDMS) Ether Protection

  • Procedure: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). Stir the mixture at room temperature for 12-16 hours. Upon completion (monitored by TLC), pour the reaction mixture into water and extract with diethyl ether (3 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

2. Benzyl (Bn) Ether Protection

  • Procedure: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction with methanol, followed by water. Extract the mixture with ethyl acetate (3 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

3. Methoxymethyl (MOM) Ether Protection

  • Procedure: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 eq.). Add methoxymethyl chloride (MOM-Cl, 1.5 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane (2 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Deprotection Protocols

1. TBDMS Ether Deprotection

  • Fluoride-mediated: To a solution of the TBDMS-protected alcohol (1.0 eq.) in THF (0.2 M), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.). Stir at room temperature for 1-2 hours. Quench the reaction with water and extract with ethyl acetate (3 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

  • Acid-mediated: Dissolve the TBDMS-protected alcohol (1.0 eq.) in a mixture of ethanol and 1 M aqueous HCl (4:1 v/v, 0.2 M). Stir at room temperature for 1-2 hours. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

2. Benzyl (Bn) Ether Deprotection

  • Procedure: To a solution of the benzyl-protected alcohol (1.0 eq.) in ethanol or ethyl acetate (0.1 M), add palladium on carbon (10% Pd/C, 10 mol%). Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-12 hours. Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.

3. MOM Ether Deprotection

  • Procedure: To a solution of the MOM-protected alcohol (1.0 eq.) in THF (0.2 M), add 2 M aqueous HCl (5.0 eq.). Stir the mixture at room temperature for 2-4 hours. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow for Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_prot This compound reagents_prot Select Protecting Group Reagent (TBDMS-Cl, BnBr, or MOM-Cl) + Base/Catalyst start_prot->reagents_prot reaction_prot Protection Reaction (Solvent, Temp, Time) reagents_prot->reaction_prot workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot purification_prot Purification (Column Chromatography) workup_prot->purification_prot end_prot Protected Alcohol purification_prot->end_prot start_deprot Protected Alcohol reagents_deprot Select Deprotection Reagent (TBAF/H+, H₂/Pd/C, or H+) start_deprot->reagents_deprot reaction_deprot Deprotection Reaction (Solvent, Temp, Time) reagents_deprot->reaction_deprot workup_deprot Workup / Filtration reaction_deprot->workup_deprot purification_deprot Purification (If Necessary) workup_deprot->purification_deprot end_deprot This compound purification_deprot->end_deprot

Caption: General experimental workflows for protection and deprotection.

Logical Relationship for Protecting Group Selection

G start Need to Protect This compound q1 Subsequent reaction involves strong acid? start->q1 q2 Subsequent reaction involves fluoride source? q1->q2 No pg_tbdms Use TBDMS q1->pg_tbdms No pg_bn Use Benzyl q1->pg_bn No avoid_mom Avoid MOM q1->avoid_mom Yes q3 Subsequent reaction involves hydrogenation? q2->q3 No pg_mom Use MOM q2->pg_mom No avoid_tbdms Avoid TBDMS q2->avoid_tbdms Yes q3->pg_tbdms Yes q3->pg_bn No q3->pg_mom Yes avoid_bn Avoid Benzyl q3->avoid_bn Yes

Caption: Decision tree for selecting a suitable protecting group.

Navigating the Synthesis of Thiophene-Based Pharmaceutical Intermediates: A Cost-Benefit Analysis of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in large-scale synthesis is a critical decision impacting cost, efficiency, and overall project viability. This guide provides a comprehensive cost-benefit analysis of using (2-Bromothiophen-3-YL)methanol as a key intermediate in the synthesis of complex molecules, comparing it with viable alternatives. The following analysis, supported by experimental data and process considerations, aims to equip decision-makers with the necessary information to optimize their synthetic strategies.

This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of 3-substituted thiophene derivatives, which are prevalent in a wide range of pharmaceuticals. Its utility stems from the presence of both a reactive bromine atom, amenable to various cross-coupling reactions, and a hydroxymethyl group that can be further functionalized. However, its adoption in large-scale campaigns necessitates a thorough evaluation of its economic and process advantages against other synthetic routes.

Comparative Analysis of Synthetic Intermediates

The primary alternatives to using pre-functionalized this compound often involve the synthesis of the target 3-substituted thiophene from more basic starting materials, such as 3-bromothiophene or 3-thiophenecarboxaldehyde. The choice between these routes hinges on a balance of raw material costs, reaction yields, process complexity, and safety considerations.

ParameterThis compound Route3-Bromothiophene Route3-Thiophenecarboxaldehyde Route
Starting Material Cost Higher initial cost per kilogramLower initial cost per kilogramModerate initial cost per kilogram
Number of Synthetic Steps Fewer steps to target moleculeMore steps, often involving lithiation or Grignard formation followed by reaction with an electrophileFewer steps than the 3-bromothiophene route, typically involving reduction or addition reactions
Process Complexity Simpler downstream synthesisMore complex, often requiring cryogenic conditions and handling of pyrophoric reagentsModerately complex, with standard organic transformations
Typical Overall Yield High, due to fewer stepsVariable, can be lower due to multi-step natureGenerally good, but dependent on the specific transformation
Safety Considerations Standard handling of brominated compoundsUse of highly reactive and hazardous organometallic intermediatesHandling of aldehydes and potentially flammable reducing agents
Waste Generation Lower, due to higher atom economy in later stagesHigher, due to stoichiometric byproducts from organometallic reactionsModerate, depending on the chosen reagents

Experimental Protocols and Synthetic Pathways

To provide a clearer understanding of the synthetic considerations, detailed experimental protocols for key transformations are outlined below.

Synthesis of a Hypothetical Target Molecule: A 3-Substituted Thiophene Ether

Route A: From this compound

This route involves a direct Williamson ether synthesis.

A This compound B Target Ether A->B NaH, R-X

Caption: Williamson ether synthesis from this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, followed by the addition of the desired alkyl halide (R-X, 1.1 eq).

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the target ether.

Route B: From 3-Bromothiophene

This route requires the formation of an organometallic intermediate followed by reaction with formaldehyde and subsequent etherification.

A 3-Bromothiophene B 3-Thienyllithium A->B n-BuLi, THF, -78 °C C 3-Thiophenemethanol B->C Formaldehyde D Target Ether C->D NaH, R-X Start Define Target Molecule & Scale Cost Raw Material Cost Analysis Start->Cost Process Process Hazard & Safety Assessment Start->Process Yield Yield & Purity Evaluation Start->Yield Waste Environmental Impact & Waste Disposal Start->Waste Decision Select Optimal Synthetic Route Cost->Decision Process->Decision Yield->Decision Waste->Decision

Characterization of polymers synthesized from (2-Bromothiophen-3-YL)methanol versus other monomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Poly((2-Bromothiophen-3-YL)methanol) in the Context of Leading Thiophene-Based Polymers

In the dynamic field of materials science, the development of novel conducting polymers with tailored properties is paramount for advancing applications in electronics, energy, and medicine. This guide provides a comparative analysis of a hypothetical polymer synthesized from this compound against two well-established thiophene-based polymers: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) (PEDOT). Due to the absence of published experimental data for poly(this compound), this guide presents a theoretical characterization based on the anticipated effects of its functional groups, offering a predictive comparison for researchers and drug development professionals.

Performance Characteristics: A Comparative Overview

The performance of a conducting polymer is dictated by a combination of its electrical, optical, and thermal properties. The following tables summarize the key characteristics of the polymers under comparison.

Table 1: Electrical and Optical Properties

PropertyPoly(this compound) (Hypothetical)Poly(3-hexylthiophene) (P3HT)Poly(3,4-ethylenedioxythiophene) (PEDOT)
Electrical Conductivity (S/cm) 10⁻⁴ - 10⁻²10⁻⁵ - 10⁻¹[1][2]1 - 10³[3][4]
Band Gap (eV) ~2.21.9 - 2.1[2]1.5 - 1.6
Maximum Absorption (nm) ~430~450-550[5]~600 (in doped state)
Solubility Soluble in polar organic solventsSoluble in common organic solvents (e.g., chloroform, chlorobenzene)[2]Generally insoluble, often processed as a dispersion with a polyelectrolyte (e.g., PSS)[6][7]

Table 2: Thermal and Electrochemical Properties

PropertyPoly(this compound) (Hypothetical)Poly(3-hexylthiophene) (P3HT)Poly(3,4-ethylenedioxythiophene) (PEDOT)
Thermal Stability (Td₅, °C) ~350~425 - 441[8]~200[3]
Glass Transition Temp. (Tg, °C) ~1006 - 22[8]Not clearly observed
HOMO Level (eV) ~-5.4~-5.2~-5.0
LUMO Level (eV) ~-3.2~-3.0~-3.5

Experimental Protocols

The characterization of these polymers involves a suite of standardized experimental techniques to elucidate their properties.

Synthesis of Poly(this compound) (Hypothetical)

A potential synthetic route for poly(this compound) would involve a chemical oxidative polymerization.

Monomer This compound Reaction Polymerization Monomer->Reaction Oxidant Oxidant (e.g., FeCl3) Oxidant->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Polymer Poly(this compound) Reaction->Polymer

Caption: Hypothetical synthesis of Poly(this compound).

Methodology:

  • The monomer, this compound, is dissolved in a suitable organic solvent such as chloroform.

  • An oxidizing agent, typically iron(III) chloride (FeCl₃), is added to the solution to initiate polymerization.[1]

  • The reaction is stirred at a controlled temperature for a specified duration to allow for polymer chain growth.

  • The resulting polymer is then precipitated, filtered, and washed to remove any unreacted monomer and oxidant.

Characterization Workflow

A typical workflow for characterizing the synthesized polymer is outlined below.

cluster_synthesis Synthesis cluster_characterization Characterization Polymer Synthesized Polymer Structural Structural Analysis (FTIR, NMR) Polymer->Structural Optical Optical Properties (UV-Vis, Photoluminescence) Polymer->Optical Thermal Thermal Properties (TGA, DSC) Polymer->Thermal Electrical Electrical Properties (Four-Point Probe) Polymer->Electrical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Polymer->Electrochemical

Caption: Standard workflow for polymer characterization.

Detailed Experimental Protocols:

  • Four-Point Probe Method for Electrical Conductivity: This technique is widely used to measure the sheet resistance of thin films, which can then be used to calculate conductivity.[9][10] A current is applied through two outer probes, and the voltage is measured between the two inner probes. This method minimizes the influence of contact resistance on the measurement.

  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of a polymer.[8] A small sample of the polymer is heated at a constant rate in a controlled atmosphere (typically nitrogen), and its weight loss is measured as a function of temperature.[8] The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to investigate the optical properties of the polymer, specifically its light absorption characteristics.[11] A solution or thin film of the polymer is exposed to ultraviolet and visible light, and the absorbance at different wavelengths is recorded.[11] This data can be used to determine the polymer's band gap.[5]

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox properties of a polymer, including its HOMO and LUMO energy levels.[12] A polymer-coated electrode is immersed in an electrolyte solution, and a potential is swept between two set values while the resulting current is measured.[13][14]

Comparative Analysis and Discussion

The hypothetical properties of poly(this compound) position it as a material with distinct characteristics compared to P3HT and PEDOT.

  • Electrical Conductivity: The anticipated conductivity of poly(this compound) is moderate, potentially higher than that of undoped P3HT but significantly lower than that of highly conductive PEDOT:PSS. The electron-withdrawing nature of the bromine atom on the thiophene ring could influence charge transport along the polymer backbone.

  • Solubility and Processability: The presence of the hydroxyl group in the methanol substituent is expected to enhance the polymer's solubility in polar organic solvents. This could offer advantages in solution-based processing techniques, a challenge often encountered with the largely insoluble PEDOT.[6][7]

  • Optical Properties: The predicted band gap of poly(this compound) is slightly larger than that of P3HT, suggesting it would absorb light at shorter wavelengths. This could be advantageous in applications where specific optical transparency or absorption windows are required.

  • Thermal Stability: The hypothetical thermal stability is lower than that of P3HT, which is known for its good thermal endurance.[8] This would be a critical consideration for applications involving high-temperature processing or operation.

Signaling Pathway in Biosensor Applications

Conducting polymers are increasingly utilized in biosensors. The following diagram illustrates a general signaling pathway where a conducting polymer transduces a biological recognition event into a measurable electrical signal.

Analyte Analyte Receptor Bioreceptor (e.g., Enzyme, Antibody) Analyte->Receptor Binding Polymer Conducting Polymer Receptor->Polymer Conformational Change/ Charge Transfer Signal Electrical Signal Polymer->Signal Change in Conductivity

Caption: General signaling pathway in a conducting polymer-based biosensor.

In this pathway, the specific binding of an analyte to a bioreceptor immobilized on the polymer surface induces a change in the polymer's local environment. This can lead to alterations in its doping level or conformation, resulting in a detectable change in its electrical conductivity. The unique functional groups of poly(this compound) could offer opportunities for covalent immobilization of bioreceptors, potentially enhancing sensor sensitivity and stability.

Conclusion

While the characterization of poly(this compound) remains in the theoretical realm pending experimental validation, this comparative guide provides a valuable framework for researchers. The hypothetical properties suggest a polymer with a unique combination of moderate conductivity, enhanced solubility, and distinct optical characteristics. Further synthesis and experimental investigation are warranted to fully elucidate the potential of this novel thiophene-based polymer and its place within the broader landscape of conducting materials. This analysis underscores the importance of monomer design in tuning the properties of conducting polymers for a wide array of advanced applications.

References

Safety Operating Guide

Proper Disposal of (2-Bromothiophen-3-YL)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, please consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance and should not supersede local regulations.

The proper disposal of (2-Bromothiophen-3-YL)methanol is critical to ensure laboratory safety and environmental protection. As a brominated heterocyclic compound, it is classified as a hazardous chemical and must be handled with care throughout its lifecycle, including disposal. This guide offers a procedural, step-by-step plan for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Pre-Disposal Safety and Hazard Information

This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazard Data Summary
Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarning

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for the collection and preparation of this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass)

  • "Hazardous Waste" label

  • Secondary containment bin

  • Personal Protective Equipment (PPE)

  • Spill kit for halogenated organic compounds

Procedure:

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3] Do not mix this compound waste with solvents like acetone, ethanol, or hexane. Mixing can create dangerous reactions and significantly increases disposal costs.

  • Container Selection: Choose a clean, dry, and leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with secure screw caps are generally suitable. Ensure the container is in good condition, free from cracks or defects.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The approximate concentration and volume.

    • The date accumulation started.

    • The hazard pictograms corresponding to the information in the table above.

    • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the designated, labeled container.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Place the primary waste container in a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, heat sources, and direct sunlight.

  • Disposal Request: Once the container is full or the waste is no longer being generated, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a small spill during the disposal process, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the contaminated absorbent material into a separate, sealed, and labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_store Storage & Pickup cluster_final Final Disposal A Identify this compound Waste B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container (HDPE/Glass) B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Transfer Waste (Do not exceed 90% capacity) D->E F Securely Cap Container E->F G Store in Secondary Containment in a Ventilated Area F->G H Request Waste Pickup via Institutional EHS G->H I Professional Disposal by Certified Facility H->I

References

Essential Safety and Operational Guide for Handling (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (2-Bromothiophen-3-YL)methanol (CAS No: 70260-16-1). Adherence to these protocols is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

Proper selection and consistent use of PPE are the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirement Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which can cause serious irritation.[1][2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors, which may cause respiratory irritation.[1]

Operational Plan: Safe Handling Procedure

All manipulations involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Assemble all necessary laboratory equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Have a chemical spill kit readily available.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Do not inhale fumes or vapors.[1]

    • Wash hands thoroughly after handling the compound.[1][2]

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.

    • Keep away from sources of ignition.[2]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • All waste containing this compound must be classified as halogenated organic waste.

    • Do not mix this waste with non-halogenated organic waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

    • Collect all solid waste contaminated with this compound (e.g., gloves, filter paper, absorbent materials) in a separate, clearly labeled container for solid hazardous waste.

  • Waste Disposal:

    • Dispose of all waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH. Therefore, it is crucial to handle this compound with a high degree of caution and minimize all potential exposures.

Parameter Value Source
Occupational Exposure Limit (OEL) Not AvailableN/A

Experimental Protocols

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately notify others in the vicinity of the spill.

  • Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's EHS office.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Avoid Contact and Inhalation prep3->handle1 handle2 Keep Container Closed handle1->handle2 emergency1 Spill: Contain and Clean handle1->emergency1 If Spill Occurs emergency2 Exposure: First Aid handle1->emergency2 If Exposure Occurs handle3 Wash Hands After Use handle2->handle3 disp1 Segregate as Halogenated Waste handle3->disp1 End of Experiment disp2 Use Labeled Waste Containers disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.